Bis(1,3-dithian-2-yl)methane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299782 | |
| Record name | 2,2'-Methylenebis(1,3-dithiane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14947-51-4 | |
| Record name | NSC132850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Methylenebis(1,3-dithiane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis(1,3-dithian-2-yl)methane: Structure, Properties, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of bis(1,3-dithian-2-yl)methane, a key reagent and intermediate in modern organic synthesis. The guide delves into its molecular structure, spectroscopic signature, and physicochemical properties. Furthermore, it details established synthetic protocols and explores its reactivity, with a particular focus on its role as a versatile C1-synthon and precursor to geminal-dithioether functionalities. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking a deeper understanding and practical application of this compound.
Introduction
This compound, also known as 2,2'-methylenebis(1,3-dithiane), is an organosulfur compound featuring two 1,3-dithiane rings linked by a methylene bridge. The 1,3-dithiane moiety is a cornerstone of modern synthetic chemistry, most notably for its ability to undergo "umpolung" or polarity inversion of a carbonyl group.[1][2][3] This principle, pioneered by Corey and Seebach, allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic carbanion, thereby enabling a plethora of carbon-carbon bond-forming reactions.[1]
This compound extends this synthetic utility by providing a masked equivalent of a malondialdehyde dication or a related three-carbon building block. Its symmetrical structure and the presence of two acidic protons on the central methylene bridge make it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide will provide a detailed exploration of its chemical properties, structure, synthesis, and applications.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound consists of two six-membered dithiane rings connected by a central methylene group. Each dithiane ring typically adopts a chair conformation, which is the most stable arrangement for cyclohexane-like systems.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not widely published, a reliable procedure can be adapted from the well-established synthesis of 1,3-dithiane from formaldehyde or its acetal. [4]The following is a representative protocol.
Materials:
-
1,3-Propanedithiol
-
1,1,3,3-Tetramethoxypropane (malondialdehyde tetramethyl acetal)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃)
-
10% Aqueous potassium hydroxide (KOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
A solution of 1,1,3,3-tetramethoxypropane (1 equivalent) and 1,3-propanedithiol (2.2 equivalents) in chloroform is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A catalytic amount of boron trifluoride diethyl etherate is added to the reaction mixture.
-
The mixture is heated to reflux with vigorous stirring.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The organic layer is washed successively with water, 10% aqueous KOH, and again with water.
-
The organic phase is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as methanol to afford this compound as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the acidity of the protons on the central methylene bridge, which are flanked by two dithiane rings. Deprotonation of this position generates a highly stabilized carbanion that can participate in a variety of nucleophilic reactions.
Deprotonation and Umpolung Reactivity
Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), readily removes a proton from the central methylene group to form a lithiated species. [5][6]This carbanion is stabilized by the adjacent sulfur atoms through d-orbital participation and inductive effects, making it a soft and effective nucleophile. [2] The generation of this nucleophile at the central carbon represents a polarity inversion of the typical electrophilic character of a carbon atom situated between two carbonyl groups (as in malondialdehyde).
Reactions with Electrophiles
The lithiated derivative of this compound can react with a wide range of electrophiles, allowing for the introduction of various substituents at the central carbon. [7]
-
Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group.
-
Reaction with Carbonyls: Addition to aldehydes and ketones yields β-hydroxy dithiane derivatives.
-
Reaction with Epoxides: Nucleophilic ring-opening of epoxides results in the formation of γ-hydroxy dithiane compounds.
These reactions provide access to a diverse array of functionalized molecules that can be further elaborated.
Deprotection of the Dithiane Moiety
A key feature of dithiane chemistry is the ability to hydrolyze the dithioacetal back to a carbonyl group. This is typically achieved using reagents that have a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂). [3]Oxidative methods can also be employed for this transformation. [2]The deprotection of this compound derivatives can thus unveil a 1,3-dicarbonyl or related functionality.
Figure 3: Synthetic workflow illustrating the reactivity of this compound.
Handling, Storage, and Safety
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place, away from oxidizing agents. [8]As with many organosulfur compounds, it may have an unpleasant odor.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to serve as a masked equivalent of a malondialdehyde dication, coupled with the well-established reactivity of the 1,3-dithiane group, provides a powerful tool for the construction of complex molecular architectures. The generation of a stabilized carbanion at the central methylene bridge allows for a wide range of carbon-carbon bond-forming reactions. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies.
References
Sources
- 1. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to Bis(1,3-dithian-2-yl)methane (CAS Number 14947-51-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,3-dithian-2-yl)methane, with the CAS number 14947-51-4, is a versatile organosulfur compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring two 1,3-dithiane rings connected by a methylene bridge, offers unique opportunities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and reactivity of this compound, with a focus on its application in the field of drug development and complex molecule synthesis. The principles of umpolung chemistry, enabled by the dithiane functionality, are explored in the context of this specific molecule, highlighting its potential for forming multiple carbon-carbon bonds.
Introduction: The Significance of this compound in Synthetic Chemistry
The 1,3-dithiane moiety is a cornerstone of modern synthetic strategy, primarily for its role in "umpolung" or polarity inversion chemistry.[1][2] This concept allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic species, opening up a wide range of synthetic possibilities that are not accessible through classical methods. This compound can be viewed as a masked equivalent of malondialdehyde, but more importantly, it is a precursor to a C3-nucleophilic synthon with two reactive sites. This dual reactivity makes it a powerful tool for the synthesis of 1,3-difunctionalized compounds and for the construction of carbocyclic and heterocyclic ring systems.
The stability of the dithioacetal group to a wide range of reaction conditions, coupled with the ability to unmask the carbonyl group under specific conditions, further enhances the utility of this compound as a synthetic intermediate.[3]
Molecular Structure and Physicochemical Properties
This compound possesses a unique molecular architecture that dictates its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14947-51-4 | [4] |
| Molecular Formula | C₉H₁₆S₄ | [4] |
| Molecular Weight | 252.48 g/mol | [4] |
| Appearance | Off-White Solid (for deuterated analog) | [5] |
| Storage | 2-8°C, Refrigerator | [5] |
Synthesis of this compound
The synthesis of this compound is conceptually based on the well-established formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol in the presence of an acid catalyst.[3] The logical precursor for this specific molecule is malondialdehyde or a synthetic equivalent thereof.
Synthetic Precursors
Direct use of malondialdehyde can be complicated by its instability and tendency to polymerize. Therefore, more stable synthetic equivalents are often employed:
-
Malondialdehyde bis(dimethyl acetal) (1,1,3,3-Tetramethoxypropane)[6][7]
-
Malondialdehyde bis(diethyl acetal) (1,1,3,3-Tetraethoxypropane)
General Synthetic Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for dithiane formation.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Malondialdehyde bis(dimethyl acetal) for synthesis 102-52-3 [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Spectroscopic Data of Bis(1,3-dithian-2-yl)methane NMR
Introduction
Bis(1,3-dithian-2-yl)methane is a sulfur-containing heterocyclic compound that holds significant interest in synthetic organic chemistry. The dithiane moiety is a versatile functional group, often employed as a masked carbonyl group and for the construction of complex carbon skeletons. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) spectra, is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, offering insights into the structural features that govern its spectral characteristics. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a standardized protocol for data acquisition, and provide visual aids to facilitate a deeper understanding of the molecular structure and its NMR signature.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[1][2]
| ¹H NMR | ¹³C NMR | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Predicted δ (ppm) |
| H-2 | ~4.5 - 5.0 | Triplet | ~7.0 | C-2 | ~50 - 55 |
| Methylene bridge (-CH₂-) | ~3.0 - 3.5 | Triplet | ~7.0 | Methylene bridge (-CH₂-) | ~35 - 40 |
| H-4, H-6 (axial) | ~2.8 - 3.2 | Multiplet | C-4, C-6 | ~30 - 35 | |
| H-4, H-6 (equatorial) | ~2.5 - 2.9 | Multiplet | C-5 | ~25 - 30 | |
| H-5 (axial & equatorial) | ~1.9 - 2.3 | Multiplet |
Structural Elucidation through Spectral Interpretation
A detailed analysis of the predicted NMR data provides a wealth of information about the molecular structure of this compound.
¹H NMR Spectrum Analysis
-
H-2 Protons: The protons at the C-2 position of the dithiane rings are expected to appear as a triplet in the downfield region of the aliphatic spectrum, around 4.5 - 5.0 ppm. This significant downfield shift is attributed to the deshielding effect of the two adjacent sulfur atoms.[3] The triplet multiplicity arises from the coupling with the two equivalent protons of the central methylene bridge.
-
Methylene Bridge Protons: The two protons of the central methylene bridge are chemically equivalent and are predicted to resonate as a triplet in the range of 3.0 - 3.5 ppm. Their multiplicity is a result of coupling to the two equivalent H-2 protons of the dithiane rings.
-
Dithiane Ring Protons (H-4, H-6, and H-5): The protons on the dithiane ring framework (H-4, H-6, and H-5) will exhibit complex multiplet patterns due to geminal and vicinal couplings. The axial and equatorial protons at C-4 and C-6 are diastereotopic and will have different chemical shifts. Typically, axial protons resonate at a slightly higher field (more shielded) than their equatorial counterparts. The protons at C-5 will also appear as a multiplet, further complicated by chair-to-chair conformational flipping of the dithiane rings at room temperature.[1]
¹³C NMR Spectrum Analysis
-
C-2 Carbon: The C-2 carbon, being directly bonded to two sulfur atoms, is expected to be the most downfield signal in the aliphatic region, appearing around 50 - 55 ppm.
-
Methylene Bridge Carbon: The carbon of the central methylene bridge is anticipated to have a chemical shift in the range of 35 - 40 ppm.
-
Dithiane Ring Carbons (C-4, C-6, and C-5): The carbons of the dithiane ring will appear in the upfield region of the spectrum. The C-4 and C-6 carbons are expected to resonate around 30 - 35 ppm, while the C-5 carbon will be the most shielded, with a predicted chemical shift in the range of 25 - 30 ppm. Due to the symmetry of the molecule, only four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[4]
Visualizing Molecular Connectivity
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key proton coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Molecular structure and key ¹H-¹H coupling in this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.[5][6][7]
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal. Other deuterated solvents such as deuterated dichloromethane (CD₂Cl₂) or deuterated benzene (C₆D₆) can also be used if solubility is an issue or to resolve overlapping signals.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Sample Filtration: If any solid particles are present in the solution, filter the sample through a small plug of glass wool into a clean NMR tube to prevent magnetic field inhomogeneity.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 8 to 16 scans are typically sufficient for a well-concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm will cover the expected range for most organic compounds.[7]
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol for acquiring the NMR data of this compound.
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of Bis(1,3-dithian-2-yl)methane, with a Focus on Melting Point Determination
This technical guide provides a comprehensive overview of the physical properties of Bis(1,3-dithian-2-yl)methane, with a primary focus on the experimental determination of its melting point. This document is intended for researchers, scientists, and drug development professionals who utilize dithiane-containing compounds in their work. Given the importance of accurate physicochemical data in chemical synthesis and drug discovery, this guide offers both theoretical grounding and practical, field-proven methodologies.
Introduction to this compound and its Significance
This compound, a dithioacetal, belongs to a class of organosulfur compounds that have found significant utility in modern organic synthesis. Dithianes are widely employed as protecting groups for carbonyl functionalities due to their stability under various reaction conditions.[1][2] Beyond their protective role, 1,3-dithianes are pivotal in "umpolung" or reactivity inversion, most notably in the Corey-Seebach reaction, allowing the carbonyl carbon to function as a nucleophile.[2] This unique reactivity opens avenues for the synthesis of complex molecular architectures.
In the realm of medicinal chemistry and drug development, dithiane derivatives have shown promise. For instance, certain dithiane analogues of tiapamil have demonstrated high activity in overcoming P-glycoprotein-mediated multidrug resistance (MDR) in cancer cell lines.[3] Furthermore, the thioacetal linkage is being explored as a stable surrogate for disulfide bonds in peptide drug discovery, enhancing the pharmacokinetic profile of therapeutic peptides.[4][5]
Given the increasing interest in this class of compounds, the accurate determination of their physical properties, such as the melting point, is of paramount importance for identification, purity assessment, and quality control.
Physicochemical Properties of this compound
While a definitive, experimentally determined melting point for this compound is not widely reported in the literature, its fundamental molecular properties have been established.
| Property | Value | Source |
| CAS Number | 14947-51-4 | - |
| Molecular Formula | C₉H₁₆S₄ | - |
| Molecular Weight | 252.48 g/mol | - |
The lack of a readily available melting point necessitates a robust and reproducible experimental protocol for its determination. The melting point of a pure crystalline solid is a sharp, well-defined physical constant.[6] Any impurities present will typically lead to a depression and broadening of the melting range.[6] Therefore, the experimental determination of the melting point serves as a crucial indicator of the purity of a synthesized batch of this compound.
Experimental Determination of Melting Point: A Validated Protocol
The following section outlines a detailed, self-validating protocol for the synthesis, purification, and subsequent melting point determination of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Part 1: Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of malondialdehyde (or a suitable precursor) with 1,3-propanedithiol. The purity of the starting materials is critical for obtaining a crystalline product with a sharp melting point.
Diagram of the Synthesis Workflow:
Sources
- 1. jove.com [jove.com]
- 2. Thioacetal - Wikipedia [en.wikipedia.org]
- 3. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 5. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
The Formyl Dianion Synthon: A Technical Guide to the Role of Bis(1,3-dithian-2-yl)methane in Umpolung Chemistry
Abstract
In the landscape of modern organic synthesis, the concept of "umpolung," or the inversion of polarity, stands as a cornerstone for the strategic construction of complex molecular architectures. This guide provides an in-depth technical exploration of bis(1,3-dithian-2-yl)methane, a pivotal reagent that serves as a synthetic equivalent of a formyl dianion. We will dissect its synthesis, elucidate the principles of its reactivity, and provide field-proven insights into its application. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced synthetic methodologies to overcome challenging synthetic disconnections.
Introduction: The Principle of Umpolung and the Dithiane Legacy
The inherent electrophilicity of the carbonyl carbon dictates its typical reactivity with nucleophiles. The umpolung strategy, a concept pioneered by Corey and Seebach, ingeniously reverses this "normal" reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1] This paradigm shift is most famously embodied in the chemistry of 1,3-dithianes.[2]
The acidity of the C-2 proton of a 1,3-dithiane (pKa ≈ 31 in DMSO) allows for its deprotonation with a strong base, typically n-butyllithium, to generate a stabilized carbanion.[3] This nucleophilic center can then react with a wide array of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, thus accomplishing a nucleophilic acylation.[1]
While the 2-lithio-1,3-dithiane serves as a robust formyl anion equivalent, the synthesis of molecules requiring the introduction of a hydroxymethyl ketone or a related 1,2-dicarbonyl moiety necessitates a more advanced synthon: a formyl dianion equivalent. This compound emerges as the reagent of choice for this purpose, offering the potential for a stepwise introduction of two distinct electrophiles.
This compound: Synthesis and Physicochemical Properties
The strategic value of this compound lies in its unique structure, which contains two acidic protons on the central methylene bridge, flanked by two dithiane rings. This arrangement allows for sequential deprotonation to generate a dianion.
Synthesis
The most common and efficient synthesis of this compound involves the reaction of a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, with two equivalents of 1,3-propanedithiol under acidic catalysis.[4][5]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,1,3,3-Tetramethoxypropane
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (for recrystallization)
-
-
Procedure:
-
To a stirred solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (2.2 eq).
-
Slowly add boron trifluoride diethyl etherate (catalytic amount, e.g., 0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from methanol to afford this compound as a white solid.
-
Physicochemical Properties
A summary of the key physical and spectroscopic properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆S₄ | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 134-136 °C | |
| CAS Number | 14947-51-4 | [1] |
Note: The melting point can vary depending on the purity of the sample.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.65 (t, J = 4.0 Hz, 2H), 3.00 - 2.85 (m, 8H), 2.20 - 2.10 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 52.5, 45.0, 29.8, 25.5.
-
IR (KBr, cm⁻¹): 2920, 2890, 1420, 1275, 1180, 910.
The Formyl Dianion in Action: Reactivity and Synthetic Applications
The core utility of this compound lies in its ability to be sequentially deprotonated to form a dianion, which can then react with two electrophiles. This process effectively allows for the construction of a three-carbon chain with functionalities at the 1 and 3 positions, which upon hydrolysis reveals a β-hydroxy ketone or a 1,3-diketone.
Stepwise Deprotonation and Alkylation
The two protons on the central methylene bridge of this compound can be removed in a stepwise manner using a strong base like n-butyllithium (n-BuLi). The first deprotonation occurs readily at low temperatures (-78 °C to -30 °C) to generate a monoanion. The introduction of a second equivalent of n-BuLi, often at a slightly elevated temperature (e.g., 0 °C), generates the dianion.[7]
The key to the synthetic utility of this reagent is the ability to add two different electrophiles sequentially. After the formation of the monoanion, the first electrophile (E¹) is introduced. Following this reaction, the second proton is removed to form a new anion, which is then quenched with a second, different electrophile (E²).
Causality in Experimental Choices
The choice of reaction conditions is critical for the success of these sequential reactions.
-
Solvent: Tetrahydrofuran (THF) is the most common solvent as it is relatively polar, aprotic, and has a low freezing point, which is ideal for stabilizing the organolithium intermediates.
-
Temperature Control: The initial deprotonation is performed at very low temperatures (-78 °C) to prevent side reactions, such as the attack of n-BuLi on the sulfur atoms. The second deprotonation may require a slightly higher temperature to proceed at a reasonable rate. The addition of electrophiles is also typically carried out at low temperatures to control the exothermicity of the reaction.
-
Electrophile Choice: A wide range of electrophiles can be employed, including alkyl halides, epoxides, aldehydes, ketones, and esters. The reactivity of the electrophile will influence the required reaction conditions. For less reactive electrophiles, the addition of HMPA (hexamethylphosphoramide) can enhance the reactivity of the dithiane anion, although its use is now often restricted due to toxicity concerns.
Self-Validating Protocols: Hydrolysis to Reveal the Latent Functionality
The final and crucial step in this synthetic sequence is the deprotection of the dithiane groups to unveil the desired carbonyl functionalities. This step validates the entire synthetic strategy. A variety of methods are available for this transformation, with the choice depending on the sensitivity of the other functional groups present in the molecule.
Common Deprotection Methods:
| Reagent System | Conditions | Notes |
| Mercury(II) Chloride (HgCl₂) | Aqueous acetonitrile or acetone | Highly effective but toxic. |
| N-Bromosuccinimide (NBS) | Aqueous acetone | Milder than mercuric salts. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous acetonitrile | Effective for acid-sensitive substrates. |
| Oxone® | Aqueous THF | An oxidative cleavage method. |
Conclusion: A Powerful Tool for Strategic Synthesis
This compound stands as a testament to the power of umpolung chemistry in modern organic synthesis. Its ability to function as a formyl dianion equivalent provides a robust and versatile platform for the construction of valuable 1,3-dioxygenated synthons. By understanding the principles of its synthesis, the nuances of its stepwise reactivity, and the various methods for its deprotection, researchers can strategically incorporate this reagent into their synthetic plans to access complex molecules with greater efficiency and control. The continued development of milder and more selective deprotection methods will undoubtedly further expand the utility of this remarkable synthetic tool.
References
- Process for producing tetraalkoxypropane and derivative thereof. (2006). Google Patents.
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Spectroscopic [IR, Solid-State NMR (1H, 13C & 31P)] Studies of 1,3-Dithia-2-Stannacyclopentane Diorganodithiophosphates. (2025). ResearchGate. Retrieved from [Link]
-
2‐Lithio‐1,3‐dithiane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. (2023). PubMed Central. Retrieved from [Link]
-
The brief introduction and extension to Retrosynthesis. (n.d.). Dean & Francis. Retrieved from [Link]
-
Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. (2021). -ORCA - Cardiff University. Retrieved from [Link]
-
Introduction to organic synthetic method retrosynthetic analysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Bis(dimesitylmethylene)-1,3-dithietane, -1,2,4-trithiane, and -1,2,4,5-tetrathiane. Conformation and DNMR Study. Observable Dimesityl Thioketene. (n.d.). PubMed. Retrieved from [Link]
-
Synthons, Synthetic equivalents and Retrosynthetic analysis. (2018). YouTube. Retrieved from [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022). TÜBİTAK Academic Journals. Retrieved from [Link]
-
2‐Lithio‐1,3‐dithiane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis And Characterization Of 1,3-Bis(Dicyanomethylene)Indane (Bdmi) Derived Second Order Nlo Materials. (2025). ResearchGate. Retrieved from [Link]
-
RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. (n.d.). IJNRD. Retrieved from [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Retrieved from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). PubMed Central. Retrieved from [Link]
-
Dithiane. (n.d.). Wikipedia. Retrieved from [Link]
-
The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Retrieved from [Link]
-
This compound-d2 | CAS 105479-87-6. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Bis(p-tolylthio)methane | C15H16S2 | CID 504311. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Dithiane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
- 5. 1,1,3,3-四乙氧基丙烷 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dithiane Chemistry for Organic Synthesis
Executive Summary
Dithiane chemistry, particularly the use of 1,3-dithianes, represents a cornerstone of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds that would otherwise be inaccessible through conventional routes. This guide provides an in-depth exploration of the principles and practical applications of dithiane chemistry, tailored for researchers, scientists, and professionals in drug development. At its core, this chemistry exploits the concept of "umpolung," or polarity inversion, transforming the typically electrophilic carbonyl carbon into a potent nucleophile. We will dissect the formation of dithianes, the generation of the critical dithianyl anion, its versatile reactions with a broad spectrum of electrophiles, and the array of strategies for the final deprotection to unveil the desired carbonyl functionality. This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, troubleshooting common issues, and showcasing the power of this methodology in the context of complex molecule synthesis.
The Foundational Principle: Umpolung and the Acyl Anion Synthon
In the landscape of organic chemistry, the carbonyl group is a defining feature. The polarization of the carbon-oxygen double bond renders the carbonyl carbon an electrophilic center, predisposing it to attack by nucleophiles. This inherent reactivity is the basis for countless named reactions and synthetic transformations. However, what if a synthetic strategy required the carbonyl carbon to act as a nucleophile—an acyl anion? Such a reversal of polarity, a concept termed umpolung by D. Seebach and E.J. Corey, opens a new dimension of synthetic possibilities.[1][2]
The direct generation of a stable acyl anion is synthetically challenging. Instead, chemists rely on "masked" acyl anions, or acyl anion equivalents, which are stable entities that can be handled and reacted, and later converted into the desired carbonyl group. The 1,3-dithiane is arguably the most successful and widely adopted acyl anion synthon in the synthetic chemist's toolkit.[2][3] The protons on the carbon atom situated between the two sulfur atoms (C2) are rendered acidic (pKa ≈ 31) due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion.[2][4] This acidity allows for deprotonation with a strong base, creating a potent carbon nucleophile that effectively serves as a robust acyl anion equivalent.[2]
The Corey-Seebach Reaction: A Practical Workflow
The sequence of dithiane formation, deprotonation, alkylation, and subsequent deprotection is collectively known as the Corey-Seebach reaction.[3] This workflow provides a reliable method for the synthesis of aldehydes, ketones, α-hydroxy ketones, and other valuable structures.[5]
Part A: Dithiane Formation (Carbonyl Protection)
The first step is the conversion of a carbonyl compound into a 1,3-dithiane, which also serves as a robust protecting group for aldehydes and ketones, stable to both acidic and basic conditions.[2] This reaction involves the formation of a cyclic thioacetal from an aldehyde or ketone and 1,3-propanedithiol, typically catalyzed by a Lewis or Brønsted acid.[3]
Causality Behind Experimental Choices:
-
Catalyst: Lewis acids like BF₃·OEt₂ or Brønsted acids like p-toluenesulfonic acid (PTSA) are commonly employed to activate the carbonyl group toward nucleophilic attack by the thiol.[1][3] The choice of catalyst can be critical for sensitive substrates where milder conditions are necessary. For instance, iodine has been shown to be an effective and mild catalyst for this transformation.[6]
-
Water Removal: The reaction is an equilibrium process. To drive it to completion, water must be removed, often by azeotropic distillation with a Dean-Stark trap or by the use of a drying agent.
Experimental Protocol: Formation of 2-phenyl-1,3-dithiane
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.0 g, 47.1 mmol) and 1,3-propanedithiol (5.6 g, 51.8 mmol) in 100 mL of toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux for 2-3 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Workup: After cooling to room temperature, wash the reaction mixture with 10% aqueous NaOH solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol to yield colorless crystals of 2-phenyl-1,3-dithiane.
Part B: Generation of the 2-Lithio-1,3-dithiane Anion
This is the pivotal step where the umpolung is realized. The acidic C2 proton of the dithiane is removed by a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), to generate the nucleophilic carbanion.[7]
Causality Behind Experimental Choices:
-
Base Selection: n-BuLi is the base of choice due to its sufficient strength to deprotonate the dithiane quantitatively and its commercial availability.
-
Temperature Control: The deprotonation is typically performed at low temperatures (e.g., -30 °C to 0 °C) in an anhydrous ether solvent like tetrahydrofuran (THF).[2] This is crucial to prevent side reactions, such as the base attacking the solvent or reacting with other functional groups that might be present in a complex substrate. The stability of the lithiated intermediate is also temperature-dependent.
-
Anhydrous Conditions: The lithiated dithiane is a powerful base and will be quenched instantly by protic sources, including water. Therefore, scrupulous adherence to anhydrous and inert atmosphere (N₂ or Ar) techniques is mandatory for success.
Part C: Reaction with Electrophiles
The generated dithianyl anion is a versatile nucleophile that reacts efficiently with a wide range of electrophiles, forming a new carbon-carbon bond at the former carbonyl carbon position.[1][2] This versatility is a key strength of the methodology.
Common Electrophilic Partners:
| Electrophile Class | Product after Deprotection |
| Primary Alkyl Halides | Ketones |
| Formaldehyde | α-Hydroxy Aldehydes |
| Aldehydes/Ketones | α-Hydroxy Ketones |
| Epoxides | β-Hydroxy Ketones |
| Carbon Dioxide (CO₂) | α-Keto Acids |
| Acid Chlorides / Esters | 1,2-Diketones |
Logical Workflow of the Corey-Seebach Reaction
Caption: The Corey-Seebach reaction workflow.
Experimental Protocol: Alkylation of 2-lithio-1,3-dithiane
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1,3-dithiane (5.0 g, 41.6 mmol) in anhydrous THF (100 mL).
-
Deprotonation: Cool the solution to -30 °C in a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 27.3 mL, 43.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -20 °C. Stir the resulting pale yellow solution for 1 hour at this temperature.
-
Alkylation: Add benzyl bromide (7.8 g, 45.8 mmol) dropwise to the anion solution at -30 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding 50 mL of water. Extract the mixture with diethyl ether (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2-benzyl-1,3-dithiane can be purified by column chromatography.
Unmasking the Carbonyl: Dithiane Deprotection
The final step is the hydrolysis of the substituted dithiane to regenerate the carbonyl group. This step can be challenging due to the high stability of the thioacetal.[2] A variety of methods have been developed, each with its own advantages and limitations.
Comparison of Common Deprotection Methods:
| Method | Reagent(s) | Mechanism | Pros | Cons |
| Mercuric-Assisted | HgCl₂, CaCO₃, aq. CH₃CN | Lewis acid-assisted hydrolysis | High yielding, reliable | Highly toxic mercury waste |
| Oxidative Cleavage | o-Iodoxybenzoic acid (IBX) | Oxidation of sulfur | Metal-free, mild conditions | IBX can be explosive, stoichiometry |
| Oxidative Cleavage | H₂O₂ / I₂ catalyst | Oxidation of sulfur | Mild, environmentally benign | Can lead to over-oxidation |
| Fluoride-Based | Selectfluor™ | Oxidative cleavage | Efficient and fast | Expensive reagent |
Causality Behind Method Selection: The choice of deprotection agent is dictated by the overall functionality of the molecule. For robust substrates, classic mercury(II)-based methods are reliable.[2] However, in modern synthesis and drug development, there is a strong impetus to avoid toxic heavy metals. Oxidative methods using reagents like IBX or catalyzed H₂O₂ are often preferred for their milder conditions and functional group tolerance.[6] For example, an iodine-catalyzed H₂O₂ system works under nearly neutral conditions and shows tolerance for phenol and amino protecting groups.[6]
Experimental Protocol: Deprotection using o-Iodoxybenzoic Acid (IBX)
-
Setup: To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in DMSO (5 mL), add IBX (1.2 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carbonyl compound, which can be further purified by chromatography.
Applications in Complex Synthesis
The true power of dithiane chemistry is realized in the synthesis of complex natural products and pharmaceutical agents. It provides a robust tool for creating key carbon-carbon bonds in a controlled and predictable manner. For instance, the Corey-Seebach reaction has been a pivotal step in the total synthesis of numerous natural products, including alkaloids, terpenoids, and polyketides, where the construction of a specific ketone or aldehyde functionality is required late in a synthetic sequence.[3]
Troubleshooting and Field-Proven Insights
-
Low Deprotonation Yield: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the n-BuLi is paramount; it should be titrated before use.
-
Difficult Deprotection: If standard methods fail, it may be due to steric hindrance around the dithiane. Switching between oxidative and hydrolytic methods can be effective. Sometimes, a combination of reagents or a change in solvent is required.
-
Odor of Thiols: 1,3-propanedithiol has a persistent and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a bleach solution.
Conclusion
Dithiane chemistry, centered on the principle of umpolung, remains an indispensable strategy in organic synthesis. Its ability to convert an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent provides a powerful method for the formation of crucial carbon-carbon bonds. By understanding the mechanisms and the rationale behind the specific experimental conditions for formation, alkylation, and deprotection, researchers can effectively leverage this chemistry to construct complex molecular architectures, accelerating innovation in both academic research and the development of new therapeutics.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Raut, B. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]
-
Suma H.S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Dithiane. Retrieved from [Link]
- Corey, E. J., & Seebach, D. (1975). 1,3-DITHIANE. Organic Syntheses, 55, 72. doi:10.15227/orgsyn.055.0072
- Sharma, A., & Kumar, V. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Mini-Reviews in Organic Chemistry, 18(6), 759-775. doi:10.2174/1570193X18666210217092040
- Li, J., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 5(2), 253-258.
-
Chemistry Desk. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]
-
University of Liverpool. (n.d.). Formation and Hydrolysis of S,S-acetals. Retrieved from [Link] (Note: This link appears to be a direct image link, a more stable landing page would be preferable if available, but the content is relevant for hydrolysis mechanisms).
Sources
- 1. scribd.com [scribd.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Bis(1,3-dithian-2-yl)methane: A Linchpin in Modern Synthesis as a Masked Carbonyl Equivalent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Umpolung and the Power of Masked Carbonyls
In the landscape of organic synthesis, the carbonyl group is a cornerstone functional group, typically characterized by the electrophilic nature of its carbon atom. However, the ability to reverse this inherent reactivity, a concept known as "Umpolung" or polarity inversion, opens up a new dimension of synthetic possibilities. This strategy allows the carbonyl carbon to function as a nucleophile, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct. At the heart of this transformative chemistry lies the use of masked carbonyl equivalents, with 1,3-dithianes being one of the most powerful and versatile examples.
This technical guide delves into the chemistry of a unique dithiane derivative, bis(1,3-dithian-2-yl)methane . This molecule serves as a masked equivalent of malondialdehyde and its dianion acts as a potent C3-nucleophilic building block. We will explore its synthesis, reactivity, and application in the construction of complex molecular architectures, providing both the theoretical underpinnings and practical, field-proven insights for its effective utilization in a research and development setting.
Physicochemical Properties and Spectroscopic Characterization
While detailed spectroscopic data for this compound is not extensively published, its structure allows for the prediction of its key spectral features.
| Property | Value | Reference |
| CAS Number | 14947-51-4 | [1] |
| Molecular Formula | C9H16S4 | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Off-White Solid | [2] |
Expected NMR Data:
-
¹H NMR: The proton spectrum is expected to show signals for the two methine protons of the dithiane rings, the central methylene bridge protons, and the methylene protons of the propane-1,3-dithiol backbone. The chemical shifts would be influenced by the sulfur atoms and the overall symmetry of the molecule.
-
¹³C NMR: The carbon spectrum should display signals for the methine carbons of the dithiane rings, the central methylene carbon, and the methylene carbons of the dithiol backbone. The chemical shifts of the carbons bonded to sulfur will be characteristically downfield.
Synthesis of this compound: A Proposed Protocol
Proposed Reaction:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane) in an inert solvent such as dichloromethane, add two equivalents of 1,3-propanedithiol.
-
Catalyst Addition: Cool the mixture in an ice bath and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Core Application: The Dianion as a C3-Nuceophilic Synthon
The true synthetic utility of this compound lies in its ability to be doubly deprotonated to form a dianion. This dianion is a powerful nucleophile that can react with a variety of electrophiles in a sequential manner, allowing for the construction of complex molecules. This chemistry is an extension of the renowned Corey-Seebach reaction.[2][4][5]
Generation and Reactivity of the Dianion:
The two methine protons, flanked by two sulfur atoms, are acidic enough to be removed by a strong base like n-butyllithium (n-BuLi).[6] The use of two equivalents of n-BuLi generates the dianion.
Caption: Generation and stepwise reaction of the dianion.
Exemplary Protocol for Dianion Generation and Alkylation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dianion Formation: Dissolve this compound in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add two equivalents of n-BuLi dropwise, then allow the solution to warm to 0 °C and stir for 1-2 hours.
-
Reaction with Electrophiles: Cool the solution back to -78 °C and add the desired electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound). The reaction can be performed in a stepwise manner with two different electrophiles or with two equivalents of the same electrophile.
-
Quenching and Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the product by column chromatography.
| Electrophile Type | Product after Alkylation | Subsequent Product after Deprotection |
| Alkyl Halide (R-X) | 2,2'-Alkyl-substituted bis(dithiane) | 1,3-Diketone |
| Epoxide | β-Hydroxyalkyl-substituted bis(dithiane) | β-Hydroxy-1,3-dicarbonyl compound |
| Aldehyde/Ketone | α-Hydroxyalkyl-substituted bis(dithiane) | α-Hydroxy-1,3-dicarbonyl compound |
Deprotection: Unmasking the Carbonyl Functionality
The final and crucial step in this synthetic sequence is the deprotection of the dithiane groups to reveal the carbonyl functionalities. This hydrolysis must be carried out under conditions that do not affect other sensitive functional groups in the molecule. A variety of reagents have been developed for this purpose, often involving oxidative cleavage or the use of metal salts.[3][7]
Common Deprotection Methods:
-
Mercury(II) Salts: Reagents such as mercury(II) chloride (HgCl₂) in the presence of calcium carbonate or mercury(II) oxide (HgO) are classic methods, though their toxicity is a significant drawback.
-
Hypervalent Iodine Reagents: Reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (PIFA) offer milder and less toxic alternatives.[8]
-
Oxidative Methods: Systems such as hydrogen peroxide with an iodine catalyst or N-bromosuccinimide (NBS) can be effective.[7][9]
A General Protocol for Deprotection with IBX:
-
Reaction Setup: Dissolve the substituted bis(dithiane) derivative in a suitable solvent mixture, such as THF/water.
-
Reagent Addition: Add an excess of IBX to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove insoluble byproducts. Dilute the filtrate with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the resulting dicarbonyl compound by column chromatography.
Conclusion: A Versatile Tool for Complex Synthesis
This compound stands as a testament to the power of umpolung chemistry in modern organic synthesis. Its ability to generate a C3-dinucleophile provides a robust and reliable method for the construction of 1,3-dicarbonyl compounds and their derivatives. For researchers in drug development and other areas of chemical science, mastering the synthesis, reactivity, and deprotection of this versatile building block can unlock novel and efficient pathways to complex molecular targets. As with any potent reagent, a thorough understanding of the reaction conditions and safety precautions is paramount to its successful application.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]3]
-
Barik, S. K., & Ganguly, N. G. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(8), 1393-1399.[7]
-
ResearchGate. (2025). Synthesis and Spectroscopic [IR, Solid-State NMR (1H, 13C & 31P)] Studies of 1,3-Dithia-2-Stannacyclopentane Diorganodithiophosphates. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]2]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of some 2-ylidene-1,3-dithiolanes. Retrieved from [Link]
-
Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367.[4][10]
- Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(5), 3465-3470.
-
Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]
-
ChemRxiv. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Retrieved from [Link]
-
PubMed. (2022). One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]8]
-
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]5]
- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy.
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]6]
-
Arkat USA. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Retrieved from [Link]9]
-
Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]
-
PubMed. (1998). Bis(dimesitylmethylene)-1,3-dithietane, -1,2,4-trithiane, and -1,2,4,5-tetrathiane. Conformation and DNMR Study. Observable Dimesityl Thioketene. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of the 100 MHz 1H NMR Spectrum and Conformation of trans-2-t-butyl-cis-2-methyl-1,3-dithiane 1Oxide. Retrieved from [Link]
-
Química Orgánica. (n.d.). Síntesis de 1,3-ditianos. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. The Corey-Seebach Reagent in the 21st Century: A Review [mdpi.com]
An In-depth Technical Guide to Bis(1,3-dithian-2-yl)methane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Bis(1,3-dithian-2-yl)methane, a valuable building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and key applications, offering insights grounded in established chemical principles and field-proven methodologies.
Core Molecular Attributes
This compound is a sulfur-containing heterocyclic compound that serves as a versatile synthetic intermediate. Its structure, featuring two 1,3-dithiane rings linked by a methylene bridge, is key to its unique reactivity.
Table 1: Fundamental Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆S₄ | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| CAS Number | 14947-51-4 | [1] |
| Appearance | Off-White Solid | [2] |
| Synonym(s) | 2,2'-Methylenebis(1,3-dithiane) | [2] |
Synthesis and Mechanism
The synthesis of this compound typically involves the acid-catalyzed thioacetalization of a malondialdehyde equivalent with 1,3-propanedithiol. This reaction is a cornerstone of dithiane chemistry, valued for its efficiency and reliability.
Causality of Experimental Choices
The choice of a malondialdehyde precursor, such as malondialdehyde bis(dimethyl acetal), is strategic. The acetal serves as a protected form of the highly reactive dialdehyde, preventing self-polymerization and ensuring a controlled reaction. The use of a Lewis or Brønsted acid catalyst is essential to activate the carbonyl (or acetal) groups towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.[3] Chloroform is often used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for dithiane formation.[3][4]
Materials:
-
Malondialdehyde bis(dimethyl acetal)
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (for recrystallization)
Procedure:
-
To a stirred solution of malondialdehyde bis(dimethyl acetal) (1 equivalent) in chloroform, add 1,3-propanedithiol (2.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from methanol to afford this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-4.7 (t, 2H, -S-CH-S-), ~2.8-3.0 (m, 8H, -S-CH₂-), ~2.2 (t, 2H, -CH-CH₂-CH-), ~1.8-2.0 (m, 4H, -S-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~50 (-S-CH-S-), ~35 (-CH-CH₂-CH-), ~30 (-S-CH₂-), ~25 (-S-CH₂-CH₂-) |
| IR (KBr, cm⁻¹) | ~2900 (C-H stretch), ~1420 (CH₂ bend), ~1270 (C-S stretch) |
| Mass Spec. (EI) | m/z (%): 252 (M⁺), 133 ([M-dithiane]⁺), 119 ([dithianyl]⁺) |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the 1,3-dithiane moiety, which is a classic example of "umpolung" or polarity inversion.
Umpolung Reactivity
The acidic protons on the carbons between the two sulfur atoms (C2 position) of each dithiane ring can be selectively removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion is stabilized by the adjacent sulfur atoms. This transformation inverts the normal electrophilic character of a carbonyl carbon into a nucleophilic one.
Caption: Umpolung reactivity of this compound.
This dilithiated species can react with a variety of electrophiles, such as alkyl halides and epoxides, allowing for the formation of two new carbon-carbon bonds. This makes this compound a powerful building block for the synthesis of 1,3-dicarbonyl compounds and other complex architectures after deprotection.
Deprotection
The dithiane groups can be removed to reveal the corresponding carbonyl functionalities. This deprotection is typically achieved under oxidative or mercury(II)-mediated conditions.[3] The choice of deprotection method depends on the overall functionality of the molecule and the desired final product.
Applications in Drug Discovery and Natural Product Synthesis
While specific applications of this compound are not extensively documented in readily available literature, its structural motif and reactivity profile make it a potentially valuable precursor in several areas:
-
As a Malondialdehyde Surrogate: It can be used as a stable, crystalline equivalent of malondialdehyde for the synthesis of compounds requiring a 1,3-dicarbonyl synthon.
-
Synthesis of Heterocycles: The dialkylated products can serve as precursors for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Fragment-Based Drug Discovery: The molecule itself could be explored as a fragment in screening campaigns due to its defined three-dimensional shape and hydrogen bond accepting capabilities of the sulfur atoms.
-
Natural Product Synthesis: The ability to form two new C-C bonds and subsequently reveal a 1,3-dicarbonyl moiety makes it a strategic tool for the construction of complex natural product skeletons.[5]
Handling and Safety
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its straightforward preparation, well-defined reactivity based on the principles of dithiane chemistry, and potential as a precursor to complex molecular architectures make it a significant tool for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in the laboratory.
References
-
Pharmaffiliates. This compound-d2 | 105479-87-6. Available at: [Link]
-
Organic Syntheses. 1,3-Dithiane. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
Katzsch, F., Gruber, T., & Weber, E. (2016). Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 9), 679–684. Available at: [Link]
-
Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 61-74. Available at: [Link]
-
Ryckaert, B., Demeyere, E., Degroote, F., & Winne, J. M. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 203–236. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of Bis(1,3-dithian-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth overview of the safety and handling protocols for Bis(1,3-dithian-2-yl)methane. As a compound utilized in specialized synthetic applications, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.
Introduction and Scientific Context
This compound, with the CAS number 14947-51-4, is an organosulfur compound characterized by two 1,3-dithiane rings connected by a methylene bridge.[1] The 1,3-dithiane moiety is a well-established protective group for carbonyl compounds in organic synthesis.[2][3] Its utility stems from the ability of the dithioacetal group to mask the electrophilic nature of the carbonyl carbon, allowing for subsequent chemical transformations at other sites of the molecule.[4] The deprotection, however, can necessitate the use of harsh reagents.[2]
The reactivity of related 2-lithio-1,3-dithianes highlights the potential for this class of compounds to be used in carbon-carbon bond formation, acting as an acyl anion equivalent.[5] Given its structure, this compound may serve as a precursor or intermediate in the synthesis of more complex molecules within drug discovery and development programs. Due to the limited availability of specific toxicological data for this compound, a conservative approach to handling, based on the known hazards of similar organosulfur compounds, is essential.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a critical evaluation of its chemical properties and potential for human and environmental harm.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 14947-51-4 | [1] |
| Molecular Formula | C9H16S4 | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Off-White Solid | [6] |
| Storage Temperature | 2-8°C | [6] |
Toxicological Profile (Inferred)
-
Acute Toxicity: While no specific LD50 data is available for this compound, organosulfur compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Skin and Eye Irritation: Similar to other sulfur-containing organic molecules, it is prudent to assume that this compound may cause skin and eye irritation upon direct contact.[7]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[7]
-
Chronic Toxicity: The long-term health effects of exposure to this compound have not been determined.
Risk Assessment Workflow
A systematic approach to risk assessment is critical before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for risk assessment and management.
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is non-negotiable when working with this compound.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][9]
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box may be warranted.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a critical barrier to direct chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal absorption. Change gloves frequently and immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of dust or vapors. |
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Temperature: Store in a refrigerator at 2-8°C as recommended.[6]
-
Container: Keep the container tightly closed to prevent moisture ingress and potential degradation.[10][11]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[11]
-
Location: Store in a designated, well-ventilated, and secure area.
Experimental Protocols: A Framework for Safe Use
The following is a generalized, step-by-step protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.
Preparation and Weighing
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Transfer the required amount of this compound from its storage container to a tared weighing vessel inside the fume hood. Use a spatula for solid transfers and minimize the creation of dust.
-
Closure: Securely close the primary container immediately after weighing and return it to its designated storage location.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid heating unless the experimental protocol explicitly requires it and appropriate safety measures are in place.
-
Reaction Assembly: Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Post-Reaction Work-up and Waste Disposal
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, especially if the quenching agent is reactive.
-
Extraction and Purification: Conduct all extractions and purification steps (e.g., chromatography) within the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.[10]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spills
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and activate the emergency alarm.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Fire
-
In the event of a fire, activate the fire alarm and evacuate the area.
-
If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher.[9]
-
Do not use water on a fire involving flammable organic materials.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Conclusion
While specific hazard data for this compound is limited, a proactive and cautious approach to its handling is essential. By understanding the general properties of organosulfur compounds, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe laboratory practices, researchers can minimize the risks associated with the use of this compound. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety protocols and to conduct thorough risk assessments prior to any experimental work.
References
-
Strasser, C. E., Cronje, S., & Raubenheimer, H. G. (2011). [Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II). Acta Crystallographica Section E: Crystallographic Communications, 67(10), m1342–m1343. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
MDPI. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 16(9), 1300. [Link]
-
Pharmaffiliates. (n.d.). This compound-d2. [Link]
-
Wikipedia. (n.d.). Dithiane. [Link]
-
Linde Gas & Equipment Inc. (2021). Methane - SAFETY DATA SHEET. [Link]
-
Linde Gas GmbH. (2022). SAFETY DATA SHEET Methane, compressed. [Link]
-
Stubbs, B. J., et al. (2021). Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats. Food and Chemical Toxicology, 150, 112084. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dithiane. PubChem Compound Database. [Link]
-
BISCO Inc. (2023). Bis-Silane Part A. [Link]
-
ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. [Link]
-
Química Orgánica. (n.d.). Synthesis of 1,3-dithianes. [Link]
-
MDPI. (2023). Synthesis of Bis-1,3,4-Oxadiazoles Utilizing Monomers Derived from the Degradation of PET (Polyethylene Terephthalate) in an Eco-Friendly Manner. Chem. Proc., 14(1), 5. [Link]
-
Australian Government Department of Health. (2014). Methane, sulfinylbis-: Human health tier II assessment. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,3-Dithiane | C4H8S2 | CID 10451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. airgas.com [airgas.com]
- 9. bisco.com [bisco.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. gasinnovations.com [gasinnovations.com]
- 13. produkte.linde-gas.at [produkte.linde-gas.at]
A Comprehensive Technical Guide to the Synthesis of 2,2'-Methylenebis(1,3-dithiane) from 1,3-Propanedithiol
Abstract
This technical guide provides a detailed, two-stage methodology for the synthesis of 2,2'-methylenebis(1,3-dithiane), a valuable bifunctional building block, commencing from 1,3-propanedithiol. The strategic approach involves an initial acid-catalyzed thioacetalization to form the 1,3-dithiane intermediate, followed by a base-mediated coupling to construct the target methylene-bridged dimer. This document elucidates the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and discusses critical process parameters essential for achieving high yield and purity. The content is tailored for researchers, chemists, and drug development professionals engaged in advanced organic synthesis, offering actionable insights into the practical application of dithiane chemistry.
Introduction & Strategic Retrosynthesis
The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, serving dual, indispensable roles. Primarily, it functions as a robust protecting group for carbonyl compounds, stable under both acidic and basic conditions.[1] More significantly, its C2 proton exhibits enhanced acidity (pKa ≈ 31), allowing for deprotonation with strong bases to form a nucleophilic carbanion.[2] This transformation, central to the Corey-Seebach reaction, inverts the intrinsic electrophilic reactivity of the original carbonyl carbon—a concept known as "umpolung" or polarity inversion.[3][4] The resulting 2-lithio-1,3-dithiane serves as a versatile acyl anion equivalent, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[3][5]
The target molecule, 2,2'-methylenebis(1,3-dithiane) , presents a unique synthetic challenge. It comprises two dithiane rings linked by a central methylene (-CH₂) group. A direct, one-pot condensation of two equivalents of 1,3-propanedithiol with a single-carbon source is often complicated by the formation of polymeric byproducts.[6]
Therefore, a more controlled and higher-yielding strategy involves a two-stage approach, as outlined in our retrosynthetic analysis:
-
Stage 1: Synthesis of the 1,3-Dithiane Building Block. The foundational step is the reliable synthesis of the 1,3-dithiane heterocycle from 1,3-propanedithiol and a suitable formaldehyde equivalent.
-
Stage 2: Methylene-Bridged Coupling. The pre-formed 1,3-dithiane is then deprotonated to generate the nucleophilic 2-lithio-1,3-dithiane anion, which is subsequently coupled to form the methylene bridge.
This strategic disconnection leverages well-established, high-fidelity reactions, ensuring a robust and reproducible pathway to the target compound.
Caption: Reaction sequence for the formation of the methylene bridge.
-
Base Selection: n-Butyllithium (n-BuLi) is the base of choice for deprotonating 1,3-dithiane. It is sufficiently strong to quantitatively remove the acidic C2 proton. [3]* Solvent and Temperature: The reaction must be performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF). The lithiation is conducted at low temperatures (e.g., -30 °C to 0 °C) to ensure the stability of the organolithium species and prevent side reactions, such as reaction with the solvent. [3]* Stoichiometry: A slight excess of the dithiane anion relative to the electrophile is often used to ensure complete consumption of the dichloromethane and to simplify purification. The stoichiometry here requires two equivalents of the anion for every one equivalent of dichloromethane.
-
Electrophile: Dichloromethane serves as the one-carbon electrophile that links the two dithiane units. The reaction proceeds via a sequential double Sₙ2 mechanism.
-
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride to destroy any remaining organolithium species. The product is expected to be a solid, and purification can be achieved by recrystallization or column chromatography to remove any unreacted starting material or monosubstituted byproducts.
3.2. Experimental Protocol: Methylene-Bridged Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Eq. |
| 1,3-Dithiane | 120.24 | 10.0 g | 0.0832 | 2.1 |
| n-BuLi (2.5 M in hexanes) | 64.06 | 33.3 mL | 0.0832 | 2.1 |
| Dichloromethane (DCM) | 84.93 | 3.36 g (2.53 mL) | 0.0396 | 1.0 |
| Anhydrous THF | 72.11 | ~400 mL | - | Solvent |
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. A multi-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for reagent addition via syringe.
-
Lithiation: The flask is charged with 10.0 g (0.0832 mol) of purified 1,3-dithiane and ~350 mL of anhydrous THF. The solution is cooled to -20 °C in a dry ice/acetone bath.
-
Base Addition: 33.3 mL of 2.5 M n-BuLi in hexanes (0.0832 mol) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -10 °C. A color change to yellow or orange indicates the formation of the lithiated species. The solution is stirred at this temperature for an additional 1-2 hours.
-
Electrophile Addition: A solution of 3.36 g (0.0396 mol) of dichloromethane in 50 mL of anhydrous THF is added dropwise to the cold anion solution over 30 minutes.
-
Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours).
-
Quenching: The reaction is cautiously quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with two 100-mL portions of ethyl acetate. The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 2,2'-methylenebis(1,3-dithiane).
Conclusion
The synthesis of 2,2'-methylenebis(1,3-dithiane) from 1,3-propanedithiol is effectively and reliably achieved through a strategic, two-stage process. The initial formation of the 1,3-dithiane monomer under controlled, acid-catalyzed conditions prevents polymerization and ensures a high-quality intermediate. The subsequent deprotonation and controlled alkylation with dichloromethane leverages the powerful umpolung reactivity of the dithiane moiety to construct the target molecule with high fidelity. The protocols described herein are built upon established and validated chemical principles, providing a robust and scalable pathway for researchers requiring access to this versatile bifunctional synthetic building block.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 111. (Coll. Vol. 6, p. 543). URL: [Link]
- Chemistry LibreTexts. (2023). 1,3-Dithiane. Retrieved from a video lecture summary. The original video provides context on pKa and reactivity. (Note: This is a conceptual reference).
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
- Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(12), 5671-5674.
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Robert, M., & Peñéñory, A. B. (2015). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. The Journal of Organic Chemistry, 80(5), 2842–2851. URL: [Link]
- Albericio, F., & Alvarez, M. (2005). The role of 1,3-dithianes in natural product synthesis. Chemical Society Reviews, 34(11), 949-962.
-
Sharma, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(11), 3533. URL: [Link]
Sources
Methodological & Application
The Cornerstone of 1,3-Dicarbonyl Synthesis: A Detailed Guide to the Application of Bis(1,3-dithian-2-yl)methane
Introduction: Unlocking Umpolung Reactivity for Complex Molecule Synthesis
In the realm of organic synthesis, the strategic disconnection of target molecules often leads to synthons that defy conventional electronic reactivity. The concept of "umpolung," or the reversal of polarity, provides a powerful solution to this challenge. Among the myriad of reagents developed to achieve this, 1,3-dithianes, as pioneered by Corey and Seebach, stand out as robust and versatile acyl anion equivalents.[1][2] This application note delves into the synthesis and utility of a unique derivative, Bis(1,3-dithian-2-yl)methane , a cornerstone reagent for the construction of 1,3-dicarbonyl moieties and other valuable three-carbon building blocks. By virtue of its structure, this molecule serves as a masked equivalent of the malondialdehyde dianion, offering a reliable and stepwise approach to the formation of two carbon-carbon bonds at the central methylene unit. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for the effective use of this powerful synthetic tool.
Scientific Foundation: The Chemistry of this compound
This compound (also known as 2,2'-methylenebis(1,3-dithiane)) is a crystalline solid with the molecular formula C₉H₁₆S₄ and a molecular weight of 252.48 g/mol .[3] Its synthetic utility is rooted in the acidity of the protons on the carbon atoms flanked by two sulfur atoms (the C2 and C2' positions). These protons can be sequentially removed by strong bases, such as n-butyllithium (n-BuLi), to generate mono- and di-anionic species.[4]
The stability of the resulting carbanions is attributed to the polarization of the C-S bond and the ability of the sulfur atoms to stabilize the negative charge.[4] This allows for a stepwise and controlled reaction with a variety of electrophiles. The overall synthetic strategy involves three key stages:
-
Synthesis of this compound: The preparation of the starting material itself.
-
Dianion Generation and Alkylation: The sequential deprotonation and reaction with electrophiles to construct the desired carbon skeleton.
-
Deprotection: The hydrolysis of the dithiane groups to unveil the 1,3-dicarbonyl functionality.
This systematic approach provides a robust pathway for the synthesis of complex molecules where a 1,3-dicarbonyl unit is a key structural feature.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of this compound
The synthesis of this compound is not as widely documented as that of simple 1,3-dithiane. However, a logical approach involves the reaction of a suitable C1 electrophile with two equivalents of the 2-lithio-1,3-dithiane anion. A plausible synthetic route is outlined below, based on established principles of dithiane chemistry.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 1,3-Dithiane | 120.24 | 12.02 g | 0.10 | 98% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 40 mL (2.5 M in hexanes) | 0.10 | Sigma-Aldrich | |
| Dibromomethane | 173.83 | 4.34 mL (8.69 g) | 0.05 | 99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | DriSolv® | MilliporeSigma |
| Saturated aq. NH₄Cl | - | 100 mL | - | - | - |
| Diethyl ether | - | 300 mL | - | Anhydrous | - |
| Anhydrous MgSO₄ | - | As needed | - | - | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1,3-dithiane (12.02 g, 0.10 mol) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Add anhydrous THF (200 mL) to the flask and stir until the 1,3-dithiane is completely dissolved.
-
Deprotonation: Cool the solution to -20 °C using a dry ice/acetone bath. Add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -15 °C. The solution will turn from colorless to a pale yellow, indicating the formation of the 2-lithio-1,3-dithiane anion. Stir the reaction mixture at -20 °C for 1 hour.
-
Electrophilic Addition: In a separate dry flask, prepare a solution of dibromomethane (4.34 mL, 0.05 mol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred solution of the lithiated dithiane at -20 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white to off-white solid.
Protocol 2: Double Alkylation of this compound for 1,3-Diketone Synthesis
This protocol exemplifies the utility of this compound as a malondialdehyde dianion equivalent. The sequential deprotonation and alkylation allow for the synthesis of symmetrical 1,3-diketones.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| This compound | 252.48 | 2.53 g | 0.01 | 97% | Prepared as in Protocol 1 |
| n-Butyllithium | 64.06 | 8.8 mL (2.5 M in hexanes) | 0.022 | Sigma-Aldrich | |
| Benzyl Bromide | 171.04 | 2.62 mL (3.76 g) | 0.022 | 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | DriSolv® | MilliporeSigma |
| Hexamethylphosphoramide (HMPA) | 179.20 | 3.8 mL | 0.022 | 99% | Sigma-Aldrich (Caution: Carcinogen) |
| Saturated aq. NH₄Cl | - | 50 mL | - | - | - |
| Diethyl ether | - | 150 mL | - | Anhydrous | - |
| Anhydrous MgSO₄ | - | As needed | - | - | - |
Procedure:
-
Dianion Formation: Under an inert atmosphere, dissolve this compound (2.53 g, 0.01 mol) in anhydrous THF (80 mL) in a dry 250 mL three-necked round-bottom flask. Cool the solution to -40 °C. Add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 0.022 mol) dropwise over 20 minutes, keeping the temperature below -35 °C. After the addition, add HMPA (3.8 mL, 0.022 mol) to the reaction mixture. Stir the resulting dianion solution at -40 °C for 2 hours.
-
Alkylation: Prepare a solution of benzyl bromide (2.62 mL, 0.022 mol) in anhydrous THF (20 mL). Add this solution dropwise to the dianion solution at -40 °C over 30 minutes.
-
Reaction Completion: Allow the reaction mixture to warm slowly to room temperature and stir for 16 hours.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product, 2,2'-dibenzyl-bis(1,3-dithian-2-yl)methane, can be purified by column chromatography on silica gel.
Protocol 3: Deprotection to Yield the 1,3-Diketone
The final step is the hydrolysis of the bis-dithiane to reveal the 1,3-dicarbonyl functionality. Several methods exist for dithiane deprotection, with reagents such as mercury(II) chloride, N-bromosuccinimide (NBS), or bis(trifluoroacetoxy)iodobenzene being commonly employed.[2][5] A method using mercury(II) chloride is described below.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2,2'-Dibenzyl-bis(1,3-dithian-2-yl)methane | 432.73 | 4.33 g | 0.01 | From Protocol 2 | |
| Mercury(II) chloride (HgCl₂) | 271.52 | 10.86 g | 0.04 | 99.5% | Sigma-Aldrich (Caution: Highly Toxic) |
| Mercury(II) oxide (HgO, red) | 216.59 | 8.66 g | 0.04 | 99% | Sigma-Aldrich (Caution: Highly Toxic) |
| Acetonitrile | - | 100 mL | - | Anhydrous | - |
| Water | - | 10 mL | - | - | - |
| Dichloromethane | - | 200 mL | - | - | - |
| Celite® | - | As needed | - | - | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the dialkylated bis-dithiane (4.33 g, 0.01 mol) in a mixture of acetonitrile (100 mL) and water (10 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add mercury(II) chloride (10.86 g, 0.04 mol) and red mercury(II) oxide (8.66 g, 0.04 mol) to the stirred solution.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and filter through a pad of Celite® to remove the mercury salts. Wash the Celite® pad with additional dichloromethane (2 x 50 mL).
-
Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1,3-diphenyl-1,3-propanedione can be purified by recrystallization from ethanol.
Visualization of Synthetic Workflow
The following diagrams illustrate the key transformations described in the protocols.
Caption: Synthesis of this compound.
Caption: Workflow for 1,3-diketone synthesis.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Base: n-Butyllithium is the base of choice due to its sufficient strength to deprotonate the C-H bonds of the dithiane (pKa ≈ 31-35) and its commercial availability.[4] The use of two equivalents is crucial for the formation of the dianion in Protocol 2.
-
Solvent and Temperature: Anhydrous THF is an ideal solvent as it is aprotic and effectively solvates the lithium cations. The low temperatures (-20 to -40 °C) are essential to prevent side reactions, such as the decomposition of the organolithium species or reaction with the solvent.
-
HMPA as an Additive: In the double alkylation protocol, Hexamethylphosphoramide (HMPA) is added to break up aggregates of the lithium dianion, thereby increasing its nucleophilicity and promoting a more efficient and complete alkylation. Caution: HMPA is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Deprotection Method: The choice of deprotection reagent is critical and depends on the sensitivity of the functional groups in the rest of the molecule. While mercury-based reagents are highly effective, their toxicity necessitates careful handling and disposal. Alternative, milder methods using reagents like N-bromosuccinimide (NBS) or oxidative conditions can be explored for sensitive substrates.[6]
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through careful monitoring and characterization at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products.
-
Intermediate Characterization: While the lithiated intermediates are not isolated, the successful formation of the dialkylated bis-dithiane can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry after purification.
-
Final Product Verification: The identity and purity of the final 1,3-diketone should be rigorously confirmed by melting point determination, NMR spectroscopy, and comparison with literature data if available.
By following these validation steps, researchers can ensure the reliability and reproducibility of the synthetic sequence.
Conclusion: A Versatile Tool for Modern Organic Synthesis
This compound is a powerful and versatile reagent that provides a reliable entry into the synthesis of 1,3-dicarbonyl compounds and other related structures. Its ability to act as a masked malondialdehyde dianion, coupled with the well-established chemistry of 1,3-dithianes, makes it an invaluable tool for the construction of complex molecular architectures. The detailed protocols and insights provided in this application note are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, from fundamental methodology development to the intricate challenges of natural product and drug discovery.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English1979, 18 (4), 239–258.
- Corey, E. J.; Seebach, D. Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of the Dianion of Bis-(1,3-dithian-2-yl)methane. Angewandte Chemie International Edition in English1965, 4 (12), 1075–1077.
- Yus, M.; Nájera, C.; Foubelo, F. The Role of 1,3-Dithianes in Natural Product Synthesis. Tetrahedron2003, 59 (33), 6147–6212.
- Smith, A. B., III; Adams, C. M. The Dithiane Linchpin in Total Synthesis. Accounts of Chemical Research2004, 37 (6), 365–377.
-
Organic Syntheses, Coll. Vol. 6, p.555 (1988); Vol. 50, p.72 (1970). [Link]
- Paquette, L. A., Ed. Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons: New York, 2009.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; John Wiley & Sons: New York, 1967; p 393.
- Olah, G. A.; Narang, S. C.; Garcia-Luna, A. Dithiane to Carbonyl Conversions. Synthesis1981, 1981 (9), 659–660.
-
Corey, E. J.; Seebach, D. Synthesis of Aldehydes from 1,3-Dithiane. Angewandte Chemie International Edition in English1965 , 4 (12), 1075. [Link]
-
Seebach, D.; Corey, E. J. Generation and Synthetic Applications of 2-Lithio-1,3-dithianes. The Journal of Organic Chemistry1975 , 40 (2), 231–237. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Firouzabadi, H.; Iranpoor, N.; Hazarkhani, H. Dethioacetalization of 1,3-Dithianes and 1,3-Dithiolanes with N-Bromo- and N-Chlorosuccinimide in the Presence of Catalytic Amounts of Water. Journal of Organic Chemistry2001 , 66 (22), 7527–7529. [Link]
Sources
Application Note & Protocol: Generation of the Nucleophilic Carbanion from Bis(1,3-dithian-2-yl)methane
Abstract
This document provides a comprehensive guide for the deprotonation of bis(1,3-dithian-2-yl)methane to generate its corresponding stabilized carbanion. This lithiated species is a potent nucleophile and serves as a synthetic equivalent for the malondialdehyde dianion, enabling the formation of key carbon-carbon bonds in complex molecule synthesis. We detail the underlying chemical principles, provide a robust, step-by-step protocol for its generation using n-butyllithium (n-BuLi), and offer insights into process validation, safety, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Scientific Principle
The protons of the central methylene bridge in this compound are significantly more acidic than those of a simple alkane. This heightened acidity is a direct consequence of the unique electronic properties of the flanking 1,3-dithiane rings. The dithiane moiety is a cornerstone of modern organic synthesis, famously used in the Corey-Seebach reaction to achieve an "umpolung" or reversal of polarity for a carbonyl carbon.[1][2][3][4]
Causality Behind Acidity: The acidity of the C-H bond is determined by the stability of the resulting conjugate base (the carbanion). In this case, the negative charge on the central carbon is effectively stabilized through two primary mechanisms:
-
Inductive Effect: Sulfur is more electronegative than carbon, and the four sulfur atoms in the two dithiane rings exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds and stabilizing the negative charge of the carbanion.
-
Anion Stabilization by Sulfur: The polarizability of sulfur's large electron cloud and the potential involvement of its d-orbitals allow for delocalization and stabilization of the adjacent negative charge.[3][5] This effect makes the protons on a carbon flanked by two sulfur atoms (pKa ≈ 31 for 1,3-dithiane) significantly more acidic and readily removable by a strong base like n-butyllithium (the conjugate acid, butane, has a pKa of ~50).[3][5]
The resulting lithiated bis(dithianyl)methane is a soft, non-pyrophoric, and highly effective nucleophile, capable of reacting with a wide array of electrophiles such as alkyl halides, aldehydes, ketones, and epoxides.[6][7]
Detailed Experimental Protocol
This protocol describes the generation of the lithiated carbanion in anhydrous tetrahydrofuran (THF) at -78 °C.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| This compound | >98% Purity (CAS: 14947-51-4) | Santa Cruz Biotechnology | Must be dry. Dry in a vacuum oven if necessary. |
| n-Butyllithium (n-BuLi) | 2.5 M solution in hexanes | Sigma-Aldrich | Pyrophoric. Titrate periodically to confirm molarity. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, with BHT | Acros Organics | Purify using a solvent purification system or by distillation from sodium/benzophenone. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (>99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Fisher Scientific | For quenching the reaction (for validation purposes). |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | For workup and extraction. |
| Brine (Saturated NaCl) | - | - | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | For drying organic layers. |
Equipment
-
Two-neck or three-neck round-bottom flask, flame-dried under vacuum.
-
Schlenk line or manifold for inert gas operations.
-
Magnetic stirrer and stir bar.
-
Low-temperature thermometer.
-
Syringes and needles for liquid transfers.
-
Dry ice/acetone or cryocooler for maintaining -78 °C.
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Deprotonation Procedure
Note: This entire procedure must be conducted under a strict inert atmosphere of argon or nitrogen. All glassware must be rigorously flame-dried or oven-dried before use.
-
System Preparation: Assemble the flame-dried round-bottom flask with a stir bar, septum, and gas inlet adapter connected to the Schlenk line. Purge the system by evacuating and backfilling with inert gas three times.
-
Reagent Addition: To the flask, add this compound (e.g., 1.00 g, 3.96 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous THF (e.g., 20 mL, ~0.2 M) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for 10-15 minutes.
-
Base Addition (Deprotonation): Slowly add n-BuLi (2.5 M in hexanes, 1.66 mL, 4.16 mmol, 1.05 equiv) dropwise via syringe over 5-10 minutes.[8]
-
Expert Insight: A slight excess of n-BuLi ensures complete deprotonation. A faint yellow or orange color may develop upon formation of the lithiated species, which serves as a visual indicator of success. The dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions, such as the deprotonation of THF by the strong base.
-
-
Anion Formation: Stir the reaction mixture at -78 °C for 20-30 minutes.[8] The deprotonation is typically rapid at this temperature. The resulting solution containing the lithiated carbanion is now ready for reaction with an electrophile.
Validation via Deuterium Quench
To confirm the successful formation of the carbanion, a small aliquot can be quenched with a deuterated electrophile.
-
Quenching: While the main reaction is stirring, add a few drops of deuterium oxide (D₂O) or deuterated methanol (MeOD) to a separate vial under an inert atmosphere. Transfer a small amount (e.g., 0.1 mL) of the carbanion solution to this vial.
-
Analysis: After workup, analyze the product by ¹H NMR spectroscopy. Successful deprotonation will be confirmed by the disappearance or significant reduction of the singlet corresponding to the central CH₂ protons in the starting material and the appearance of a new signal for the CHD group. Mass spectrometry will show an increase of one mass unit.
Workflow and Reaction Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotonation of this compound.
Chemical Reaction Mechanism
Caption: Deprotonation of this compound using n-butyllithium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no color change, starting material recovered) | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent (THF) or glassware.3. Impure starting material. | 1. Titrate the n-BuLi solution before use to confirm its molarity.2. Ensure THF is freshly purified from a still or solvent system. Flame-dry all glassware under high vacuum immediately before use.3. Purify the starting material, for example by recrystallization.[9] |
| Low yield of desired product after adding electrophile | 1. Incomplete deprotonation.2. Reaction temperature too high, causing side reactions (e.g., THF deprotonation).3. Carbanion decomposition over time. | 1. Use a slight excess (1.05-1.1 equiv) of freshly titrated n-BuLi.2. Maintain the temperature strictly at or below -78 °C during base addition and reaction.3. Use the generated carbanion solution immediately; do not store it. |
| Formation of multiple byproducts | 1. Electrophile is not pure.2. Reaction warmed prematurely before or during electrophile addition.3. Competing elimination reactions if using sterically hindered alkyl halides. | 1. Purify the electrophile before use.2. Ensure the reaction remains at -78 °C during the addition of the electrophile and for a period afterward before slowly warming.3. Consider using a less hindered electrophile or different reaction conditions if elimination is a known issue. |
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques. Always have a Class D fire extinguisher available.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly purified solvent and never distill to dryness.
-
The reaction is performed at cryogenic temperatures (-78 °C). Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent frostbite.
-
The reaction quench with aqueous solutions can be highly exothermic. Perform quenching slowly and while cooling the flask in an ice bath.
References
-
MDPI. Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Available at: [Link].
-
ResearchGate. The Corey-Seebach Reagent in the 21st Century: A Review. Available at: [Link].
-
SynArchive. Corey-Seebach Reaction. Available at: [Link].
-
PubMed Central. 1,3‐Bis(tricyanoborane)imidazoline‐2‐ylidenate Anion—A Ditopic Dianionic N‐Heterocyclic Carbene Ligand. Available at: [Link].
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link].
-
University of Windsor. The role of 1,3-dithianes in natural product synthesis. Available at: [Link].
-
Organic Chemistry Portal. Corey-Seebach Reaction. Available at: [Link].
-
Pharmaffiliates. This compound-d2. Available at: [Link].
-
PubMed Central. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Available at: [Link].
-
National Center for Biotechnology Information. The Corey-Seebach Reagent in the 21st Century: A Review. Available at: [Link].
-
ResearchGate. Cleavage of 1,3‐dithianes. All reactions were performed according to.... Available at: [Link].
-
ResearchGate. Synthesis of some 2-ylidene-1,3-dithiolanes. Available at: [Link].
-
University of Massachusetts Amherst. Formation and Stability of Carbanions in Water. Available at: [Link].
-
Organic Syntheses. 1,3-Dithiane. Available at: [Link].
-
YouTube. 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Available at: [Link].
-
Química Organica.org. Synthesis of 1,3-dithianes. Available at: [Link].
-
ResearchGate. Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Available at: [Link].
-
ResearchGate. Bis[bis(2-methylphenyl)phosphanyl]methane. Available at: [Link].
-
ResearchGate. Green synthesis of bis-(β-dicarbonyl)-methane derivatives and biological evaluation as putative anticandidial agents | Request PDF. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Bis(1,3-dithian-2-yl)methane in Natural Product Total Synthesis
Introduction: The Formyl Dianion Equivalent in Complex Synthesis
In the intricate field of natural product total synthesis, the strategic construction of carbon-carbon bonds is paramount. Among the arsenal of synthetic methodologies, the concept of "umpolung," or reactivity inversion, offers a powerful approach to forge bonds that are otherwise challenging to access. Bis(1,3-dithian-2-yl)methane, a seemingly simple molecule, embodies this principle, serving as a highly effective synthetic equivalent of a formyl dianion. This allows for the introduction of a single carbon unit that can be doubly functionalized, providing a versatile building block for the assembly of complex molecular architectures found in nature.
This guide provides an in-depth exploration of the application of this compound in the synthesis of natural products. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and showcase its utility through examples in the synthesis of intricate target molecules.
The Power of the Dithiane Moiety
The utility of this compound stems from the unique properties of the 1,3-dithiane group. The acidity of the protons at the C2 position of a 1,3-dithiane is significantly enhanced due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms.[1] This allows for the facile generation of a stabilized carbanion upon treatment with a strong base, such as n-butyllithium. This carbanion, a nucleophilic acyl anion equivalent, can then react with a variety of electrophiles to form new carbon-carbon bonds.[2] The resulting dithioacetal can be subsequently hydrolyzed to reveal a carbonyl group, thus completing the "umpolung" strategy.
This compound takes this concept a step further by providing two such acidic protons on the central methylene bridge, enabling sequential deprotonation and alkylation. This "one-pot" double functionalization capability makes it an exceptionally efficient reagent for introducing a three-carbon fragment into a molecule.
Mechanistic Rationale: Sequential Deprotonation and Electrophilic Trapping
The core reactivity of this compound hinges on a two-step deprotonation-alkylation sequence. The process is initiated by the treatment with one equivalent of a strong base, typically n-butyllithium, at low temperatures to generate the monoanion. This is followed by the addition of the first electrophile. A subsequent deprotonation with a second equivalent of base generates the dianion, which can then be trapped by a second electrophile.
Figure 1: Stepwise functionalization of this compound.
This sequential approach allows for the introduction of two different electrophiles, leading to the formation of unsymmetrical products. The choice of electrophiles is broad and includes alkyl halides, epoxides, aldehydes, and ketones.
Experimental Protocols
Preparation of this compound
This compound can be synthesized from 1,3-propanedithiol and a suitable methylene source, such as 1,1,3,3-tetramethoxypropane.[3]
Materials:
-
1,3-Propanedithiol
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid
-
Methanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 1,3-propanedithiol in methanol, add 1,1,3,3-tetramethoxypropane.
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Double Alkylation of this compound
This protocol outlines a general procedure for the sequential double alkylation. The specific electrophiles, reaction times, and temperatures may need to be optimized for a particular substrate.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Electrophile 1
-
Electrophile 2
-
Saturated Ammonium Chloride Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -30 °C.
-
Slowly add one equivalent of n-butyllithium. Stir for 1-2 hours at -20 °C.[4]
-
Add one equivalent of the first electrophile and allow the reaction to proceed for a specified time, which may require warming to 0 °C.[4]
-
Cool the reaction mixture back down to -70 °C and add a second equivalent of n-butyllithium.[4]
-
Stir for 1-2 hours at -20 °C before adding the second electrophile.[4]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of the Dithioacetal
The final step in many synthetic sequences involving this compound is the deprotection of the dithioacetal to reveal the carbonyl functionality. A variety of methods exist for this transformation, with the choice often depending on the other functional groups present in the molecule.[5][6]
Common Deprotection Methods:
| Reagent System | Conditions | Notes |
| Mercury(II) Chloride / Calcium Carbonate | Acetone/Water | A classic and often reliable method, but mercury salts are highly toxic. |
| N-Bromosuccinimide (NBS) | Acetone/Water | A milder alternative to mercury salts. |
| Bis(trifluoroacetoxy)iodobenzene (BTIB) | Aqueous THF | Effective for acid-sensitive substrates. |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | A powerful oxidizing agent suitable for robust substrates. |
| Clay-supported Iron(III) Nitrate (Clayfen) | Dichloromethane | A heterogeneous reagent that can simplify workup. |
General Protocol using Mercury(II) Chloride:
Materials:
-
Dialkylated bis(1,3-dithiane) derivative
-
Acetone
-
Water
-
Mercury(II) Chloride (HgCl₂)
-
Calcium Carbonate (CaCO₃)
-
Celite®
Procedure:
-
Dissolve the dithiane derivative in a mixture of acetone and water.
-
Add calcium carbonate followed by mercury(II) chloride.
-
Stir the mixture vigorously at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts.
-
Concentrate the filtrate to remove the acetone.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography or distillation.
Applications in Natural Product Total Synthesis
The strategic use of this compound has been instrumental in the total synthesis of numerous complex natural products. Its ability to act as a linchpin, connecting two different molecular fragments, makes it a powerful tool in convergent synthetic strategies.
Case Study: Synthesis of Aplysiatoxin
A notable application of dithiane chemistry is in the synthesis of aplysiatoxin, a potent tumor promoter.[2] In a convergent approach, a fragment of the molecule was constructed by the nucleophilic addition of a lithiated dithiane derivative to a chiral epoxide, demonstrating the reagent's utility in forming key carbon-carbon bonds in a stereocontrolled manner.[2]
Figure 2: Convergent synthesis of an aplysiatoxin precursor.
Other Notable Examples
The versatility of this compound and related dithiane reagents is further highlighted in the syntheses of:
-
Maytansinol: The nucleophilic opening of an epoxide with 2-lithio-1,3-dithiane was a key step in a convergent synthesis of this ansa macrolide.[2]
-
Strychnos Alkaloids: The dianion derived from 2-(1,3-dithian-2-yl)indole has been widely used in the synthesis of various Strychnos alkaloids.[2]
Troubleshooting and Considerations
-
Anhydrous Conditions: The lithiation steps are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature Control: Maintaining low temperatures during the deprotonation and alkylation steps is crucial to prevent side reactions, such as decomposition of the lithiated species.
-
Choice of Base: While n-butyllithium is the most common base, other strong bases like sec-butyllithium or tert-butyllithium may be required for less acidic protons.
-
Electrophile Reactivity: Highly reactive electrophiles should be added slowly at low temperatures to control the exothermicity of the reaction. For less reactive electrophiles, longer reaction times or elevated temperatures may be necessary.
-
Deprotection Challenges: The deprotection of the dithioacetal can sometimes be challenging, especially in the presence of sensitive functional groups. It is often necessary to screen several deprotection methods to find the optimal conditions.
Conclusion
This compound is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its ability to function as a formyl dianion equivalent provides a robust method for the construction of complex carbon skeletons. The protocols and examples provided in this guide serve as a starting point for researchers looking to leverage the unique reactivity of this reagent in their own synthetic endeavors, particularly in the challenging arena of natural product total synthesis.
References
- Nak
- Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
-
Chemical Register. (n.d.). Cas no 14947-51-4 (this compound). Retrieved from [Link]
- Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Revista de la Sociedad Química de México, 51(3), 159-162.
-
Pharmaffiliates. (n.d.). 105479-87-6| Chemical Name : this compound-d2. Retrieved from [Link]
- Dong, K., et al. (2022). One-Pot Sequential Synthesis of 3,3′- or 2,3′-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. The Journal of Organic Chemistry, 87(21), 14930-14939.
- Van der Pijl, F., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 115-127.
- Barik, S., et al. (2020). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ChemistrySelect, 5(29), 8936-8940.
-
Wikipedia. (2023, December 2). Corey–Seebach reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
- G. Schukat, E. Fanghänel. (2006). Synthesis, Reactions, and Selected Physico-Chemical Properties of 1,3- and 1,2-Tetrachalcogenafulvalenes. Sulfur Reports, 27(3), 221-303.
- Singh, V., & Yadav, P. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Current Organic Synthesis, 18(6), 594-610.
- Kruse, C. G., et al. (1987). Synthetic applications of 2-chloro-1,3-dithiane. 2. Reactions with carbon nucleophiles. The Journal of Organic Chemistry, 52(13), 2639–2643.
- Singh, V., & Yadav, P. (2021). The Corey-Seebach Reagent in the 21st Century: A Review.
-
PubChem. (n.d.). Bis(1,3-dithian-2-yl)methanone. Retrieved from [Link]
- Reddy, B. V. S., et al. (2020).
-
SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
- Myers, A. G., et al. (2011). Methodological advances permit the stereocontrolled construction of diverse fully synthetic tetracyclines containing an all-carbon quaternary stereogenic center at position C5a. Tetrahedron, 67(35), 6497-6512.
- Kamal, A., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
Sources
The Strategic Application of Bis(1,3-dithian-2-yl)methane in Pharmaceutical Development: A Guide for Researchers
In the intricate landscape of pharmaceutical development, the strategic assembly of complex molecular architectures is paramount. Among the diverse toolkit available to the modern medicinal chemist, the application of dithiane chemistry, a cornerstone of nucleophilic acylation, offers a powerful strategy for carbon-carbon bond formation. This guide delves into the specific application of Bis(1,3-dithian-2-yl)methane, a versatile yet underutilized C3 synthon, in the synthesis of pharmaceutical intermediates. By harnessing the unique reactivity of this molecule, researchers can unlock efficient pathways to novel 1,3-dicarbonyl compounds and other valuable structural motifs.
The Foundation: Understanding Dithiane Chemistry and the "Umpolung" Concept
The utility of 1,3-dithianes in organic synthesis stems from the groundbreaking work of Corey and Seebach, who introduced the concept of "umpolung" or polarity inversion.[1] Typically, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the formerly electrophilic carbon atom can be deprotonated to form a nucleophilic carbanion.[2] This carbanion, stabilized by the adjacent sulfur atoms, can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, completing the synthetic transformation.[3]
This compound can be conceptualized as a masked form of malondialdehyde, presenting two latent carbonyl functionalities bridged by a methylene group. This unique structure opens the door to sequential or double functionalization, providing a powerful tool for the synthesis of 1,3-dicarbonyl compounds and their derivatives, which are prevalent in many biologically active molecules.
Synthesis of this compound: A Preparative Protocol
The reliable synthesis of the starting material is the first critical step in its application. This compound can be prepared from a suitable malondialdehyde precursor. A common and effective method involves the acid-catalyzed reaction of malondialdehyde bis(diethyl acetal) with 1,3-propanedithiol.
Protocol 1: Synthesis of this compound
Materials:
-
Malondialdehyde bis(diethyl acetal)
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of malondialdehyde bis(diethyl acetal) (1.0 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (2.2 equiv.).
-
Slowly add boron trifluoride diethyl etherate (0.1 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Causality Behind Experimental Choices: The use of an acid catalyst like BF₃·OEt₂ is essential for the formation of the thioacetal.[3] The reaction is performed under anhydrous conditions to prevent hydrolysis of the acetal and the dithiane product. The aqueous workup with sodium bicarbonate neutralizes the acid catalyst.
The Power of Sequential Functionalization: Mono- and Di-lithiation
The true synthetic potential of this compound lies in its ability to undergo sequential deprotonation and alkylation. By carefully controlling the stoichiometry of the base, one can achieve selective mono- or di-lithiation, allowing for the stepwise introduction of two different electrophiles.
Caption: Stepwise functionalization of this compound.
Protocol 2: Stepwise Alkylation of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile 1 (R¹-X, e.g., an alkyl halide)
-
Electrophile 2 (R²-X, e.g., an epoxide or a different alkyl halide)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Mono-alkylation
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv.) and stir the mixture at -78 °C for 1 hour.
-
Add Electrophile 1 (1.2 equiv.) and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-alkylated product.
Part B: Di-alkylation
-
Dissolve the purified mono-alkylated product (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv.) and stir at -78 °C for 1 hour.
-
Add Electrophile 2 (1.2 equiv.) and stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Perform an aqueous workup and purification as described in Part A to obtain the di-alkylated product.
Trustworthiness of the Protocol: The success of this sequential alkylation relies on the precise control of stoichiometry and temperature. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediates.[4] Monitoring each step by TLC is essential to confirm the consumption of the starting material before proceeding to the next step.
Unmasking the Carbonyls: Cleavage of the Dithiane Groups
The final step in many synthetic sequences involving this compound is the deprotection of the dithiane groups to reveal the 1,3-dicarbonyl functionality. Various methods exist for this transformation, with the choice of reagent depending on the sensitivity of the functional groups present in the molecule.
Caption: General scheme for the deprotection of bis-dithianes.
Table 1: Common Reagents for Dithiane Cleavage
| Reagent System | Conditions | Notes |
| Mercury(II) chloride (HgCl₂), Calcium carbonate (CaCO₃) | Acetone/water, reflux | Highly effective but toxic due to mercury. |
| N-Chlorosuccinimide (NCS), Silver nitrate (AgNO₃) | Acetonitrile/water, 0 °C to rt | Milder conditions, suitable for many functional groups. |
| o-Iodoxybenzoic acid (IBX) | DMSO, rt | An oxidative method that avoids heavy metals. |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous acetonitrile | Effective for substrates with acid-sensitive groups.[3] |
Protocol 3: Oxidative Cleavage with IBX
Materials:
-
Di-alkylated this compound derivative
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the di-alkylated bis-dithiane (1.0 equiv.) in DMSO at room temperature.
-
Add IBX (2.5 equiv.) in one portion. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,3-diketone by column chromatography.
Application in Pharmaceutical Synthesis: A Conceptual Framework
While specific, documented examples of this compound in the synthesis of marketed drugs are not abundant in readily available literature, its potential is significant. The 1,3-diketone moiety is a key structural feature in various classes of pharmaceuticals, including certain anticoagulants, anti-inflammatory agents, and HIV integrase inhibitors.
For instance, the core of some non-steroidal anti-inflammatory drugs (NSAIDs) contains a 1,3-dicarbonyl system. The synthetic strategy outlined above could be adapted to construct analogues of these drugs with diverse substitutions at the C2 and C4 positions of the dicarbonyl framework, allowing for the exploration of structure-activity relationships.
Furthermore, 1,3-diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are privileged structures in medicinal chemistry. The ability to introduce two different side chains via the stepwise alkylation of this compound provides a powerful route to unsymmetrically substituted heterocyclic drug candidates.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of 1,3-dicarbonyl compounds and their derivatives. Its ability to undergo sequential functionalization provides a strategic advantage for the construction of complex and unsymmetrically substituted targets. While its full potential in pharmaceutical development is yet to be fully realized and documented in mainstream literature, the fundamental chemistry and protocols outlined in this guide provide a solid foundation for researchers to explore its application in their own drug discovery programs. The continued development of milder and more functional-group-tolerant methods for dithiane cleavage will undoubtedly expand the utility of this powerful synthetic tool.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]
- Shokova, E. A., & Kovalev, V. V. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51(6), 755-789.
-
Pharmaffiliates. This compound-d2. Available at: [Link]
-
Organic Chemistry Portal. Corey-Seebach Reaction. Available at: [Link]
- Seebach, D., & Wilka, E. M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis, 1976(07), 476-477.
- Saleh, B. A., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes.
- Krumb, M., Kammer, L. M., Forster, R., & Opatz, T. (2019). Visible-Light-Induced Cleavage of C−S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst. The Journal of Organic Chemistry, 84(23), 15265-15273.
- Rzepa, J., & Cholewiński, G. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of the Serbian Chemical Society, 79(2), 141-150.
- Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367.
-
SynArchive. Corey-Seebach Reaction. Available at: [Link]
- Krohn, K., & Behnke, D. (2001). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis, 2001(11), 1696-1702.
Sources
The Formaldehyde Dianion Equivalent: A Guide to Carbon-Carbon Bond Formation using Bis(1,3-dithian-2-yl)methane
Introduction: Reimagining Carbonyl Reactivity through Umpolung
In the landscape of organic synthesis, the formation of carbon-carbon bonds is a paramount objective. Traditional carbonyl chemistry dictates that the carbonyl carbon is an electrophilic center, reacting readily with a host of nucleophiles. However, the ability to reverse this intrinsic polarity—a concept known as "Umpolung" (German for polarity inversion)—unlocks powerful and non-obvious synthetic pathways.[1] The Corey-Seebach reaction, a cornerstone of modern synthetic strategy, pioneered this concept by utilizing 1,3-dithianes as masked acyl anions.[2][3]
This guide focuses on a particularly versatile reagent in this class: Bis(1,3-dithian-2-yl)methane . This molecule serves as a stable, crystalline, and highly effective precursor to a formaldehyde dianion equivalent (⁻CH₂⁻). The two protons of the central methylene bridge are rendered acidic by the electron-withdrawing and stabilizing nature of the four adjacent sulfur atoms. Through sequential deprotonation with a strong base, typically n-butyllithium (n-BuLi), a dianion is generated that can react sequentially with two electrophiles. Subsequent hydrolysis of the dithiane moieties unmasks two carbonyl groups, providing a facile entry into 1,3-dicarbonyl compounds and related structures.[4] This application note provides a detailed exploration of the principles, applications, and detailed protocols for employing this compound in C-C bond-forming reactions.
Core Principles and Mechanism of Action
The utility of this compound hinges on the stepwise generation of a highly nucleophilic dianion from its central methylene carbon. This process transforms a typically non-reactive C-H bond into a potent two-point nucleophile for building molecular complexity.
Sequential Deprotonation
The protons of the central CH₂ group in this compound are significantly more acidic than those of a simple alkane. This is due to the inductive effect of the sulfur atoms and the ability of sulfur's d-orbitals to stabilize the resulting carbanion.[5]
Treatment with one equivalent of a strong, non-nucleophilic base like n-BuLi at low temperatures (typically -30 to -78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) removes the first proton, generating a mono-lithio species. The introduction of a second equivalent of n-BuLi then removes the second proton to form the crucial dilithio dianion.[2]
Sequential Electrophilic Addition
The generated dianion is a powerful bis-nucleophile. The key to its synthetic utility is the ability to add two different electrophiles in a controlled, stepwise manner.
-
First C-C Bond Formation: The dianion readily reacts with a wide range of electrophiles. Common examples include primary alkyl halides (e.g., iodides and bromides), epoxides, aldehydes, and ketones.[1][6] This first addition forms a new C-C bond, yielding a mono-alkylated, mono-lithiated intermediate.
-
Second C-C Bond Formation: This intermediate remains a potent nucleophile and can be intercepted by a second electrophile, which can be the same as or different from the first. This allows for the synthesis of both symmetrical and unsymmetrical products.
Deprotection to Reveal the Dicarbonyl Moiety
The final and critical step is the hydrolysis of the two dithiane groups to unmask the carbonyl functionalities. Given the stability of thioacetals, this step often requires specific reagents that have a high affinity for sulfur.[7] Common methods include:
-
Mercury(II) Salts: The classic method involves reagents like mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO) in aqueous acetonitrile.[1] While highly effective, the toxicity of mercury necessitates careful handling and waste disposal.
-
Oxidative Cleavage: A variety of oxidative methods provide milder and less toxic alternatives. Reagents such as N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene (PIFA), or a combination of iodine and hydrogen peroxide can efficiently cleave the dithiane rings.[7]
The overall transformation is a powerful method for the synthesis of 1,3-dicarbonyl compounds from a single C1 building block.
Application Notes & Protocols
The following protocols are designed to be self-validating, providing clear causality for each step. Extreme caution must be exercised when handling organolithium reagents like n-BuLi, which are pyrophoric and react violently with water. All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Protocol 1: Generation of the Dilithio-bis(1,3-dithian-2-yl)methane and Sequential Dialkylation
This protocol details the formation of a symmetrical 1,3-diketone via double alkylation with an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (2.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution) under an inert atmosphere.
-
First Deprotonation: Cool the solution to between -40 °C and -20 °C using a dry ice/acetonitrile or similar cooling bath. Causality: Low temperature is critical to prevent side reactions and decomposition of the organolithium species.
-
Dianion Formation: Slowly add n-BuLi (2.1 eq) dropwise via syringe while maintaining the internal temperature below -20 °C. A slight excess of n-BuLi ensures complete formation of the dianion. The solution may change color or become cloudy. Stir the mixture at this temperature for 1-2 hours to ensure complete dianion formation.
-
First Alkylation: Slowly add the first electrophile (1.1 eq) dropwise, again ensuring the temperature does not rise significantly.
-
Second Alkylation: After stirring for 1-2 hours, add the second electrophile (1.1 eq). Allow the reaction to stir at low temperature for another 1-2 hours, then let it warm slowly to room temperature and stir overnight. Causality: Allowing the reaction to warm to room temperature ensures the Sₙ2 reaction goes to completion.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching is exothermic and will produce butane gas. Add the quenching agent slowly to control the reaction rate.
-
Work-up: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude dialkylated product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Oxidative Deprotection to Yield the 1,3-Diketone
This protocol uses a common and effective oxidative method for cleaving the dithiane groups.
Materials:
-
Dialkylated this compound (from Protocol 1) (1.0 eq)
-
Acetonitrile (CH₃CN) and Water (e.g., 9:1 v/v)
-
N-Bromosuccinimide (NBS) (4.4 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Setup: In a round-bottom flask, dissolve the dialkylated dithiane (1.0 eq) in a mixture of acetonitrile and water.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add NBS (4.4 eq) portion-wise over 10-15 minutes. Causality: A slight excess of NBS ensures complete oxidation and cleavage of both dithiane rings. Portion-wise addition at 0 °C helps to control the exothermic reaction.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess bromine/NBS. Then, add saturated aqueous NaHCO₃ to neutralize the solution.
-
Work-up: Extract the mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude 1,3-diketone by flash column chromatography.
Data Summary: Scope of the Reaction
The reaction is versatile, accommodating a range of electrophiles. The table below summarizes typical pairings.
| Electrophile 1 (R¹-X) | Electrophile 2 (R²-X) | Product Type | Typical Yield Range (%) | Key Considerations |
| Primary Alkyl Iodide | Primary Alkyl Iodide | Symmetrical 1,3-Diketone | 70-90% | Highly efficient. Iodides are more reactive than bromides. |
| Benzyl Bromide | Benzyl Bromide | Symmetrical 1,3-Diketone | 75-95% | Benzylic halides are excellent electrophiles for this reaction. |
| Primary Alkyl Bromide | Benzyl Bromide | Unsymmetrical 1,3-Diketone | 65-85% | Order of addition can matter; typically add the less reactive electrophile first. |
| Ethylene Oxide | Primary Alkyl Iodide | γ-Hydroxy-β'-keto dithiane | 60-80% | The lithiated intermediate opens the epoxide ring. |
Yields are approximate and highly dependent on substrate, specific conditions, and successful purification.
Safety and Handling
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that ignites spontaneously in air. It reacts violently with water and other protic sources. Always handle in a certified chemical fume hood under an inert atmosphere. Use proper syringe techniques for transfer. Personal Protective Equipment (PPE) must include a flame-retardant lab coat, safety glasses, and appropriate gloves.[8] Have a Class D fire extinguisher readily available.
-
Dithianes: While not highly toxic, dithianes and the precursor 1,3-propanedithiol possess extremely potent and unpleasant odors. All work should be conducted in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with bleach.
-
Deprotection Reagents: Mercury salts are highly toxic and require specialized handling and waste disposal procedures. Oxidizing agents like NBS can be corrosive and should be handled with care.
Conclusion
This compound is a powerful and reliable C1 building block for the synthesis of 1,3-dicarbonyl compounds and their derivatives. By leveraging the principles of Umpolung chemistry, this reagent provides a strategic and efficient route to complex molecular architectures that may be challenging to access through traditional synthetic methods. The protocols outlined in this guide, when combined with rigorous adherence to safety procedures, offer researchers a robust tool for advanced organic synthesis and drug development programs.
References
-
Chen, Y.-L., Leguijt, R., Redlich, H., & Fröhlich, R. (2006). Trimethylene Dithioacetals of Carbohydrates, Part 6: C-C Coupling Reactions of Dilithiated N-Acetyl-D-glucosamine Trimethylene Dithioacetal Derivatives. Synthesis, 2006(24), 4212-4218. Available at: [Link]
-
Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075-1077. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved January 24, 2026, from [Link]
-
Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16. Available at: [Link]
-
University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved January 24, 2026, from [Link]
-
Saleh, B. A., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 833-840. Available at: [Link]
-
Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved January 24, 2026, from [Link]
-
Zahoor, A. F., et al. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(20), 6245. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][2][9]DITHIINYLIDENE (BEDT-TTF). Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2022). Green synthesis of bis-(β-dicarbonyl)-methane derivatives and biological evaluation as putative anticandidial agents. Retrieved January 24, 2026, from [Link]
-
Langer, P. (2002). Synthesis and Reactions of 1,3,5-Tri- and 1,3,5,7-Tetracarbonyl Compounds. European Journal of Organic Chemistry, 2002(14), 2215-2226. Available at: [Link]
-
Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Bis(dimesitylmethylene)-1,3-dithietane, -1,2,4-trithiane, and -1,2,4,5-tetrathiane. Conformation and DNMR Study. Observable Dimesityl Thioketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Bis(1,3-dithian-2-yl)methane as a Formyl Anion Equivalent in Modern Synthesis
Introduction: The Concept of Umpolung and the Formyl Anion Synthon
In the landscape of organic synthesis, the formation of carbon-carbon bonds is paramount. Traditional reactivity patterns dictate that carbonyl carbons are electrophilic. However, the groundbreaking concept of "umpolung," or polarity inversion, has revolutionized synthetic strategy by enabling the transformation of these electrophilic centers into nucleophilic acyl anion equivalents.[1] This approach, notably championed by E.J. Corey and Dieter Seebach, initially utilized 1,3-dithiane as a masked carbonyl.[2][3][4] By forming a dithioacetal from an aldehyde, the normally electrophilic carbonyl carbon becomes part of a C-H bond that can be deprotonated by a strong base, creating a potent carbon nucleophile.[1][5]
While 2-lithio-1,3-dithiane is a classic acyl anion equivalent, bis(1,3-dithian-2-yl)methane offers a unique and powerful alternative as a formyl anion equivalent . Its symmetrical structure features a central methylene bridge flanked by two dithiane rings. The protons of this central CH₂ group are significantly more acidic than those of a standard 1,3-dithiane due to the inductive electron-withdrawing effect of the four adjacent sulfur atoms. This enhanced acidity facilitates deprotonation to generate a stabilized carbanion, which serves as a nucleophilic "-CHO" synthon for constructing complex aldehydes.
Part 1: Synthesis and Properties of this compound
The reagent is accessible through the condensation of 1,3-propanedithiol with a suitable malonaldehyde equivalent. A common and effective precursor is 1,1,3,3-tetramethoxypropane.
Protocol 1: Synthesis of this compound[6]
Materials:
-
1,3-Propanedithiol
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,3,3-tetramethoxypropane (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 1,3-propanedithiol (2.1 eq) to the cooled solution.
-
Catalysis: Slowly add concentrated HCl (catalytic amount, e.g., 0.1 eq) dropwise to the stirring mixture. A white precipitate should begin to form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of MeOH).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid residue from a suitable solvent system (e.g., methanol or ethanol) to afford pure this compound as a white solid.
-
Physical Properties:
Part 2: The Core Application: Generation and Reaction of the Formyl Anion Equivalent
The utility of this compound hinges on the selective deprotonation of its central methylene bridge. The resulting lithium salt is a potent nucleophile that readily engages with a variety of electrophiles.
Mechanism of Action
The reaction proceeds in three main stages: deprotonation, nucleophilic attack, and deprotection (hydrolysis). The sulfur atoms play a crucial dual role: they acidify the adjacent protons and stabilize the resulting carbanion through d-orbital participation or polarization effects.[1]
Caption: General mechanism for using this compound.
Protocol 2: General Procedure for Deprotonation and Alkylation
Causality and Experimental Choices:
-
Base: n-Butyllithium (n-BuLi) is the base of choice. Its pKa is sufficiently high (~50) to irreversibly deprotonate the dithiane C-H (pKa ~31-40), driving the reaction to completion.[5]
-
Temperature: The reaction is conducted at low temperatures (-78 °C to -30 °C) to prevent side reactions, such as the base attacking the solvent (THF) or reacting with the electrophile.[7]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the carbanion.
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked flask equipped with a stirrer, thermometer, and septum. Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -40 °C. Slowly add n-BuLi (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Anion Formation: Stir the resulting solution at -40 °C to -20 °C for 1-2 hours to ensure complete formation of the lithium salt.
-
Electrophile Addition: Cool the solution to -78 °C. Add the electrophile (1.1 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.
-
Quench and Work-up: Cool the reaction to 0 °C and quench by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Application Showcase and Protocols
The generated anion is a versatile nucleophile that reacts with a wide array of electrophiles.[8][9][10]
Workflow Diagram: From Reagent to Product
Caption: Step-by-step experimental workflow for a typical reaction.
Table 1: Representative Reactions and Conditions
| Electrophile Class | Specific Example | Typical Yields | Notes |
| Alkyl Halides | Benzyl Bromide | 85-95% | Primary halides and tosylates work best. Secondary are slower, and tertiary may lead to elimination.[10] |
| Epoxides | Styrene Oxide | 70-85% | The anion attacks the least substituted carbon, leading to γ-hydroxy aldehyde precursors.[10] |
| Aldehydes/Ketones | Cyclohexanone | 75-90% | Forms α-hydroxy aldehyde precursors. The reaction is fast even at low temperatures.[10] |
| Acid Chlorides | Benzoyl Chloride | 60-75% | Can lead to over-addition. Inverse addition (adding anion to electrophile) may improve yields.[10] |
Part 4: Deprotection to Unmask the Aldehyde
The final and crucial step is the hydrolysis of the dithiane group to reveal the target aldehyde. This step has been historically challenging, often requiring toxic heavy metal salts.[3] However, numerous modern methods are now available.
Trustworthiness: Choosing the Right Deprotection Method The choice of deprotection agent is critical and depends on the functional group tolerance of the substrate.
-
Mercury(II) Chloride (HgCl₂): The classic and highly effective method, but extremely toxic. Use should be minimized. It is often used with a base like CaCO₃ to buffer the acid generated.[5]
-
Bis(trifluoroacetoxy)iodobenzene (PIFA): An effective metal-free alternative for oxidative cleavage, particularly useful for sensitive substrates.[11]
-
N-Bromosuccinimide (NBS): Can be used in aqueous acetone for a milder deprotection.
-
Iodine in aqueous solution: A very mild and chemoselective method has been developed using iodine as a catalyst with H₂O₂.
Protocol 3: Deprotection using HgCl₂
Procedure:
-
Dissolve the purified substituted this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (HgCl₂, 2.2 eq) and calcium carbonate (CaCO₃, 2.2 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 4-12 hours. A dense white precipitate will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the pad thoroughly with acetone.
-
Concentrate the filtrate to remove most of the acetone.
-
Extract the remaining aqueous solution with ether or DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde.
-
Purify by column chromatography or distillation as required.
References
-
Corey–Seebach reaction. Wikipedia. [Link]
-
Corey-Seebach Reagent in the 21st Century. Encyclopedia.pub. [Link]
-
Corey Seebach Reaction. YouTube. [Link]
-
Corey-Seebach Reaction. SynArchive. [Link]
-
1,3-Dithiane. Organic Syntheses Procedure. [Link]
-
Synthesis of 1,3-dithianes. Química Organica.org. [Link]
-
An Efficient Method for the Synthesis of Bis(indolyl)methane Cata. Longdom Publishing. [Link]
-
How to form formyl and acyl anion cyanohydrin ethers using 1,3-dithiane species? Filo. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Chemistry of 1,3-Dithiane. Scribd. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]
-
Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. [Link]
-
The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]
-
This compound-d2. Pharmaffiliates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reagent in the 21st Century | Encyclopedia MDPI [encyclopedia.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. How to form formyl and acyl anion cyanohydrin ethers using 1,3-dithiane s.. [askfilo.com]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 10. scribd.com [scribd.com]
- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Navigating Molecular Complexity: A Guide to the Strategic Protection of Dicarbonyl Compounds
In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving complex molecular architectures. Dicarbonyl compounds, molecules bearing two carbonyl groups, present a unique set of challenges and opportunities in this regard. Their dual reactivity necessitates a carefully planned strategy to ensure that chemical transformations occur at the desired location. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for the protection of dicarbonyl compounds, emphasizing the principles of chemoselectivity and orthogonal protection.
The Imperative for Protection: Directing Reactivity
Dicarbonyl compounds are versatile synthons, but their two electrophilic centers can compete in reactions, leading to a mixture of products and low yields of the desired compound. Protecting one carbonyl group allows for the selective transformation of the other. For instance, in a molecule containing both a ketone and an aldehyde, the more reactive aldehyde can be selectively protected to allow for a Grignard reaction to occur exclusively at the ketone.[1] The ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of the subsequent step, and readily removed in high yield without affecting other functional groups.[2]
Strategic Selection of Protecting Groups: A Chemist's Toolkit
The most common and effective method for protecting carbonyl groups is their conversion to acetals or ketals, typically by reacting the dicarbonyl compound with an alcohol or a diol under acidic conditions.[3] These protected forms are stable to a wide range of nucleophilic and basic reagents.[1][4]
Acetal and Ketal Formation: The Workhorse of Carbonyl Protection
Cyclic acetals and ketals, formed from the reaction with diols such as ethylene glycol or 1,3-propanediol, are particularly favored due to their enhanced stability. The formation of a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring provides thermodynamic stability.[4] The choice between these depends on the desired stability, with 1,3-dioxanes generally being more stable than 1,3-dioxolanes.[5]
Key Considerations for Acetal/Ketal Protection:
-
Catalyst: The reaction is acid-catalyzed. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zirconium tetrachloride (ZrCl₄).[4]
-
Water Removal: Acetal formation is a reversible equilibrium reaction.[1] To drive the reaction to completion, the water produced must be removed, typically by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent like triethyl orthoformate.[4]
-
Chemoselectivity: Aldehydes are generally more reactive than ketones and can therefore be selectively protected.[1] Similarly, saturated ketones can often be selectively protected in the presence of α,β-unsaturated ketones.[5]
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the selective monoprotection of a symmetrical 1,4-dicarbonyl compound and a 1,3-dicarbonyl compound, followed by a deprotection procedure.
Protocol 1: Selective Monoketalization of 1,4-Cyclohexanedione
This protocol details the selective protection of one of the two ketone functionalities in 1,4-cyclohexanedione using 2,2-dimethyl-1,3-propanediol.[6]
Materials:
-
1,4-Cyclohexanedione
-
2,2-Dimethyl-1,3-propanediol
-
Sulfuric acid (0.04 M aqueous solution)
-
Hexanes
-
Sodium bicarbonate, powdered
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Continuous liquid-liquid extractor
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,2-dimethyl-1,3-propanediol (25 g, 240 mmol) and 220 mL of 0.04 M aqueous sulfuric acid. Stir until the diol is dissolved.
-
Add 1,4-cyclohexanedione (5.77 g, 51.5 mmol) to the solution and stir until it dissolves completely.
-
Set up a continuous liquid-liquid extraction apparatus, using 120 mL of hexanes as the extraction solvent. Place powdered sodium bicarbonate (1 g) in the hexane-containing flask to neutralize any acid that might co-distill and prevent deprotection or further reaction.
-
Heat the hexane to a vigorous reflux and continue the extraction for 41 hours.
-
After cooling, separate the hexane layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the hexane under reduced pressure using a rotary evaporator to yield the 1,4-cyclohexanedione mono-2,2-dimethyltrimethylene ketal.
Protocol 2: Deprotection of a Monoprotected Dicarbonyl Compound
This protocol describes a general method for the acidic hydrolysis of an acetal or ketal to regenerate the carbonyl group.[4]
Materials:
-
Monoprotected dicarbonyl compound
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the monoprotected dicarbonyl compound in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add a catalytic amount of 1 M hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the deprotected dicarbonyl compound.
Visualizing the Strategy: Reaction Workflows
Orthogonal Protection: The Next Level of Control
In molecules with multiple functional groups that require protection, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact.[7] For example, a dicarbonyl compound could have one carbonyl protected as an acid-labile acetal and another functional group, such as an alcohol, protected as a base-labile ester. This allows for the selective deprotection and subsequent reaction at either site.
Data at a Glance: Comparing Common Protecting Groups
| Protecting Group | Dicarbonyl Type | Typical Reagents | Stability | Deprotection Conditions | Reference |
| 1,3-Dioxolane | 1,2-, 1,3-, 1,4- | Ethylene glycol, p-TsOH | Basic, nucleophilic, reductive, some oxidative | Aqueous acid | [4] |
| 1,3-Dioxane | 1,2-, 1,3-, 1,4- | 1,3-Propanediol, p-TsOH | More stable than 1,3-dioxolane | Aqueous acid | [4] |
| 1,3-Dithiolane | 1,2-, 1,3-, 1,4- | 1,2-Ethanedithiol, Lewis acid | Acidic and basic conditions | Hg(II) salts, oxidative methods | [8][9] |
| 1,3-Dithiane | 1,2-, 1,3-, 1,4- | 1,3-Propanedithiol, Lewis acid | Acidic and basic conditions | Hg(II) salts, oxidative methods | [8][9] |
Conclusion
The strategic protection of dicarbonyl compounds is a cornerstone of modern organic synthesis. By understanding the principles of chemoselectivity and employing the appropriate protecting groups and reaction conditions, chemists can unlock the full synthetic potential of these valuable building blocks. The protocols and strategies outlined in this application note provide a solid foundation for researchers to confidently navigate the complexities of multistep synthesis and achieve their desired molecular targets.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Basu, M. K., & Banik, B. K. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(18), 6432–6443.
- Douglas, N. L., Ley, S. V., Osborn, H. M. I., Owen, D. R., Priepke, H. W. M., & Warriner, S. L. (1996). Direct Protection of 1,2-Diols from α-Diketones. Tetrahedron Letters, 37(49), 8967-8970.
- Clerici, F., Gelmi, M. L., Pocar, D., & Rossi, S. (2001). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 101(6), 1869–1936.
-
LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Retrieved from [Link]
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-Halo Ketals and β-Halo Acetals. Organic Syntheses, 62, 147.
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Kaiser, E. T., & Kézdy, F. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3176–3178.
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]
- Google Patents. (n.d.). US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
-
LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
- Masui, H., Takizawa, M., Sakai, Y., Kajiwara, Y., Wanibuchi, K., Shoji, M., & Takahashi, T. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271.
-
YouTube. (2018, May 24). Protection and deprotection. Retrieved from [Link]
- Babler, J. H., & Spina, K. P. (1984). A Facile and Efficient Method for Monoketalization of 1,4-Cyclohexanedione.
-
ResearchGate. (n.d.). (PDF) Direct Protection of 1,2-Diols from α-Diketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
- Hajipour, A. R., & Ruoho, A. E. (2005). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11996–12015.
-
YouTube. (2021, July 11). Protection of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
-
YouTube. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Retrieved from [Link]
-
UMT Journals. (2022, December 15). Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
-
LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Protection and Deprotection [cem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to dithiane hydrolysis for carbonyl reveal
Application Note & Protocol Guide
Introduction: The Dithiane Moiety in Modern Synthesis
The 1,3-dithiane group is a cornerstone of modern organic synthesis, serving a dual purpose that has secured its place in the synthetic chemist's toolbox. Primarily, it functions as a robust protecting group for aldehydes and ketones, demonstrating remarkable stability across a wide range of acidic and basic conditions where its oxygen-based acetal counterparts might fail.[1] Beyond mere protection, the dithiane group is pivotal in the concept of "umpolung" or dipole inversion, famously exploited in the Corey-Seebach reaction. By converting the normally electrophilic carbonyl carbon into a nucleophilic carbanion equivalent, dithianes unlock synthetic pathways for the formation of complex carbon skeletons.[2]
However, the very stability that makes the dithiane group an excellent protective moiety also presents a significant challenge: its cleavage. The regeneration of the parent carbonyl, a critical final step in many synthetic sequences, often requires specific and sometimes harsh conditions.[3] This guide provides an in-depth analysis of the primary methodologies for dithiane deprotection, explaining the mechanistic rationale behind various protocols and offering detailed, field-proven procedures for researchers in synthetic chemistry and drug development.
Mechanistic Underpinnings of Dithiane Cleavage
The cleavage of a dithiane does not proceed through simple hydrolysis in the same manner as an oxygen acetal. The carbon-sulfur bonds are significantly less polarized and the sulfur atoms are less basic, making protonation and subsequent cleavage difficult. Therefore, successful deprotection strategies rely on activating the sulfur atoms to facilitate the attack of water. The two primary activation strategies are:
-
Lewis Acid-Mediated Activation: This approach utilizes thiophilic ("sulfur-loving") Lewis acids, most notably heavy metal salts like those of Mercury(II). The high affinity of soft metals for soft sulfur atoms leads to the formation of a Lewis acid-base adduct.[4] This coordination weakens the C-S bonds, activating the carbon for nucleophilic attack by water, which ultimately leads to the collapse of the intermediate and release of the carbonyl.
-
Oxidative Activation: In this strategy, one or both sulfur atoms are oxidized. This oxidation converts the sulfur into a much better leaving group (e.g., a sulfoxide or sulfone).[2] The resulting intermediate is highly susceptible to hydrolysis, readily eliminating to reveal the desired carbonyl compound. This approach avoids the use of toxic heavy metals but requires careful selection of the oxidant to prevent unwanted side reactions on the substrate.
Experimental Protocols for Dithiane Deprotection
The choice of deprotection method is highly substrate-dependent and hinges on the presence of other functional groups in the molecule. Below are detailed protocols for the most common and reliable methods.
Protocol 1: Classic Mercury(II)-Mediated Cleavage
This method is one of the oldest and most reliable but suffers from the extreme toxicity of mercury reagents. It should only be used when other methods fail and with stringent safety precautions. The high affinity of Hg²⁺ for sulfur drives the reaction to completion.[4]
Rationale: Mercury(II) chloride (HgCl₂) acts as a potent thiophilic Lewis acid. In the presence of a mild base like calcium carbonate (CaCO₃) to neutralize the liberated acid, and water as the nucleophile, HgCl₂ coordinates to the sulfur atoms. This coordination facilitates the cleavage of the C-S bonds and the formation of an insoluble mercury-dithiolate complex, driving the equilibrium towards the deprotected carbonyl product.[4][5]
Step-by-Step Protocol:
-
Dissolution: Dissolve the dithiane-protected compound (1.0 equiv) in a suitable solvent mixture, typically aqueous acetonitrile (e.g., 9:1 CH₃CN:H₂O).
-
Addition of Reagents: To the stirring solution, add calcium carbonate (CaCO₃, 4.0 equiv) followed by mercury(II) chloride (HgCl₂, 2.5 equiv).
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically observing the disappearance of the starting dithiane. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts and CaCO₃. Wash the filter cake thoroughly with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (NH₄Cl), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude carbonyl compound by flash column chromatography on silica gel.
Protocol 2: Oxidative Cleavage with N-Bromosuccinimide (NBS)
Oxidative methods provide a powerful, metal-free alternative. N-halosuccinimides, particularly NBS, are effective reagents for this transformation.[2][6]
Rationale: NBS acts as an electrophilic bromine source. The reaction is initiated by the attack of a sulfur lone pair on the bromine atom. This is followed by the attack of water. A series of eliminations and further water attacks, facilitated by the now-activated sulfur centers, ultimately leads to the formation of the carbonyl group, succinimide, and sulfur-containing byproducts.[2] The use of a buffered or aqueous organic solvent system is crucial.
Step-by-Step Protocol:
-
Dissolution: Dissolve the dithiane-protected substrate (1.0 equiv) in an aqueous acetone solution (e.g., 95:5 Acetone:H₂O).
-
Addition of NBS: Add N-Bromosuccinimide (NBS, 2.2 - 4.0 equiv) portion-wise to the solution at 0 °C to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the bromine color disappears.
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or ether) three times.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: Mild, Metal-Free Cleavage with TMSCl/NaI
For highly sensitive substrates, a milder approach is often necessary. The combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile offers an efficient, metal-free option.[7]
Rationale: This protocol leverages the in-situ generation of trimethylsilyl iodide (TMSI), a potent and soft Lewis acid. TMSI activates the dithiane, and the iodide ion can further facilitate C-S bond cleavage. The reaction proceeds under neutral conditions, preserving many sensitive functional groups that would not tolerate harsher oxidative or heavy-metal-based methods.[7]
Step-by-Step Protocol:
-
Setup: To a solution of the dithiane (1.0 equiv) in anhydrous acetonitrile (CH₃CN), add sodium iodide (NaI, 2.0-10.0 equiv).
-
Reagent Addition: Add trimethylsilyl chloride (TMSCl, 2.0-10.0 equiv) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. Monitoring by TLC will indicate the consumption of the starting material. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[7]
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Quenching & Washing: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any iodine formed, followed by a wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography to yield the pure carbonyl compound.
Methodology Comparison and Data Summary
The selection of a deprotection protocol is a critical decision in a synthetic campaign. The following table summarizes the key features of the described methods to aid in this selection process.
| Method | Reagent System | Typical Conditions | Advantages | Disadvantages | Key References |
| Mercury-Mediated | HgCl₂/CaCO₃ or Hg(NO₃)₂ | Aqueous CH₃CN, Room Temp, 1-4 h | High reliability and yield; well-established. | Extreme toxicity of mercury waste; stoichiometric heavy metals. | [4],[5],[1] |
| Oxidative (NBS) | N-Bromosuccinimide | Aqueous Acetone, 0 °C to RT, 0.5-3 h | Metal-free; relatively fast and efficient. | Can affect other oxidizable groups (e.g., some amines, sulfides). | [2],[8],[6] |
| Oxidative (IBX) | o-Iodoxybenzoic acid | Aqueous DMSO or β-Cyclodextrin in H₂O, RT | Metal-free; often neutral conditions; high yields. | IBX can be explosive under impact/heat; solubility issues. | [3] |
| Mild Lewis Acid | TMSCl / NaI | Anhydrous CH₃CN, RT to 60 °C, 2-24 h | Very mild; metal-free; tolerates sensitive functional groups. | May require elevated temperatures or longer reaction times for hindered substrates. | [7] |
Workflow Visualization
The general workflow for selecting and executing a dithiane deprotection strategy is outlined below.
Caption: Logical workflow for dithiane deprotection strategy selection.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Jannis Andreska. (2014). Mercury assisted deprotection of dithiane. Chemistry Stack Exchange. Retrieved from [Link]
-
All 'bout Chemistry. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane [Video]. YouTube. Retrieved from [Link]
-
Gravel, M., et al. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Retrieved from [Link]
-
Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]
-
Heravi, M. M., et al. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Retrieved from [Link]
-
University of Liverpool. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Arkat USA. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. Retrieved from [Link]
-
Heravi, M. M., et al. (2011). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. ResearchGate. Retrieved from [Link]
Sources
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. arkat-usa.org [arkat-usa.org]
The Versatile Three-Carbon Building Block: Application Notes and Protocols for Bis(1,3-dithian-2-yl)methane in Electrophilic Reactions
Abstract
This technical guide provides an in-depth exploration of the synthesis and reactivity of bis(1,3-dithian-2-yl)methane, a potent three-carbon (C3) nucleophilic building block. Leveraging the principles of "umpolung" or polarity inversion, the acidic methylene bridge of this molecule can be sequentially deprotonated to generate mono- and di-anionic species. These powerful nucleophiles readily react with a diverse array of electrophiles, enabling the stereocontrolled construction of complex molecular architectures. This document offers detailed protocols for the synthesis of the parent bis-dithiane, its selective mono- and di-alkylation, and its reaction with carbonyl compounds, providing researchers, particularly those in drug development, with a robust toolkit for advanced organic synthesis.
Introduction: The Power of Polarity Inversion in a C3 Synthon
In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity, offers a powerful paradigm for achieving this, allowing chemists to forge bonds that are not accessible through conventional reactivity. The 1,3-dithiane moiety, as pioneered by Corey and Seebach, is a cornerstone of this strategy, effectively masking a carbonyl group and enabling the C2 carbon to function as a potent nucleophile upon deprotonation.[1]
This compound extends this principle, presenting a versatile three-carbon synthon. The central methylene protons, flanked by two electron-withdrawing dithiane groups, exhibit enhanced acidity, allowing for facile and sequential deprotonation with strong bases like n-butyllithium (n-BuLi). This sequential deprotonation is the key to its synthetic utility, providing access to both mono- and di-anionic intermediates that can be selectively functionalized with a wide range of electrophiles. This guide will detail the practical application of this unique reagent, providing experimentally grounded protocols for its use in constructing valuable molecular frameworks.
Synthesis of this compound
The preparation of this compound is analogous to the general synthesis of 1,3-dithianes, which involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol.[2] In this case, a malondialdehyde equivalent is the starting material of choice.
Protocol 2.1: Synthesis from Malondialdehyde bis(diethyl acetal)
This protocol outlines the synthesis of this compound from a stable and commercially available precursor.
Materials:
-
Malondialdehyde bis(diethyl acetal)
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
To a stirred solution of malondialdehyde bis(diethyl acetal) (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (2.2 eq).
-
Slowly add BF₃·OEt₂ (0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x V/2, where V is the initial volume of CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from methanol to afford this compound as a white solid.
Expected Yield: 80-90%
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 4.15 (t, J = 3.0 Hz, 2H), 3.25 (t, J = 3.0 Hz, 2H), 2.90-2.80 (m, 8H), 2.20-2.10 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ 51.5, 47.2, 31.8, 25.4 |
| MS (EI) | m/z 252 (M⁺) |
Reactions with Electrophiles: A Stepwise Approach to Molecular Complexity
The synthetic power of this compound lies in the ability to control the deprotonation of its central methylene bridge, allowing for either mono- or di-functionalization.
Mono-alkylation: A Gateway to Unsymmetrical Products
The use of one equivalent of a strong base allows for the selective formation of the mono-anion, which can then be trapped with an electrophile.
Protocol 3.1.1: Mono-alkylation with an Alkyl Halide
This protocol details the mono-alkylation of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.0 eq) dropwise. A color change to yellow is typically observed, indicating anion formation. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.0 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x V/2).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Di-alkylation: Crafting Symmetrical and Cyclic Structures
The use of two or more equivalents of a strong base generates the di-anion, a powerful bis-nucleophile that can react with two equivalents of a mono-electrophile or one equivalent of a bis-electrophile.
Protocol 3.2.1: Di-alkylation with an Alkyl Halide
This protocol describes the di-alkylation to form a symmetrically substituted product.
Procedure:
-
Follow steps 1 and 2 from Protocol 3.1.1.
-
Slowly add n-BuLi (2.1 eq) dropwise. Stir for 1 hour at -40 °C to ensure complete di-anion formation.
-
Cool the solution back to -78 °C and add the alkyl halide (2.1 eq) dropwise.
-
Follow steps 4-8 from Protocol 3.1.1 for workup and purification.
Protocol 3.2.2: Synthesis of a Cyclobutanone Precursor
A notable application of the di-anion is its reaction with 1,2-dihaloethanes to form a cyclobutane ring, which upon deprotection yields a cyclobutanone.
Procedure:
-
Generate the di-anion of this compound as described in Protocol 3.2.1.
-
At -78 °C, add 1,2-dibromoethane (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Perform the aqueous workup and purification as outlined in Protocol 3.1.1.
Reactions with Carbonyl Electrophiles
The mono- and di-anions of this compound readily add to the electrophilic carbon of aldehydes and ketones to form the corresponding carbinols.
Protocol 4.1: Reaction with an Aldehyde
This protocol details the addition of the mono-anion to an aldehyde.
Procedure:
-
Generate the mono-anion of this compound as described in Protocol 3.1.1.
-
At -78 °C, add the aldehyde (1.0 eq) dropwise.
-
Stir at -78 °C for 2 hours.
-
Perform the aqueous workup and purification as outlined in Protocol 3.1.1.
Deprotection: Unveiling the Carbonyl Functionality
The final step in many synthetic sequences involving dithianes is the deprotection to reveal the carbonyl group. Various methods exist, with the choice depending on the substrate's sensitivity.[3]
Protocol 5.1: Oxidative Deprotection with Bis(trifluoroacetoxy)iodobenzene (PIFA)
This is a mild and effective method for the deprotection of dithianes.
Materials:
-
Substituted this compound derivative
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Aqueous acetonitrile (CH₃CN/H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dithiane derivative (1.0 eq) in a mixture of CH₃CN and H₂O (e.g., 4:1).
-
Add PIFA (2.2 eq per dithiane group) in one portion.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃.
-
Extract with CH₂Cl₂ (3 x V/2).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Synthesis of this compound and its mono-alkylation.
Caption: Di-alkylation and carbonyl addition reactions.
Caption: Deprotection to the corresponding diketone.
Conclusion
This compound is a powerful and versatile C3 building block that offers a wealth of opportunities for the construction of complex organic molecules. Its ability to undergo selective mono- and di-functionalization provides a strategic advantage in the synthesis of both symmetrical and unsymmetrical targets. The protocols detailed in this guide serve as a practical starting point for researchers looking to harness the synthetic potential of this valuable reagent. The principles of umpolung chemistry, embodied in the reactivity of this compound, continue to be a cornerstone of modern organic synthesis, enabling the innovative and efficient creation of novel chemical entities for a wide range of applications, including drug discovery and materials science.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
- Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476–477.
- Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15–16.
- Paquette, L. A., & Bauta, W. E. (1991). (1R,5S)-(+)-3-Oxo-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane. Organic Syntheses, 70, 127.
- Fleming, F. F., Funk, L., Altundas, R., & Tu, Y. (2001). Oxidative Deprotection of Dithiane-Containing Alkaloids. The Journal of Organic Chemistry, 66(19), 6502–6504.
- Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). A mild and efficient method for the deprotection of thioacetals with o-iodoxybenzoic acid (IBX)
- Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393–1399.
- Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
- Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 4(4), 543–548.
Sources
- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. [Bis(diphenylphosphino)methane][1,3-bis(diphenylphosphino)propane]platinum(II) dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Corey-Seebach Reaction with Bis(1,3-dithian-2-yl)methane Derivatives
Introduction: The Power of Polarity Inversion (Umpolung)
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is paramount. The Corey-Seebach reaction stands as a foundational strategy, ingeniously enabling chemists to reverse the inherent electrophilic nature of a carbonyl carbon into a potent nucleophilic species.[1] This concept, termed "Umpolung" (a German term for polarity inversion), transforms the logic of retrosynthetic analysis and opens pathways to molecules that are otherwise challenging to access.[2][3]
At the heart of this transformation is the 1,3-dithiane, a cyclic thioacetal formed from an aldehyde and 1,3-propanedithiol.[4][5] The protons on the carbon atom situated between the two sulfur atoms (the C-2 position) exhibit enhanced acidity (pKa ≈ 31) compared to typical methylene protons.[6] This allows for deprotonation by a strong base, typically n-butyllithium (n-BuLi), to generate a stabilized carbanion.[5][7] This lithiated dithiane serves as a robust acyl anion equivalent, capable of reacting with a wide array of electrophiles.[2][8] Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, revealing a new ketone or aldehyde.[9]
This guide focuses on a powerful but less-discussed variant: the use of Bis(1,3-dithian-2-yl)methane . This unique substrate contains a central, doubly-activated methylene bridge, presenting an opportunity for sequential or double alkylation. This allows for the streamlined synthesis of 1,3-dicarbonyl compounds and their derivatives, which are crucial building blocks in pharmaceuticals and natural product synthesis.
The Underlying Chemistry: Mechanism and Rationale
The success of the Corey-Seebach reaction hinges on the unique properties of sulfur. The ability of sulfur's d-orbitals and its polarizability to stabilize an adjacent negative charge is significantly greater than that of oxygen.[2] This stabilization is what makes the 2-lithio-1,3-dithiane a viable and synthetically useful nucleophile.
The general mechanism can be broken down into three core stages:
-
Thioacetal Formation: An aldehyde is treated with 1,3-propanedithiol under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the corresponding 1,3-dithiane derivative.[4] This step effectively "masks" the carbonyl group.
-
Deprotonation and C-C Bond Formation: The dithiane is treated with a strong, non-nucleophilic base like n-BuLi at low temperatures (-30 to 0 °C) in an anhydrous solvent such as tetrahydrofuran (THF).[2] The resulting 2-lithio-1,3-dithiane is then quenched with an electrophile (e.g., alkyl halides, epoxides, other carbonyls).[8][9]
-
Deprotection (Hydrolysis): The dithiane is cleaved to regenerate the carbonyl group. This is often the most challenging step and requires specific reagents to facilitate the hydrolysis of the stable C-S bonds.[4]
The logical workflow for this process is illustrated below.
Figure 1: General workflow of the Corey-Seebach reaction.
When using This compound , the central CH₂ group is deprotonated first, creating a nucleophilic bridge that can be sequentially reacted with two equivalents of an electrophile. This provides a direct and elegant route to 1,3-dicarbonyl precursors.
Detailed Experimental Protocols
Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Protocol 1: Synthesis of this compound
This protocol details the formation of the core substrate from malondialdehyde bis(dimethyl acetal) and 1,3-propanedithiol.
Materials:
-
Malondialdehyde bis(dimethyl acetal)
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add malondialdehyde bis(dimethyl acetal) (1.0 eq) and anhydrous DCM.
-
Add 1,3-propanedithiol (2.1 eq).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add BF₃·OEt₂ (0.1 eq) dropwise via syringe. Causality Note: BF₃·OEt₂ is a Lewis acid that activates the acetal for nucleophilic attack by the thiol, catalyzing the thioacetal formation.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to yield the white, crystalline product.
Protocol 2: Double Alkylation of this compound
This protocol describes the core C-C bond-forming reaction.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Add this compound to a flame-dried, three-necked flask under an inert atmosphere. Dissolve it in anhydrous THF.
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath. Causality Note: Low temperatures are critical to prevent side reactions and decomposition of the organolithium species.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe over 15 minutes. The solution may turn a yellow or orange color, indicating anion formation.
-
Stir the mixture at -40 °C for 1 hour to ensure complete deprotonation.
-
Slowly add the alkyl halide (2.2 eq) dropwise.
-
Allow the reaction to stir at -40 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
Sources
Application Notes and Protocols: Bis(1,3-dithian-2-yl)methane in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the potential applications of Bis(1,3-dithian-2-yl)methane as a versatile building block in materials science. While direct, extensive literature on this specific compound's role in materials is nascent, its unique bifunctional nature, predicated on the well-established chemistry of 1,3-dithianes, opens a frontier for the rational design of novel polymers and functional materials. This guide will extrapolate from the known reactivity of dithiane analogs to propose detailed protocols for the synthesis of dithiane-containing polymers and explore its potential in supramolecular chemistry.
Introduction: The Latent Potential of a Bifunctional Dithiane
This compound, with the CAS number 14947-51-4, is a bifunctional organosulfur compound.[1] Its structure, featuring two 1,3-dithiane rings linked by a methylene bridge, presents a unique platform for materials synthesis. The foundational chemistry of 1,3-dithianes is centered on their role as masked carbonyl groups and, more importantly, as acyl anion equivalents through the deprotonation of the C2 position.[2] This "umpolung" or polarity inversion reactivity, pioneered by Corey and Seebach, allows for nucleophilic substitution reactions that are fundamental to organic synthesis.[2]
By logically extending this principle to a molecule with two such functional groups, this compound can be envisioned as a potent difunctional monomer. Deprotonation of both dithiane rings would generate a highly reactive dinucleophile, capable of participating in polymerization reactions with suitable dielectrophiles. The resulting polymers would feature a backbone rich in thioacetal linkages, which could impart unique thermal, optical, and chemical properties, including the potential for post-polymerization modification by deprotecting the dithiane units to reveal carbonyl functionalities.
This guide will provide detailed, albeit prospective, protocols for harnessing this reactivity in the synthesis of novel polymeric materials.
Core Application: Polymer Synthesis via Dilithiation and Polycondensation
The most promising application of this compound in materials science is its use as a monomer in polycondensation reactions. The acidic protons at the C2 position of both dithiane rings can be abstracted by a strong base, such as n-butyllithium, to form a dilithiated intermediate. This dinucleophile can then react with a variety of dielectrophiles to form novel polymers.
The proposed polymerization pathway involves a two-step process:
-
Formation of the Dinucleophile: Treatment of this compound with two equivalents of a strong base generates the dilithiated species. This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the organolithium intermediate.[3]
-
Polycondensation with a Dielectrophile: The dilithiated monomer is then reacted with a dielectrophilic comonomer, such as an alkyl dihalide or a diisocyanate. The nucleophilic attack of the dithianyl anions on the electrophilic centers of the comonomer leads to the formation of new carbon-carbon bonds and the propagation of the polymer chain.
Caption: Proposed polymerization of this compound.
This protocol describes the synthesis of a linear polymer through the reaction of dilithiated this compound with 1,6-dibromohexane. This procedure is adapted from established methods for the alkylation of 2-lithio-1,3-dithianes.[4]
Materials:
-
This compound (CAS 14947-51-4)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
1,6-Dibromohexane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Monomer Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Formation of the Dilithiated Intermediate: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add n-butyllithium (2.1 eq.) dropwise via a syringe while maintaining the temperature below -15 °C. Stir the resulting solution for 2 hours at -20 °C. The formation of the lithiated species may be accompanied by a color change.
-
Polycondensation: In a separate flame-dried flask, prepare a solution of 1,6-dibromohexane (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold (-20 °C) solution of the dilithiated monomer.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification: Quench the reaction by the slow addition of methanol. Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the solid polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
The resulting polymer can be characterized by standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of both monomer units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the material, such as the glass transition temperature (Tg) and decomposition temperature (Td).
| Parameter | Expected Outcome | Significance |
| ¹H NMR | Disappearance of the acidic C2 protons of the dithiane rings and appearance of new signals corresponding to the alkylated dithiane and the hexane linker. | Confirms the covalent linkage and formation of the polymer backbone. |
| GPC | A monomodal peak indicating a polymeric species with a defined molecular weight distribution. | Provides information on the success of the polymerization in achieving high molecular weight chains. |
| DSC/TGA | A distinct glass transition temperature and a decomposition profile. | Characterizes the thermal stability and processing window of the new material. |
Prospective Application: Ligand in Metal-Organic Frameworks (MOFs)
The sulfur atoms in the dithiane rings of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could serve as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While the coordination chemistry of dithianes is less explored than that of carboxylates or nitrogen-based heterocycles, the prospect of creating sulfur-rich MOFs is intriguing for applications in catalysis, gas storage, and sensing.
The synthesis of a MOF using this compound as a linker would likely involve a solvothermal reaction with a suitable metal salt. The choice of metal ion and solvent system would be critical in directing the self-assembly process to form a crystalline, porous framework.
Caption: Conceptual workflow for the synthesis of a MOF.
This protocol is a starting point for investigating the potential of this compound as a linker in MOF synthesis.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Small glass vials or a Teflon-lined autoclave
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, combine this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol).
-
Solubilization: Add DMF (5 mL) to the vial and sonicate for 10 minutes to ensure complete dissolution of the reactants.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to 100 °C for 24 hours.
-
Isolation of the Product: After cooling to room temperature, any crystalline product can be isolated by decanting the solvent. Wash the crystals with fresh DMF and then with a solvent exchange using a more volatile solvent like ethanol. Dry the product under vacuum.
Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the resulting material.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butyllithium: Highly pyrophoric and corrosive. Must be handled under an inert atmosphere using proper air-sensitive techniques. Any contact with air or moisture can cause it to ignite.
-
Organic Solvents: THF and DMF are flammable and should be handled with care.
Conclusion
This compound stands as a promising, yet underexplored, building block for materials science. Its bifunctional nature, rooted in the robust and predictable chemistry of 1,3-dithianes, provides a clear and logical pathway to novel polymers and potentially to functional materials like MOFs. The protocols outlined in this guide, while based on established chemical principles rather than direct literature precedent for this specific molecule, offer a solid foundation for researchers to begin exploring the synthesis and characterization of new materials derived from this versatile compound. The successful implementation of these synthetic strategies could lead to materials with unique properties and applications, further broadening the scope of organosulfur chemistry in materials science.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
- Song, S., He, F., Fu, Z., & Fan, Z. (2016). Precision ADMET polyolefins containing dithiane: Synthesis, thermal properties, and macromolecular transformation. Journal of Polymer Science Part A: Polymer Chemistry, 54(12), 1760-1768.
-
ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. Retrieved from [Link]
- Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
-
Wikipedia. (2023). Dithiane. Retrieved from [Link]
- Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
- Rahn, I. M., Crawford, C. L., Assefa, Z., Hendrich, J., & Sykora, R. E. (2016). Crystal structure of bis(1,3-diaminopropane-κN,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium.
- Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis, 1976(07), 476-477.
Sources
Application Notes & Protocols: Synthetic Routes to Prepare Substituted Dithianes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of substituted 1,3-dithianes. Dithianes are pivotal intermediates in modern organic synthesis, primarily serving as masked acyl anion equivalents that enable a reversal of carbonyl reactivity—a concept known as "umpolung." This document delves into the mechanistic underpinnings, practical applications, and detailed experimental protocols for the most reliable and versatile methods of dithiane synthesis. Key methodologies covered include the direct thioacetalization of carbonyl compounds and the celebrated Corey-Seebach reaction for the functionalization of the C2 position. By offering field-proven insights and step-by-step procedures, this guide aims to equip researchers in pharmaceutical and chemical industries with the necessary tools to effectively utilize dithiane chemistry in complex molecule synthesis.
Introduction: The Strategic Importance of Dithianes in Synthesis
The 1,3-dithiane moiety is a cornerstone of modern synthetic strategy. Its stability under a wide range of acidic and basic conditions makes it an excellent protecting group for aldehydes and ketones.[1] More profoundly, the dithiane group provides a solution to a fundamental challenge in organic chemistry: the inherent electrophilicity of the carbonyl carbon.
Normally, a carbonyl carbon acts as an electrophile. However, by converting it into a 1,3-dithiane, the C2 proton becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium (n-BuLi).[2] This deprotonation generates a nucleophilic carbanion at the C2 position, effectively inverting the polarity of the original carbonyl carbon. This "umpolung" or "dipole inversion," a concept pioneered by E.J. Corey and Dieter Seebach, transforms the formerly electrophilic carbon into a potent nucleophile, creating an acyl anion equivalent.[2][3] This nucleophile can then react with a vast array of electrophiles to form new carbon-carbon bonds, a process central to the construction of complex molecular architectures.[3][4]
This guide will explore the two primary pathways for accessing these versatile synthetic building blocks.
Method 1: Direct Synthesis via Thioacetalization of Carbonyl Compounds
The most direct route to 1,3-dithianes is the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with 1,3-propanedithiol.[2][5] This reaction is a reversible process that typically requires the removal of water to drive the equilibrium towards the product.
Mechanism and Rationale
The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by one of the thiol groups of 1,3-propanedithiol. This forms a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a sulfonium ion, which is then attacked intramolecularly by the second thiol group to form the stable six-membered dithiane ring after deprotonation.
The choice of acid catalyst is critical for efficiency and chemoselectivity. Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid, HCl) are commonly employed.[5][6] Various milder and more selective catalysts have also been developed to tolerate sensitive functional groups.[5]
Visualization of Thioacetalization Workflow
Caption: General workflow for dithiane synthesis via thioacetalization.
Protocol: Preparation of 2-Phenyl-1,3-dithiane
This protocol describes the formation of a dithiane from benzaldehyde using boron trifluoride etherate as the catalyst.
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
1,3-Propanedithiol (1.19 g, 11.0 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.14 g, 1.0 mmol)
-
Dichloromethane (CH₂Cl₂, 50 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add benzaldehyde (10.0 mmol) and 1,3-propanedithiol (11.0 mmol).
-
Dissolve the mixture in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield 2-phenyl-1,3-dithiane as a white solid.
Method 2: The Corey-Seebach Reaction - Synthesis of Substituted Dithianes
The true synthetic power of dithianes is realized through their deprotonation and subsequent alkylation, known as the Corey-Seebach reaction.[3] This sequence allows for the formation of a C-C bond at the masked carbonyl carbon.
Mechanistic Principles: Umpolung in Action
The process begins with the deprotonation of a pre-formed dithiane at the C2 position using a strong, non-nucleophilic base, typically n-BuLi, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-30 to -78 °C).[3][4] The resulting 2-lithio-1,3-dithiane is a powerful nucleophile.[3]
This nucleophilic anion readily attacks a wide range of electrophiles in an Sₙ2 fashion, including:
After alkylation, the dithiane can be removed (deprotected) to reveal a ketone, or in the case of starting with unsubstituted 1,3-dithiane, an aldehyde.[2]
Visualization of the Corey-Seebach Reaction Workflow
Caption: Stepwise workflow of the Corey-Seebach reaction.
Protocol: Synthesis of 2-Butyl-1,3-dithiane
This protocol details the alkylation of the parent 1,3-dithiane with 1-bromobutane.
Materials:
-
1,3-Dithiane (1.20 g, 10.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 40 mL)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11.0 mmol)
-
1-Bromobutane (1.51 g, 11.0 mmol)
-
Schlenk flask, syringes, nitrogen/argon line, and magnetic stirrer
Procedure:
-
Setup: Assemble a Schlenk flask under an inert atmosphere (N₂ or Ar), flame-dry the glassware, and allow it to cool.
-
Dithiane Solution: Add 1,3-dithiane (10.0 mmol) to the flask and dissolve it in anhydrous THF (40 mL).
-
Deprotonation: Cool the solution to -30 °C using a dry ice/acetone bath. While stirring, add n-BuLi solution (11.0 mmol) dropwise via syringe over 10 minutes. The solution may turn yellow.
-
Stir the resulting anion solution at -30 °C for 1-2 hours.
-
Alkylation: Slowly add 1-bromobutane (11.0 mmol) to the anion solution at -30 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by carefully adding water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude oil, 2-butyl-1,3-dithiane, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Alternative Synthetic Approaches
While the two methods above are the most common, other strategies exist for specialized applications. One notable example is the double conjugate addition of dithiols to propargylic ketones or esters. This route provides access to β-keto 1,3-dithianes, which are valuable precursors for synthesizing various heterocyclic compounds.[5]
Summary and Data Presentation
The choice of synthetic route depends on the desired substitution pattern. Direct thioacetalization is ideal for masking an existing carbonyl, while the Corey-Seebach reaction is a powerful tool for building molecular complexity via C-C bond formation.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Method 1: Thioacetalization | Method 2: Corey-Seebach Alkylation |
| Starting Material | Aldehyde or Ketone | 1,3-Dithiane (or substituted dithiane) |
| Key Reagents | 1,3-Propanedithiol, Acid Catalyst | n-BuLi, Electrophile (R-X) |
| Bond Formed | C-S | C-C |
| Primary Use | Carbonyl protection | Synthesis of new ketones/aldehydes |
| Key Condition | Anhydrous, often with water removal | Anhydrous, inert atmosphere, low temp. |
Conclusion
The synthesis of substituted dithianes is a mature yet continually relevant field in organic chemistry. The methodologies presented herein, from straightforward acid-catalyzed thioacetalizations to the elegant polarity reversal of the Corey-Seebach reaction, provide chemists with a robust and versatile toolkit. Understanding the causality behind experimental choices—such as the selection of catalyst in thioacetalization or the strict control of temperature and atmosphere during lithiation—is paramount for achieving high yields and purity. These self-validating protocols, grounded in decades of chemical literature, empower researchers to construct complex molecules with precision, furthering advancements in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Suma H.S. (n.d.). Chemistry of 1,3-Dithiane. JSS College of Arts, Commerce & Science. Retrieved from [Link]
- Corey, E. J., & Seebach, D. (1975). 1,3-Dithiane. Organic Syntheses, 55, 72. DOI: 10.15227/orgsyn.055.0072
- Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(1), 111-114.
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
ChemWis. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry [Video]. YouTube. Retrieved from [Link]
- Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476-477. DOI: 10.1055/s-1976-24092
- Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212.
-
Química Orgánica. (n.d.). Synthesis of 1,3-dithianes. UMPOLUNG reactions. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. youtube.com [youtube.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Bis(1,3-dithian-2-yl)methane Deprotection
Welcome to our dedicated technical support guide for navigating the complexities of Bis(1,3-dithian-2-yl)methane deprotection. This molecule, a key intermediate in synthetic chemistry, presents unique challenges due to the stability of its two thioacetal moieties. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles and validated protocols.
Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the expertise to confidently troubleshoot and optimize your deprotection reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the deprotection of this compound and related dithiane-protected compounds.
Q1: My deprotection reaction is sluggish or incomplete. What are the primary causes and how can I drive it to completion?
A1: Incomplete conversion is a common issue, often stemming from insufficient reactivity of the chosen reagent or suboptimal reaction conditions. The inherent stability of the 1,3-dithiane ring requires careful selection of a potent deprotection strategy.[1][2]
-
Expert Insight: The stability of dithianes arises from the soft-soft interaction between the sulfur atoms and the central carbon, making the C-S bonds resilient to cleavage. Deprotection methods must effectively disrupt this stability.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: For many protocols, particularly those involving oxidative or alkylative cleavage, using an excess of the reagent can be necessary to drive the reaction forward.
-
Elevate Temperature: Cautiously increasing the reaction temperature can enhance the rate of deprotection. However, monitor closely for potential side product formation or degradation of your substrate.
-
Switch to a More Potent Reagent System: If milder conditions fail, a more aggressive reagent may be required. For instance, if an oxidative method with N-Bromosuccinimide (NBS) is proving ineffective, transitioning to a mercury(II)-based system, despite its toxicity, can be highly effective due to the high affinity of Hg(II) for sulfur.[3][4]
-
Consider Solvent Effects: The choice of solvent can significantly impact reaction efficiency. For instance, some metal-free deprotections using TMSCl/NaI show marked improvement in acetonitrile (CH₃CN) compared to other solvents like ethanol or THF.[5]
-
Q2: I'm observing a complex mixture of products, including mono-deprotected intermediates and other side products. How can I improve the selectivity of my reaction?
A2: The presence of two dithiane groups in this compound makes selective deprotection challenging. Achieving either complete di-deprotection or clean mono-deprotection requires precise control over the reaction conditions.
-
Expert Insight: The formation of a complex product mixture often indicates that the rate of the first deprotection is comparable to the second, or that the reaction conditions are harsh enough to induce degradation or side reactions on the substrate or product.
-
Troubleshooting Steps:
-
Control Stoichiometry for Mono-deprotection: To favor the mono-deprotected product, carefully control the stoichiometry of your deprotection reagent. Using just over one equivalent of the reagent can sometimes selectively cleave one dithiane group.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred pathway and minimizing over-reaction or decomposition.
-
Choose a Milder, Chemoselective Reagent: Many modern deprotection reagents offer improved chemoselectivity. For example, methods using reagents like o-iodoxybenzoic acid (IBX) or Selectfluor™ can be effective under milder conditions, preserving sensitive functional groups.[1] Similarly, visible-light-mediated methods using iodine as a photocatalyst offer a gentle approach.[6][7]
-
Q3: My starting material or desired product is degrading under the deprotection conditions. What are some milder, alternative protocols I can try?
A3: Degradation is a clear sign that the deprotection conditions are too harsh for your substrate. Fortunately, a variety of milder, metal-free alternatives to traditional heavy metal reagents have been developed.[2]
-
Expert Insight: Harsh conditions, such as strong acids or highly reactive oxidants, can be incompatible with many functional groups found in complex molecules. The key is to find a reagent that is "thiophilic" (has a high affinity for sulfur) but is otherwise unreactive towards the rest of your molecule.
-
Recommended Mild Protocols:
-
Oxidative Deprotection with DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is an effective reagent for dithiane deprotection under relatively mild conditions.[8]
-
Iodine-Catalyzed Oxidation: A system of catalytic iodine (I₂) with a stoichiometric oxidant like hydrogen peroxide (H₂O₂) in an aqueous micellar system can be remarkably gentle and effective.[1]
-
TMSCl/NaI System: The combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in acetonitrile provides a metal-free method for deprotection.[5]
-
Hypervalent Iodine Reagents: Reagents such as bis(trifluoroacetoxy)iodobenzene (PIFA) are known to cleanly deprotect dithianes, especially in labile molecules like alkaloids.[1]
-
Q4: Purification of my final product is proving difficult due to persistent sulfur-containing byproducts. What are the best strategies for workup and purification?
A4: The liberation of 1,3-propanedithiol and its subsequent oxidation products during deprotection is a common source of purification headaches.
-
Expert Insight: The thiol byproducts can form disulfides and other polysulfides, which are often greasy, difficult to remove by chromatography, and can interfere with subsequent reactions.
-
Workup and Purification Strategies:
-
Aqueous Workup with Bleach: A mild basic wash (e.g., saturated NaHCO₃) followed by a dilute bleach (NaOCl) wash can help to oxidize the volatile and odorous thiol byproducts into more water-soluble and less problematic sulfoxides and sulfonic acids.
-
Copper(II) Sulfate Wash: Washing the organic layer with an aqueous solution of CuSO₄ can help to sequester thiol impurities by forming insoluble copper mercaptides.
-
Precipitation: In some cases, the desired product may be crystalline while the sulfur byproducts are oily. Attempting to crystallize the product from a suitable solvent system can be an effective purification method.
-
Specialized Chromatography: If standard silica gel chromatography is failing, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for oxidative deprotection of dithianes?
A: Most oxidative deprotection methods initiate with the oxidation of one of the sulfur atoms to a sulfoxide. This enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by water present in the reaction mixture. This is followed by a series of steps involving the elimination of the sulfur-containing moiety to reveal the carbonyl group.
Q: Why are mercury(II) salts so effective for dithiane deprotection?
A: Mercury(II) is a very soft Lewis acid, which gives it an exceptionally high affinity for soft bases like the sulfur atoms of a dithiane.[4] This strong coordination weakens the C-S bonds and facilitates hydrolysis, often under very mild conditions and with high efficiency.[3][4] However, the extreme toxicity of mercury compounds necessitates their avoidance whenever possible.
Q: Can I achieve selective deprotection of a dithiane in the presence of a dithiolane?
A: Generally, 1,3-dithiolanes (the five-membered ring analogues) are more stable and resistant to cleavage than 1,3-dithianes. This difference in reactivity can sometimes be exploited to achieve selective deprotection of a dithiane while leaving a dithiolane intact, typically by using milder reagents and carefully controlled conditions.
Comparative Overview of Deprotection Reagents
The table below summarizes and compares common deprotection methods, providing a quick reference for selecting an appropriate starting point for your specific substrate.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| HgCl₂ / CaCO₃ | Aqueous Acetonitrile, RT | High efficiency, very reliable[3] | Highly toxic, stoichiometric mercury waste |
| NBS | Aqueous Acetone, 0°C to RT | Readily available, effective | Can be harsh, may brominate sensitive substrates |
| DDQ | Aqueous CH₃CN, RT | Mild, good for sensitive substrates[8] | Stoichiometric, requires chromatography to remove hydroquinone byproduct |
| IBX / β-CD | Water, RT | "Green" conditions, neutral[1] | IBX can be explosive under certain conditions |
| TMSCl / NaI | CH₃CN, RT | Metal-free, mild conditions[5] | Can require long reaction times[5] |
| I₂ (cat.) / H₂O₂ | Water, SDS, RT | Mild, environmentally benign[1] | May not be suitable for substrates sensitive to oxidation |
| Selectfluor™ | Aqueous CH₃CN, RT | Efficient, mild[1] | Reagent can be expensive |
Experimental Protocols
Protocol 1: Mild Oxidative Deprotection using DDQ
This protocol is suitable for substrates with sensitive functional groups that might not tolerate harsher conditions.
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in a mixture of acetonitrile (CH₃CN) and water (e.g., 9:1 v/v).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.2 - 2.5 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Metal-Free Deprotection using TMSCl/NaI
This protocol offers a good alternative to heavy metal-based methods.
-
Setup: To a solution of the this compound derivative (1.0 eq) in dry acetonitrile (CH₃CN) under an inert atmosphere (e.g., nitrogen or argon), add sodium iodide (NaI) (10 eq).[5]
-
Reagent Addition: Add chlorotrimethylsilane (TMSCl) (10 eq) dropwise to the stirred suspension.[5]
-
Reaction: Stir the reaction mixture at room temperature for the required time (can be several hours to 24 hours). Monitor the reaction progress by TLC.[5]
-
Workup: Upon completion, carefully add water to hydrolyze the reaction mixture.[5]
-
Extraction: Extract the mixture with dichloromethane (CH₂Cl₂).[5]
-
Drying and Concentration: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired carbonyl compound.[5]
Visualizing the Process: Diagrams
Caption: Troubleshooting workflow for dithiane deprotection.
Caption: Generalized mechanism for oxidative deprotection.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Heravi, M. M., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Yao, Y., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. DOI: 10.26434/chemrxiv.12765080.v1
- Li, W., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 4(4), 548-552.
-
Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. Retrieved from [Link]
- Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1493-1399.
- Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560.
- Ghorbani-Vaghei, R., & Azarifar, D. (2005). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using [PBBS], [TBBDA] and NBS.
- Tanemura, K., et al. (2004). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Journal of the Chinese Chemical Society, 51(4), 851-854.
- Krumb, M., et al. (2020).
- Burghardt, T. E. (2006). Developments in the deprotection of thioacetals.
-
ResearchGate. (n.d.). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Retrieved from [Link]
-
Burghardt, T. E. (2006). Developments in the Deprotection of Thioacetals. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of the Oxidative Cleavage Products. Retrieved from [Link]
- Hajipour, A. R., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
-
Mentor Tutorial Kargil Ladakh. (2021, February 1). Oxidative Cleavage of Diols || Pinacol- Pinacolone Rearrangement [Video]. YouTube. [Link]
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side reactions in dithiane chemistry and how to avoid them
Welcome to the Technical Support Center for Dithiane Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize dithiane-based methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you navigate the complexities of dithiane reactions and troubleshoot common side reactions. This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in your laboratory work.
Section 1: Troubleshooting Lithiation and Alkylation of Dithianes
The formation of the 2-lithio-1,3-dithiane anion and its subsequent alkylation is the cornerstone of the Corey-Seebach reaction, a powerful tool for umpolung (polarity inversion) chemistry. However, this step is fraught with potential side reactions that can significantly impact your yield and purity.
FAQ 1.1: My alkylation reaction with a secondary halide is giving a low yield and a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer:
This is a classic and frequently encountered problem in dithiane chemistry. The issue stems from a competition between the desired SN2 (substitution) reaction and a side E2 (elimination) reaction. The dithiane anion is not only a good nucleophile but also a strong base, which can abstract a proton from your alkyl halide, leading to the formation of an alkene. This is particularly problematic with sterically hindered electrophiles like secondary halides.[1][2]
Causality:
-
Steric Hindrance: The bulky dithiane anion has difficulty accessing the electrophilic carbon of a secondary halide for backside attack (SN2). This steric barrier makes it kinetically easier for the anion to act as a base and abstract a proton from a beta-carbon, initiating the E2 elimination pathway.
-
Leaving Group: While good leaving groups are necessary for SN2 reactions, they also facilitate E2 reactions. The nature of the leaving group can influence the SN2/E2 ratio.
Troubleshooting Guide:
| Solution | Mechanism of Action | Recommended Protocol |
| Use a Better Leaving Group | Tosylates (OTs) are better leaving groups than bromides or iodides and can sometimes favor the SN2 pathway.[1] | Convert the corresponding alcohol of your secondary electrophile to a tosylate using tosyl chloride and pyridine. Use the resulting tosylate in your alkylation reaction under the same conditions. |
| Employ a Polar Aprotic Solvent Additive | Additives like hexamethylphosphoramide (HMPA) or DMPU can solvate the lithium cation, creating a more "naked" and reactive dithiane anion. This enhanced nucleophilicity can accelerate the SN2 reaction, allowing it to better compete with E2.[1][3][4][5] | Caution: HMPA is a known carcinogen and should be handled with extreme care. Add 1-2 equivalents of HMPA or DMPU to the reaction mixture after the formation of the lithiated dithiane and before the addition of the electrophile. |
| Lower the Reaction Temperature | E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can disproportionately slow down the E2 pathway, favoring substitution. | Maintain the reaction temperature at -78 °C to -40 °C during and after the addition of the secondary alkyl halide. Allow the reaction to proceed for a longer time at this lower temperature. |
Experimental Protocol: Minimizing E2 Elimination in Dithiane Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,3-dithiane (1.0 eq.) in anhydrous THF (concentration ~0.1-0.2 M).
-
Cool the solution to -20 °C to -30 °C.
-
Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the resulting white suspension at -20 °C for 1-2 hours.
-
Cool the mixture to -78 °C.
-
(Optional but recommended) Add HMPA (1-2 eq.) dropwise. Stir for 15-30 minutes.
-
Dissolve the secondary alkyl tosylate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the dithiane anion solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction may require several hours to overnight.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Logical Relationship Diagram: SN2 vs. E2 Competition
Caption: Factors influencing the SN2 vs. E2 pathways in dithiane alkylation.
FAQ 1.2: My lithiation reaction is not proceeding to completion, and I'm recovering starting material even after adding a full equivalent of n-BuLi. What could be the cause?
Answer:
This issue often points to two potential side reactions occurring during the deprotonation step: reaction with adventitious electrophiles (like water) or a less common but problematic reaction known as thiophilic addition.
Causality:
-
Adventitious Electrophiles: Organolithium reagents are extremely strong bases and will react instantly with any acidic protons present, most commonly from residual water in your solvent or on your glassware.
-
Thiophilic Addition: Instead of acting as a base and abstracting the C2 proton, the nucleophilic n-butyllithium can attack one of the sulfur atoms of the dithiane ring. This forms a tetracoordinate sulfur species, which is unreactive for the desired subsequent alkylation. This side reaction is more likely at higher temperatures.
Troubleshooting Guide:
| Problem | Probable Cause | Solution |
| Incomplete Deprotonation | Residual water in the solvent or on glassware. | Ensure all glassware is rigorously flame-dried under vacuum or oven-dried overnight. Use freshly distilled, anhydrous solvents. Titrate your n-BuLi solution to know its exact concentration. |
| Thiophilic Addition | Reaction temperature is too high, or a highly nucleophilic base is used. | Perform the lithiation at a low temperature (-20 °C to -40 °C) and maintain this temperature during the addition of n-BuLi. For sensitive substrates, consider using a less nucleophilic, sterically hindered base like sec-butyllithium or tert-butyllithium, although these may require different reaction conditions. |
Workflow Diagram: Troubleshooting Incomplete Lithiation
Caption: A workflow for diagnosing and solving incomplete dithiane lithiation.
Section 2: Troubleshooting Dithiane Deprotection
The stability of the dithiane group makes its removal a significant challenge, often requiring harsh or toxic reagents. Choosing the right deprotection strategy while avoiding side reactions is crucial for the successful completion of a synthesis.[1][6][7]
FAQ 2.1: I want to avoid using toxic mercury salts. What are the best alternatives for dithiane deprotection, and what side reactions should I watch out for?
Answer:
There is a wide array of mercury-free deprotection methods, each with its own advantages and potential pitfalls. The choice of reagent depends heavily on the functional groups present in your molecule. The most common alternatives are oxidative methods.
Overview of Common Mercury-Free Deprotection Reagents:
| Reagent | Conditions | Pros | Cons / Potential Side Reactions |
| o-Iodoxybenzoic Acid (IBX) | DMSO or aqueous mixtures, room temp. | Mild, often high-yielding, good functional group tolerance.[1][8] | Can be slow; solubility issues; potential for oxidation of other sensitive groups if not controlled. |
| N-Bromosuccinimide (NBS) | Aqueous acetone or acetonitrile. | Readily available, fast. | Can lead to over-oxidation or bromination of electron-rich aromatic rings; not suitable for acid-sensitive substrates. |
| Selectfluor™ | Aqueous acetonitrile. | Mild, effective.[1] | Can be expensive; potential for side reactions with electron-rich systems. |
| H₂O₂ / Iodine | Aqueous micellar system. | "Green" reagents, mild, neutral conditions.[1][9][10] | May not be effective for very hindered dithianes; potential for over-oxidation. |
| TMSCl / NaI | Acetonitrile. | Inexpensive, metal-free.[11] | Can produce byproducts with certain substrates; may require elevated temperatures. |
FAQ 2.2: My deprotection with an oxidative reagent (like IBX or NBS) is giving a complex mixture of products, or my desired product is being degraded. How can I improve the chemoselectivity?
Answer:
Oxidative deprotection methods are powerful but can lack selectivity if not properly controlled, leading to unwanted oxidation of other functional groups in your molecule.
Causality:
-
Over-oxidation: The oxidant can react with other sensitive moieties, such as alcohols, aldehydes, or electron-rich aromatic rings, leading to a complex product mixture.
-
Reagent Reactivity: Reagents like NBS are highly reactive and can participate in electrophilic aromatic substitution or other side reactions in addition to the desired deprotection.
Troubleshooting Guide for Oxidative Deprotection:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to temper the reactivity of the oxidant.
-
Control Stoichiometry: Carefully add the oxidant in portions, monitoring the reaction by TLC. Use only a slight excess (e.g., 1.1-1.2 equivalents) to minimize side reactions.
-
Choose a Milder Reagent: If your substrate is particularly sensitive, switch to a milder system. For example, if NBS is causing problems, consider trying IBX or H₂O₂/I₂.[1][8][12]
-
Protect Other Sensitive Groups: If a specific functional group is consistently being oxidized, it may need to be protected prior to the dithiane deprotection step.
Mechanism of Deprotection with IBX (Simplified)
Caption: Simplified mechanism of dithiane deprotection using IBX.
Section 3: Detailed Experimental Protocols
Protocol 3.1: General Procedure for Deprotection using o-Iodoxybenzoic Acid (IBX)
Reference: Nicolaou, K. C., et al. Angew. Chem. Int. Ed. 2003, 42, 4077-4082.[1]
-
To a solution of the 1,3-dithiane (1.0 eq.) in a mixture of DMSO and water (e.g., 9:1 v/v), add IBX (1.5-3.0 eq.).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and water.
-
Filter the mixture to remove the insoluble byproduct, 2-iodobenzoic acid (IBA).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3.2: General Procedure for Deprotection using H₂O₂ and Iodine
Reference: Ganguly, N. C., Barik, S. K. Synthesis 2009, 1393-1399.[1][10]
-
In a round-bottom flask, dissolve the 1,3-dithiane (1.0 eq.) and sodium dodecyl sulfate (SDS, 0.1 eq.) in water.
-
Add iodine (I₂, 0.05 eq.) to the mixture.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 2.0-4.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete in 30-60 minutes.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any remaining iodine.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Fleming, F. F., Funk, L., Altundas, R., & Tu, Y. (2001). Oxidative deprotection of several dithiane-containing alkaloids in the presence of bis(trifluoroacetoxy)iodobenzene. The Journal of Organic Chemistry, 66(19), 6502–6504. [Link]
-
Mebrouk, K., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
-
Zarei, A. (2010). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. [Link]
- Sasson, R., Hagooly, A., & Rozen, S. (2003). Conversion of Dithianes to gem-Difluorides. Organic Letters, 5(20), 3635–3637.
- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393–1399.
- Seebach, D., & Wilka, E. M. (1976).
- Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). o-Iodoxybenzoic Acid (IBX) as a Viable Reagent in Organic Synthesis.
- Smith, A. B., III, & Xiang, M. (2006). Anion Relay Chemistry: A Linchpin Coupling Protocol. Journal of the American Chemical Society, 128(1), 66–67.
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Organic Chemistry Portal. [Link]
-
Reich, H. J., & Reeder, R. A. (1991). The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents. Journal of Organic Chemistry, 56(26), 7219-7226. [Link]
- Corey, E. J., & Seebach, D. (1965). Carbon-Carbon Bond Formation by Nucleophilic Acylation. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
- Liu, J., & Wong, C.-H. (2002). A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor™. Tetrahedron Letters, 43(22), 4037-4039.
- Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). A mild and efficient method for the hydrolysis of thioacetals with o-iodoxybenzoic acid (IBX)
-
HMPA. Scribd. [Link]
- Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(12), 5803-5805.
- Hajipour, A. R., Zarei, A., Khazdooz, L., & Ruoho, A. E. (2006). An efficient, mild and chemoselective method for the deprotection of S,S-acetals to the corresponding carbonyl compounds using silicasulfuric acid/NaNO3. Synthesis, 2006(09), 1480–1484.
- Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Chemoselective dithioacetalization of carbonyl compounds with 1,3-propanedithiol catalyzed by LiBr under solvent-free conditions. Synthesis, 1999(01), 58–60.
-
Beilstein Journal of Organic Chemistry. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. [Link]
-
HMPA | PDF | Ester | Chemical Reactions. Scribd. [Link]
-
Jin, Y. S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(12), 5803-5805. [Link]
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
Troubleshooting low yields in the synthesis of Bis(1,3-dithian-2-yl)methane
Welcome to the technical support center for the synthesis of Bis(1,3-dithian-2-yl)methane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple procedural lists to explore the underlying chemistry, providing you with the rationale needed to diagnose and resolve common issues leading to low yields.
Introduction: The Chemistry of Dithianes
The synthesis of this compound is a classic application of the Corey-Seebach reaction, a powerful tool in synthetic organic chemistry that leverages the concept of "umpolung" or polarity inversion.[1][2] Normally, a carbonyl carbon is electrophilic. By converting it into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic (pKa ≈ 31 in DMSO) to be removed by a strong base like n-butyllithium (n-BuLi).[3] This generates a nucleophilic acyl anion equivalent, the 2-lithio-1,3-dithiane, which can then react with electrophiles.
In this specific synthesis, two equivalents of the 2-lithio-1,3-dithiane anion undergo a double SN2 reaction with a methylene electrophile, typically dichloromethane, to form the target molecule. While robust, the multi-step nature of this process presents several critical control points where yields can be compromised.
Baseline Recommended Protocol
This protocol provides a self-validating system. Successful execution relies on meticulous attention to anhydrous and anaerobic conditions. Any deviation can serve as a primary diagnostic tool.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), flame-dry a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet.
-
Reagent Preparation: Dissolve 1,3-dithiane (2.1 equivalents) in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -30 °C to -20 °C using a dry ice/acetone or similar bath. Add a titrated solution of n-BuLi (2.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -15 °C. A thick white precipitate of 2-lithio-1,3-dithiane will form.
-
Anion Formation: Stir the resulting slurry at -20 °C for 1-2 hours. The stability of the anion is crucial; solutions in THF are reported to be stable for weeks at -20 °C.[3]
-
Alkylation: While maintaining the temperature at -20 °C, add anhydrous dichloromethane (1.0 equivalent) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Cool the mixture in an ice bath (0 °C) and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield this compound as a white solid.
Troubleshooting Guide (Q&A Format)
Issue 1: My yield is very low, and TLC/NMR analysis shows mostly unreacted 1,3-dithiane.
This is the most common failure mode and almost always points to a problem in the initial deprotonation step (Steps 3 & 4).
Q: What is the primary cause of incomplete deprotonation?
A: The most likely culprit is the deactivation of the n-BuLi. This can happen for two main reasons:
-
Degraded n-BuLi: n-BuLi is highly reactive and degrades upon exposure to air and moisture. Solutions, especially if old or improperly stored, will have a lower effective concentration than stated on the bottle. Causality: The active base is consumed by trace water or oxygen before it can deprotonate the dithiane.
-
Solution: Always use a freshly titrated solution of n-BuLi. A simple and effective method is the titration with diphenylacetic acid.
-
-
Contamination with Protic Sources: Trace amounts of water or acidic impurities in your glassware, solvent, or starting dithiane will quench the organolithium reagent. Causality: n-BuLi is a very strong base and will react preferentially with any available acidic proton before reacting with the C-H bond of the dithiane.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a freshly distilled or commercially available anhydrous grade of THF, preferably from a sealed system (e.g., Sure/Seal™ bottle). Ensure your 1,3-dithiane is pure and dry; if in doubt, it can be recrystallized and dried in vacuo.[4]
-
Q: Could my reaction temperature be the problem?
A: Yes. While the 2-lithio-1,3-dithiane anion is relatively stable at low temperatures, adding the n-BuLi at temperatures above -15 °C can lead to side reactions with the THF solvent.[3] Conversely, performing the deprotonation at excessively low temperatures (e.g., -78 °C) is generally not necessary and may slow the reaction down, although it is less likely to be the primary cause of failure compared to reagent quality. The range of -30 °C to -20 °C is optimal for efficient and clean anion formation.[2]
Issue 2: My reaction forms a product, but it's a complex mixture, and the yield of the desired this compound is poor.
This scenario suggests that the deprotonation was at least partially successful, but problems arose during the alkylation step (Step 5).
Q: What are the likely side products and how can I avoid them?
A: The primary side product is often the mono-alkylated intermediate, 2-(chloromethyl)-1,3-dithiane . The formation of this intermediate becomes significant if the stoichiometry is incorrect or if the reaction is not allowed to go to completion.
-
Cause 1: Incorrect Stoichiometry: The reaction requires two equivalents of the lithiated anion to react with one equivalent of dichloromethane. If you have an insufficient amount of the anion (due to the issues described in Issue 1), you will have an excess of dichloromethane, favoring the formation of the mono-alkylated product.
-
Solution: Use a slight excess (e.g., 2.1 equivalents) of both 1,3-dithiane and n-BuLi relative to dichloromethane. This ensures that even with minor handling losses, the anion is the predominant species when the electrophile is introduced.
-
-
Cause 2: Insufficient Reaction Time/Temperature: The second alkylation is slower than the first because the nucleophile is now the bulkier lithiated 2-(1,3-dithian-2-ylmethyl)-1,3-dithiane. If the reaction is not given enough time or thermal energy (by slowly warming to room temperature), it may stall after the first substitution.
-
Solution: Adhere to the recommended reaction time of stirring overnight after the addition of dichloromethane. This slow warming from -20 °C to room temperature provides the gentle energy gradient needed to drive the second substitution to completion.
-
Issue 3: My crude yield seems reasonable, but I experience significant product loss during purification.
This points to challenges in the workup or final purification (Steps 7-10).
Q: Why is my product difficult to isolate after the reaction?
A: this compound is a non-polar solid. Issues can arise from emulsion during workup or poor solubility choices during recrystallization.
-
Workup Problems: The formation of lithium salts during the quench can sometimes lead to emulsions during the extraction phase, trapping the product in the interfacial layer.
-
Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Perform multiple, smaller-volume extractions rather than one large one to ensure complete recovery of the product from the aqueous phase.
-
-
Purification Problems: Choosing the wrong solvent for recrystallization can lead to either no precipitation or "oiling out," where the product separates as a liquid instead of forming crystals.
-
Solution: Perform small-scale solubility tests before attempting a bulk recrystallization. Methanol is often a good first choice. The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. If a single solvent doesn't work, a two-solvent system (e.g., dichloromethane/hexanes) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction? The reaction proceeds via a two-stage SN2 mechanism. First, one molecule of the 2-lithio-1,3-dithiane carbanion acts as a nucleophile, attacking the electrophilic carbon of dichloromethane and displacing a chloride ion to form 2-(chloromethyl)-1,3-dithiane. A second molecule of the lithiated dithiane then attacks the methylene carbon of this intermediate, displacing the second chloride ion to form the final C-C bond.
Q2: Can I use a different base or solvent? While other strong bases like tert-butyllithium can be used, n-BuLi is the most common and cost-effective choice. The solvent choice is critical. THF is ideal because it is aprotic, polar enough to solvate the lithium cation, and has a convenient liquid range. Ethereal solvents are required; using non-polar solvents like hexanes alone is generally ineffective.
Q3: Can I use other dihaloalkanes as the electrophile? Yes. Using diiodomethane (CH₂I₂) can sometimes lead to faster reaction rates as iodide is a better leaving group than chloride. However, it is more expensive and less stable. Using longer-chain dihaloalkanes (e.g., 1,2-dichloroethane) will result in the corresponding longer-chain bis-dithiane products.
Q4: How do I confirm the identity and purity of my final product? The identity of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic triplet for the central CH₂ group and multiplets for the dithiane ring protons.
-
¹³C NMR: Will show distinct signals for the three different types of carbon atoms.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to its molecular weight (236.43 g/mol ).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Data & Workflow Summary
Table 1: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 2.1 eq. Dithiane : 2.1 eq. n-BuLi : 1.0 eq. CH₂Cl₂ | A slight excess of the nucleophile precursor ensures it is not the limiting reagent and drives the reaction to completion. |
| Deprotonation Temp. | -30 °C to -20 °C | Optimal balance for efficient anion formation while preventing side reactions with the THF solvent.[2] |
| Alkylation Temp. | Add at -20 °C, then warm slowly to RT | Controlled addition at low temperature minimizes side reactions. Slow warming provides the activation energy for the second SN2 step. |
| Solvent | Anhydrous THF | Aprotic, polar solvent required to solvate the lithium cation and stabilize the carbanion intermediate. |
Visualization of the Experimental Workflow
Caption: A decision tree to diagnose the root cause of low yields in the dithiane synthesis.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Taylor, R. J. K., & Al-Abed, Y. (2018). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 633-639. Retrieved from [Link]
-
Lipin, K. V., Ershov, O. V., Belikov, M. Yu., & Fedoseev, S. V. (2017). Synthesis of Some 2-Ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 87(1), 147–152. Retrieved from [Link]
-
Jørgensen, M., & Bechgaard, K. (1987). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[5][6]ITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 65, 215. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Heravi, M. M., Oskooie, H. A., & Varma, R. S. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Journal of the Korean Chemical Society, 50(1), 63-65. Retrieved from [Link]
-
Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119. Retrieved from [Link]
-
Paquette, L. A., & Sisko, J. (2001). 2-Lithio-1,3-dithiane. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
-
YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]
-
Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(34), 6147–6212. Retrieved from [Link]
-
Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 63. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Mini-Reviews in Organic Chemistry, 18(5), 589-601. Retrieved from [Link]
-
Wikipedia. (n.d.). Dithiane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
Sources
- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Bis(1,3-dithian-2-yl)methane and its Derivatives
Welcome to the technical support center for the purification of Bis(1,3-dithian-2-yl)methane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of sulfur-containing compounds. The inherent reactivity and potential instability of dithianes can present unique purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges, ensuring the high purity of your compounds essential for subsequent applications.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and its derivatives, providing explanations for the underlying causes and actionable solutions.
Problem 1: My compound appears to be decomposing on the silica gel column, resulting in streaking and low yield.
Causality: 1,3-Dithianes are known to be sensitive to acidic conditions.[1] Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the hydrolysis of the dithiane moiety back to the corresponding carbonyl compound or lead to other decomposition pathways, especially for sensitive substrates. This is a frequent cause of product loss and the appearance of multiple spots or streaking on a TLC plate during chromatography.
Solution:
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Neutralize the Silica Gel: Before preparing your column, neutralize the silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[2] The base will neutralize the acidic sites on the silica surface, rendering it more inert towards your acid-sensitive compound.
Protocol for Preparing Neutralized Silica Gel:
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In a fume hood, weigh the required amount of silica gel into a beaker.
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Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Carefully add the triethylamine-containing eluent to the silica gel to form a slurry.
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Gently stir the slurry for a few minutes to ensure thorough mixing.
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Pack your column with the neutralized silica slurry as you normally would.
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Equilibrate the packed column with the eluent containing triethylamine before loading your sample.
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Alternative Stationary Phases: If decomposition persists even with neutralized silica, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of acid-sensitive compounds. Florisil is another option to consider.[3] A small-scale trial on a TLC plate with these alternative stationary phases can quickly indicate their suitability.
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Minimize Contact Time: The longer your compound is in contact with the stationary phase, the greater the chance of decomposition. Employing flash column chromatography with a slightly more polar solvent system than initially planned can expedite the elution of your product and minimize on-column degradation.[3]
Workflow for Addressing On-Column Decomposition:
Caption: A decision-making workflow for troubleshooting the decomposition of dithianes during silica gel chromatography.
Problem 2: My purified compound is an off-white or yellow solid, but I expect a colorless product.
Causality: A yellow tint in your purified this compound can arise from several sources:
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Trace Metal Impurities: If a palladium catalyst was used in a preceding synthetic step, trace amounts of palladium can contaminate the product, often imparting a yellow or greyish color.
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Oxidation Products: Sulfur-containing compounds can be susceptible to air oxidation, leading to the formation of colored impurities.
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Residual Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to colored impurities that co-elute with your product.
Solution:
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Activated Charcoal Treatment: Dissolving the impure solid in a suitable solvent and stirring it with a small amount of activated charcoal can effectively adsorb colored impurities.
Protocol for Decolorization with Activated Charcoal:
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Dissolve the colored solid in a minimal amount of a hot solvent in which it is soluble.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Stir the mixture at an elevated temperature for 10-15 minutes.
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Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal.
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Allow the filtrate to cool slowly for recrystallization or remove the solvent under reduced pressure.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Table 1: Suggested Solvents for Recrystallization of this compound Derivatives
| Solvent/Solvent System | Notes |
| Methanol | Often a good starting point for polar dithianes. |
| Ethanol | Similar to methanol, may offer different solubility profiles. |
| Dichloromethane/Hexane | A good combination for less polar derivatives. Dissolve in a minimal amount of dichloromethane and add hexane until turbidity is observed, then heat to redissolve and cool slowly. |
| Ethyl Acetate/Hexane | Another versatile solvent system for a range of polarities. |
-
Metal Scavengers: If palladium contamination is suspected, washing a solution of your compound with an aqueous solution of sodium thiosulfate can help remove trace metals.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound and its derivatives?
A1: For most derivatives, flash column chromatography on neutralized silica gel is a reliable first approach.[2] It allows for the separation of the desired product from unreacted starting materials and most byproducts. If the compound is a solid, subsequent recrystallization is highly recommended to achieve high purity.
Q2: How can I effectively remove unreacted 1,3-propanedithiol from my crude product?
A2: 1,3-Propanedithiol is a common impurity and is often volatile and has a strong, unpleasant odor.
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Aqueous Work-up: During the work-up of your reaction, washing the organic layer with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) will deprotonate the thiol, forming the thiolate which is soluble in the aqueous phase.
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Vacuum: If trace amounts remain, they can often be removed under high vacuum, provided your product is not volatile.
Q3: I am struggling to find a suitable solvent system for the column chromatography of my highly polar this compound derivative. What should I do?
A3: For highly polar compounds, a standard hexane/ethyl acetate system may not be sufficient.
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More Polar Solvents: Consider using more polar solvent systems such as dichloromethane/methanol or even ethyl acetate/methanol.
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Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 stationary phase) might be a viable alternative. In this case, the eluent would be a mixture of water and a polar organic solvent like acetonitrile or methanol.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess purity:
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Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The absence of signals corresponding to starting materials or common byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Purity Assessment Workflow:
Sources
Technical Support Center: Stability and Handling of Bis(1,3-dithian-2-yl)methane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of bis(1,3-dithian-2-yl)methane under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your reaction protocols, and ensure the integrity of your synthetic routes.
Introduction to this compound
This compound is a versatile building block in organic synthesis, often employed as a masked equivalent of a malondialdehyde dianion. Its robust nature under a range of conditions makes it an attractive intermediate. However, a nuanced understanding of its stability profile is crucial for its successful application. This guide will address common issues encountered during its use, particularly concerning its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, like other 1,3-dithianes, is generally considered a stable compound, which is why dithianes are widely used as protecting groups for carbonyl compounds.[1][2][3] They exhibit good stability under both many acidic and basic conditions, allowing for a wide range of chemical transformations on other parts of a molecule without affecting the dithiane moieties.[2][3] However, this stability is not absolute and is highly dependent on the specific reagents and reaction conditions employed.
Q2: Can I purify this compound using silica gel chromatography?
Yes, in most cases, this compound is stable enough for purification by silica gel chromatography. The slightly acidic nature of standard silica gel is generally not sufficient to cause decomposition or hydrolysis, especially when using common non-polar to moderately polar eluent systems (e.g., hexane/ethyl acetate).
Troubleshooting Guide: Stability Under Acidic Conditions
The dithioacetal linkage in this compound is susceptible to hydrolysis under certain acidic conditions to regenerate the corresponding carbonyl functionality. Understanding the factors that influence this process is key to preventing unwanted deprotection.
Issue 1: My this compound is decomposing during a reaction with an acidic reagent.
Causality: The stability of the dithiane group is kinetically controlled. While it may be stable to brief exposure to mild acids, prolonged reaction times, elevated temperatures, or the presence of strong Brønsted or Lewis acids can lead to hydrolysis. The general mechanism involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water and subsequent cleavage.
Troubleshooting Steps:
-
Re-evaluate the Acidity:
-
Brønsted Acids: Strong aqueous acids (e.g., HCl, H₂SO₄) at elevated temperatures will readily cleave the dithiane groups. Consider using milder acids or running the reaction at a lower temperature.
-
Lewis Acids: Many Lewis acids (e.g., BF₃·OEt₂, TiCl₄) used in other transformations can catalyze dithiane cleavage. If a Lewis acid is required, opt for milder ones or those less prone to promoting hydrolysis.
-
-
Control the Water Content: The presence of water is essential for hydrolysis. Ensure your solvents and reagents are rigorously dried if you need to maintain the integrity of the bis-dithiane in the presence of an acid catalyst.
-
Temperature and Reaction Time: If some decomposition is observed, reducing the reaction temperature and time can often minimize this side reaction. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the desired transformation is complete.
Workflow for Assessing Acid Stability:
Caption: Troubleshooting workflow for acid-induced decomposition.
Issue 2: I am trying to selectively cleave the bis-dithiane. What are the recommended conditions?
Causality: While often considered a drawback, the controlled cleavage of dithianes is a crucial deprotection step. A variety of reagents have been developed to achieve this transformation efficiently.
Recommended Protocols for Deprotection:
| Reagent System | Typical Conditions | Notes |
| HgCl₂/CaCO₃ | Aqueous acetonitrile, reflux | A classic but toxic method. The mercury salt acts as a strong Lewis acid to activate the dithioacetal. |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous THF or CH₂Cl₂ | An effective oxidative method that is often high-yielding. |
| N-Bromosuccinimide (NBS) | Aqueous acetone | A milder oxidative cleavage method. |
| Selectfluor™ | Aqueous acetonitrile | An electrophilic fluorinating agent that promotes oxidative hydrolysis. |
| Polyphosphoric Acid (PPA) / Acetic Acid | Mild heating (20-45 °C) | A convenient and less toxic acid-catalyzed method.[4] |
Experimental Protocol: Deprotection using PIFA
-
Dissolve the this compound derivative (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add bis(trifluoroacetoxy)iodobenzene (PIFA) (2.2 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Stability Under Basic Conditions
This compound is generally very stable in the presence of common organic and inorganic bases such as amines, hydroxides, and carbonates. However, its behavior with very strong bases is a key aspect of its synthetic utility and a potential source of experimental issues if not properly controlled.
Issue 3: My reaction with a strong base (e.g., n-BuLi) is giving a complex mixture of products.
Causality: The methylene protons located between the two dithiane rings are significantly acidic due to the electron-withdrawing nature of the two thioacetal groups. Their pKa is considerably lower than the C-2 proton of a simple 2-alkyl-1,3-dithiane (pKa ≈ 31).[5] Strong organolithium bases like n-butyllithium (n-BuLi) will readily deprotonate this position to form a resonance-stabilized carbanion. This is the basis of the Corey-Seebach reaction.[5][6][7][8] If your intention was not to form this anion, its inadvertent generation will lead to side reactions with any electrophiles present in the reaction mixture.
Troubleshooting Steps:
-
Base Selection: If deprotonation is not the desired reaction, avoid using strong bases such as organolithiums (n-BuLi, s-BuLi, t-BuLi), lithium amides (LDA, LiHMDS), or Grignard reagents. Opt for weaker bases like triethylamine, DBU, or potassium carbonate.
-
Temperature Control: Deprotonation with n-BuLi is typically performed at low temperatures (e.g., -78 °C to -20 °C) to ensure the stability of the resulting lithiated species.[5] Running the reaction at higher temperatures can lead to decomposition or side reactions.
-
Stoichiometry of the Base: If you intend to form the monoanion, use one equivalent of the strong base. The use of excess base could potentially lead to undesired reactions if other acidic protons are present in the molecule.
Logical Relationship for Base Selection:
Caption: Decision diagram for selecting the appropriate base.
Issue 4: I am trying to perform a double alkylation on the methylene bridge, but the yields are low.
Causality: While the monoanion of this compound forms readily, generating the dianion at the same carbon can be more challenging and may require specific conditions. Furthermore, the mono-alkylated product will have a less acidic remaining proton, making the second deprotonation more difficult.
Troubleshooting Steps:
-
Sequential Deprotonation and Alkylation: The most reliable method is a two-step sequence:
-
Deprotonate with one equivalent of n-BuLi at low temperature.
-
Add the first electrophile (E¹-X).
-
Isolate and purify the mono-alkylated product.
-
Subject the purified product to a second deprotonation with n-BuLi, followed by the addition of the second electrophile (E²-X).
-
-
One-Pot Double Alkylation (Advanced): This can be attempted but is often lower yielding.
-
Use a slight excess of the strong base (e.g., 2.1 equivalents of n-BuLi) to ensure dianion formation.
-
Consider the use of additives like HMPA or DMPU, which can help to break up organolithium aggregates and increase the reactivity of the base (use with appropriate safety precautions).
-
The choice of electrophiles is critical; highly reactive electrophiles like primary alkyl halides are preferred.
-
Experimental Protocol: Mono-alkylation of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -40 °C.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -30 °C.
-
Stir the resulting solution at -40 °C for 1-2 hours.
-
Slowly add a solution of the electrophile (e.g., an alkyl halide, 1.1 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Summary of Stability
| Condition | Stability of this compound | Potential Issues |
| Mild Acid (e.g., silica gel, brief exposure to weak acids) | Generally Stable | - |
| Strong Brønsted/Lewis Acids | Unstable, especially with heat and water | Hydrolysis to the corresponding carbonyl compound. |
| Weak Bases (e.g., Et₃N, K₂CO₃) | Stable | - |
| Strong Bases (e.g., n-BuLi, LDA) | Deprotonation of the methylene bridge | Unintended anion formation and subsequent reactions. |
This guide is intended to provide a comprehensive overview of the stability of this compound. For further, more specific inquiries, please do not hesitate to contact our technical support team.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]
- Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst.
- Ewies, F. E., et al. (2014). Reaction of 1,1-Bis(Diphenylphosphino)Methane with O-Quinones and Naphtho[2,1-B]Furan-1,2-Dione. Novel Synthesis of Bis(Diphenylphosphoryl) Derivatives and their Antimicrobial Activity.
- Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
- Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(4), 2565-2570.
-
Request PDF. Comparative Reactivity of Different Types of Stable Cyclic and Acyclic Mono- and Di-Amino Carbenes with Simple Organic Substrates. Available from: [Link]
-
Organic Chemistry Portal. Corey-Seebach Reaction. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-Dithianes and 1,3-Dithiolanes. Baker's Yeast Reduction and Lipase-Catalyzed Resolution for Synthesis of Enantiopure Derivatives. Available from: [Link]
-
Pharmaffiliates. This compound-d2. CAS 105479-87-6. Available from: [Link]
-
Request PDF. 2-Lithio-1,3-dithiane. Available from: [Link]
- Salomaa, P. (1962). Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. Acta Chemica Scandinavica, 16, 1-9.
- Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367.
- Tshuva, E. Y., et al. (2020). Synthesis of asymmetrical diaminobis(alkoxo)-bisphenol compounds and their C1-symmetrical mono-ligated titanium(iv) complexes as highly stable highly active antitumor compounds. Dalton Transactions, 49(3), 619-623.
-
YouTube. Reactions of 1, 3 Dithiane, Corey Seebach Reaction, Examples, Questions from CSIR NET and GATE. Available from: [Link]
-
Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. Available from: [Link]
-
Química Orgánica.org. Synthesis of 1,3-dithianes. Available from: [Link]
-
YouTube. Preparations of aldehydes and Ketones from 1,3-dithiane. Available from: [Link]
-
MDPI. Synthesis of new Bis- and Tetra-Acridines. Available from: [Link]
-
ResearchGate. Bis[bis(2-methylphenyl)phosphanyl]methane. Available from: [Link]
-
Beilstein Journals. Recent synthesis of thietanes. Available from: [Link]
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. The Corey-Seebach Reagent in the 21st Century: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3-dithianes [quimicaorganica.org]
Technical Support Center: Bis(1,3-dithian-2-yl)methane Alkylation
Welcome to the technical support center for synthetic methodologies involving bis(1,3-dithian-2-yl)methane. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: preventing over-alkylation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve selective mono-alkylation with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it useful in synthesis?
This compound is an active methylene compound. The central methylene group (CH₂) is flanked by two 1,3-dithiane rings. This unique structure makes the methylene protons acidic and readily removable by a strong base. The resulting carbanion is a potent nucleophile and serves as a masked equivalent of a 1,3-dicarbonyl dianion, making it a valuable building block in organic synthesis for creating complex carbon skeletons.
Q2: What is "over-alkylation" in the context of this reagent?
Over-alkylation refers to the addition of two alkyl groups to the central methylene carbon, resulting in a di-alkylated product when only a mono-alkylated product is desired. Because the starting material has two acidic protons on the central carbon, it can react sequentially with a base and an electrophile. After the first successful alkylation, the mono-alkylated product still possesses one acidic proton, which can be removed by any excess base, leading to a second, often unwanted, alkylation event.
Q3: Why is the methylene bridge in this compound acidic?
The acidity of the methylene protons stems from the ability of the two adjacent sulfur atoms in the dithiane rings to stabilize the resulting negative charge of the carbanion. This stabilization occurs through the inductive effect of the electronegative sulfur atoms and the polarization of the large sulfur electron clouds. This is a foundational principle of "umpolung" or polarity inversion chemistry, famously explored in the Corey-Seebach reaction.[1][2][3] The pKa of the C-H bond in a related single 1,3-dithiane is approximately 31, and the presence of a second dithiane group in this compound further increases this acidity.[1][3]
Troubleshooting Guide: Preventing Over-Alkylation
This section addresses specific issues you may encounter during the alkylation of this compound.
Problem 1: My reaction yields a mixture of mono-alkylated, di-alkylated, and unreacted starting material. How can I improve selectivity for the mono-alkylated product?
This is the most common issue and typically points to problems with reaction control. The key is to ensure that the rate of the first alkylation significantly exceeds the rate of the second.
Root Cause Analysis & Solutions:
-
Imprecise Stoichiometry of the Base: The most critical factor is the precise control over the amount of base used. Using more than one equivalent of base will inevitably lead to the deprotonation of the mono-alkylated product, priming it for over-alkylation.
-
Solution: Always titrate your organolithium base (like n-Butyllithium) immediately before use. Commercial solutions of n-BuLi can degrade over time, and their stated concentration may be inaccurate. Use exactly 1.0 equivalent of the titrated base relative to your starting dithiane.
-
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable second deprotonation and alkylation.
-
Solution: Maintain stringent low-temperature control. The deprotonation and alkylation should be performed at -78 °C (a dry ice/acetone bath). Do not allow the reaction temperature to rise until you are ready to quench it. This minimizes the kinetic energy of the molecules, reducing the likelihood of the mono-alkylated anion forming and reacting.
-
-
Reagent Addition Order & Rate: The way you mix the reagents is crucial.
-
Solution: Employ the "inverse addition" technique. First, generate the carbanion by adding 1.0 equivalent of base to a solution of the bis(dithianyl)methane at -78 °C. Then, slowly add a solution of your alkylating agent (1.0 equivalent) dropwise to the pre-formed anion solution. This maintains a low concentration of the electrophile and ensures the highly reactive starting carbanion is consumed before the less reactive mono-alkylated product has a chance to be deprotonated and react.
-
Visualizing the Over-Alkylation Pathway
The following diagram illustrates the sequential reaction that leads to the desired mono-alkylated product and the undesired di-alkylated byproduct.
Caption: Reaction pathway for the alkylation of this compound.
Problem 2: I am observing only the di-alkylated product and no mono-alkylation. What went wrong?
This scenario suggests a significant excess of base and/or alkylating agent was used, or the reaction conditions were not sufficiently controlled.
Root Cause Analysis & Solutions:
-
Gross Stoichiometric Error: Using ≥2.0 equivalents of both base and alkylating agent will strongly favor the di-alkylation pathway.
-
Solution: Re-calculate your reagents carefully. As mentioned, titrate your base. Ensure you are using only 1.0 equivalent of the alkylating agent.
-
-
Inappropriate Base: While n-BuLi is common, a less reactive or more sterically hindered base might provide better control in some cases, though it may require longer reaction times or slightly elevated temperatures (e.g., -40 °C).
-
Solution: Consider using Lithium diisopropylamide (LDA). Its bulkiness can sometimes disfavor the second deprotonation from the more sterically crowded mono-alkylated intermediate.
-
| Base | pKa (Conj. Acid) | Typical Solvent | Typical Temp. | Notes |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether | -78 °C | Highly reactive, requires titration. Most common choice. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | -78 °C to -40 °C | Sterically hindered, non-nucleophilic. Good for preventing side reactions. |
| Sodium Hydride (NaH) | ~35 | THF, DMF | 0 °C to RT | Less reactive, often slower. Can be difficult to achieve full mono-deprotonation. |
Experimental Protocol: Selective Mono-Alkylation of this compound
This protocol provides a robust starting point for achieving selective mono-alkylation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), freshly titrated (1.0 eq)
-
Alkyl Halide (R-X) (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the freshly titrated n-BuLi solution (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the monoanion.
-
Alkylation: In a separate flame-dried flask, prepare a solution of the alkyl halide (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the anion solution at -78 °C over 20-30 minutes.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC if feasible.
-
Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Use this flowchart to diagnose and solve over-alkylation issues systematically.
Caption: A step-by-step workflow for troubleshooting over-alkylation.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
-
YouTube. (2020, October 1). B.Sc. III Year | Organic synthesis via enolates | Alkylation of 1,3 - dithiane. Retrieved from [Link]
-
YouTube. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
Sources
Technical Support Center: Mercury-Free Deprotection of Dithianes for Green Chemistry
Welcome to the technical support center for the mercury-free deprotection of dithianes. This guide is designed for researchers, scientists, and drug development professionals seeking to adopt greener, more sustainable chemical methodologies without compromising efficiency. We will explore various modern techniques that replace hazardous mercury salts, providing detailed protocols, troubleshooting guides, and mechanistic insights to ensure the successful implementation of these methods in your laboratory.
Introduction: The Imperative for Mercury-Free Dithiane Deprotection
Dithianes are a cornerstone of modern organic synthesis, serving as robust protecting groups for carbonyls and enabling powerful umpolung strategies for carbon-carbon bond formation. However, the classical methods for their removal often rely on stoichiometric amounts of toxic heavy metal salts, most notably mercury(II) chloride.[1] These reagents pose significant environmental and health risks, and their disposal is costly and stringently regulated.
In alignment with the principles of green chemistry, the development of mercury-free deprotection protocols is not merely an academic exercise but a practical necessity.[2] This guide provides a comprehensive overview of viable, efficient, and more environmentally benign alternatives.
Method Selection Guide: Choosing the Right Protocol
Selecting the appropriate deprotection method depends on several factors, including the substrate's functional group tolerance, the desired reaction conditions (e.g., pH, solvent), and the scale of the reaction. The following workflow provides a general decision-making framework.
Sources
Technical Support Center: High-Yield Synthesis of Ketones from 1,3-Dithiane Precursors
Welcome to the technical support guide for the synthesis of ketones using 1,3-dithiane precursors, a cornerstone of modern organic synthesis rooted in the principles of Umpolung, or polarity inversion. This guide is designed for professionals in research and drug development, offering field-proven insights, troubleshooting solutions, and detailed protocols to ensure the successful execution of the Corey-Seebach reaction and related methodologies.
The conversion of a 1,3-dithiane to a ketone is more than a simple deprotection; it is the culmination of a multi-step process that transforms an electrophilic carbonyl carbon into a potent nucleophilic acyl anion equivalent.[1][2][3] This guide addresses the critical stages of this synthetic sequence: dithiane formation, lithiation, alkylation, and the final hydrolysis to the target ketone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using 1,3-dithianes to synthesize ketones?
A1: The synthesis relies on the concept of "Umpolung" (polarity reversal).[1] Normally, a carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi).[1][4][5] This generates a nucleophilic carbanion, which can then attack various electrophiles (e.g., alkyl halides, epoxides). Subsequent hydrolysis of the resulting substituted dithiane regenerates the carbonyl group, yielding a ketone that would be otherwise difficult to synthesize.[1][2]
Q2: Why is n-butyllithium the most commonly used base for deprotonation?
A2: n-Butyllithium is a strong, non-nucleophilic base that is highly effective at deprotonating the C-2 position of the 1,3-dithiane without competing side reactions at typical reaction temperatures (-30 °C to 0 °C).[1] Its strength is sufficient to overcome the pKa of the dithiane proton, driving the formation of the lithiated intermediate to completion.
Q3: Can I use a ketone to form the initial dithiane instead of an aldehyde?
A3: While possible, it is generally not productive for this specific synthetic sequence. The goal is to create a C-H bond at the C-2 position that can be deprotonated. If you start with a ketone, the resulting dithiane will be di-substituted at C-2 and will lack the acidic proton necessary for lithiation and subsequent alkylation. The process is designed to start with an aldehyde, add one or two alkyl groups, and then reveal the ketone.
Q4: What is the scope of electrophiles that can be used with the lithiated dithiane?
A4: The lithiated 1,3-dithiane is a versatile nucleophile that reacts with a wide range of electrophiles.[2][6] This includes:
-
Primary and secondary alkyl halides (SN2 reaction).[4]
-
Epoxides (ring-opening to form β-hydroxy ketones after hydrolysis).[6]
-
Aldehydes and ketones (to form α-hydroxy ketones after hydrolysis).[1][6]
-
Acid chlorides and other acylating agents.[6]
-
Carbon dioxide (to form α-keto acids after hydrolysis).[6]
Troubleshooting Guide: A Stage-by-Stage Analysis
This section addresses common issues encountered during the synthesis.
Stage 1: Dithiane Formation (Protection)
Q: My dithiane formation from the aldehyde is low-yielding or stalls completely. What's going wrong?
A:
-
Probable Cause 1: Inefficient Water Removal. The formation of a thioacetal is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor the product.
-
Solution: Ensure your reaction is set up to remove water, either by azeotropic distillation with a Dean-Stark trap (if using solvents like toluene or benzene) or by including a dehydrating agent.
-
Probable Cause 2: Inactive Catalyst. The reaction requires an acid catalyst, typically a Lewis acid like BF₃·OEt₂ or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).[7][8] An old or improperly stored catalyst may be inactive.
-
Solution: Use a fresh bottle of the acid catalyst. For BF₃·OEt₂, which is moisture-sensitive, ensure it is handled under anhydrous conditions.
-
Probable Cause 3: Steric Hindrance. Highly hindered aldehydes may react slowly.
-
Solution: Increase the reaction time, use a more potent catalyst system, or slightly elevate the temperature, monitoring for potential side reactions.
Stage 2: Deprotonation (Lithiation)
Q: I'm not getting complete formation of the lithiated dithiane, leading to unreacted starting material in the next step. Why?
A:
-
Probable Cause 1: Inaccurate n-BuLi Titration. The concentration of commercial n-BuLi solutions can decrease over time. Using a sub-stoichiometric amount will result in incomplete deprotonation.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. Always use at least 1.05-1.1 equivalents of base.
-
Probable Cause 2: Reaction with Adventitious Water or Oxygen. Organolithium reagents are extremely reactive towards protic sources (like water) and oxygen.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. All solvents (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be run under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
Probable Cause 3: Temperature Too High. At higher temperatures, side reactions can occur.
-
Solution: Perform the deprotonation at low temperatures, typically between -30 °C and -20 °C, to ensure the stability of the lithiated intermediate.[1]
Stage 3: Alkylation
Q: My alkylation step is giving a poor yield, or I'm seeing elimination byproducts.
A:
-
Probable Cause 1: Poorly Reactive Electrophile. Tertiary alkyl halides are unsuitable as they will undergo elimination exclusively. Secondary halides can be sluggish and may also give competing elimination products.[4]
-
Solution: The reaction works best with reactive primary alkyl halides (I > Br > Cl) or sulfonates (e.g., tosylates). If a secondary group must be introduced, consider converting it to a more reactive electrophile or expect lower yields.
-
Probable Cause 2: Steric Hindrance. If either the dithiane or the electrophile is sterically bulky, the SN2 reaction will be slow.
-
Solution: Allow for longer reaction times or gently warm the reaction after the initial addition at low temperature. Be cautious, as warming can also promote elimination.
-
Probable Cause 3: Double Alkylation. If you are performing a mono-alkylation but still have residual lithiated dithiane and your product is also acidic, you might see unwanted side reactions.
-
Solution: Ensure the reaction is properly quenched after the desired reaction time to neutralize any remaining base or lithiated species.
Stage 4: Deprotection (Hydrolysis to Ketone)
Q: The final deprotection step is messy, low-yielding, or fails to proceed.
A:
-
Probable Cause 1: Reagent Choice is Incompatible with Substrate. Thioacetals are very stable, and their removal often requires harsh conditions or specific reagents that may not be compatible with other functional groups in your molecule.[7][9]
-
Solution: Choose your deprotection method based on the functional group tolerance of your substrate. For labile molecules, oxidative methods using reagents like bis(trifluoroacetoxy)iodobenzene are often preferred.[7] For more robust substrates, metal-mediated methods (e.g., HgCl₂) can be effective but are highly toxic.[9]
-
Probable Cause 2: Incomplete Reaction. Some deprotection methods can be slow.
-
Solution: Monitor the reaction progress carefully by TLC or LC-MS. If the reaction stalls, consider adding more reagent or slightly increasing the temperature if the protocol allows.
-
Probable Cause 3: Over-oxidation. Some oxidative deprotection methods can potentially oxidize other sensitive parts of the molecule.
-
Solution: Use milder, more selective reagents. A protocol using H₂O₂ activated by an iodine catalyst in an aqueous micellar system is noted for its mildness and avoidance of over-oxidation.[10]
Visualizing the Process
Overall Experimental Workflow
The diagram below illustrates the complete synthetic sequence from an aldehyde to the final ketone product.
Caption: A flowchart of the Corey-Seebach reaction sequence.
Core Reaction Mechanism
This diagram details the key electronic transformations during the process.
Caption: Key mechanistic steps of the dithiane-based ketone synthesis.
Standard Experimental Protocol: Synthesis of 2-Heptanone
This protocol details the synthesis of 2-heptanone from propanal as a representative example.
Part A: Formation of 2-Ethyl-1,3-dithiane
-
Materials: Propanal, 1,3-propanedithiol, boron trifluoride etherate (BF₃·OEt₂), Chloroform (CHCl₃), 10% KOH solution, anhydrous potassium carbonate (K₂CO₃).
-
Procedure: a. To a refluxing solution of BF₃·OEt₂ (1.0 eq) in CHCl₃, add a solution of propanal (1.0 eq) and 1,3-propanedithiol (1.05 eq) in CHCl₃ dropwise over several hours.[11] b. After the addition is complete, cool the reaction mixture to room temperature. c. Wash the organic layer sequentially with water, 10% aqueous KOH, and again with water. d. Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-1,3-dithiane, which can be purified by distillation or recrystallization.[11]
Part B: Lithiation and Alkylation
-
Materials: 2-Ethyl-1,3-dithiane, anhydrous Tetrahydrofuran (THF), n-butyllithium (n-BuLi, titrated), 1-iodobutane.
-
Procedure: a. Under an argon atmosphere, dissolve 2-ethyl-1,3-dithiane (1.0 eq) in anhydrous THF and cool the solution to -20 °C. b. Add a solution of n-BuLi (1.1 eq) in hexanes dropwise, maintaining the internal temperature below -15 °C. Stir for 1-2 hours at this temperature. c. Add 1-iodobutane (1.1 eq) dropwise to the solution of the lithiated dithiane. d. Allow the reaction to warm slowly to room temperature and stir overnight. e. Quench the reaction by adding water. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give crude 2-ethyl-2-butyl-1,3-dithiane.
Part C: Deprotection to 2-Heptanone
-
Materials: Crude 2-ethyl-2-butyl-1,3-dithiane, acetonitrile, water, mercury(II) chloride (HgCl₂), calcium carbonate (CaCO₃).
-
Procedure: a. Dissolve the crude dithiane in a mixture of acetonitrile and water (e.g., 9:1). b. Add HgCl₂ (2.5 eq) and CaCO₃ (2.5 eq) to the solution. c. Stir the resulting suspension vigorously at room temperature, monitoring the reaction by TLC until the starting material is consumed. d. Filter the reaction mixture through a pad of Celite to remove the mercury salts. e. Extract the filtrate with pentane or diethyl ether. Wash the organic extracts, dry, and carefully concentrate to afford 2-heptanone. Purify by distillation.
Data Summary: Comparison of Deprotection Reagents
The choice of deprotection reagent is critical for achieving a high yield and preserving molecular integrity.[9] The following table provides a comparison of common methods.
| Reagent System | Typical Conditions | Pros | Cons | Functional Group Tolerance |
| HgCl₂ / CaCO₃ | Acetonitrile/H₂O, RT | Highly effective, reliable | Extremely Toxic (Mercury) , stoichiometric waste | Moderate; can affect acid-labile groups |
| N-Bromosuccinimide (NBS) | Acetone/H₂O, 0 °C to RT | Metal-free, fast reactions | Can cause unwanted bromination | Avoid electron-rich aromatics and alkenes |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | CH₂Cl₂/H₂O, RT | Mild, effective for complex substrates | Expensive, stoichiometric oxidant | Excellent for labile alkaloids and complex molecules.[7] |
| o-Iodoxybenzoic acid (IBX) | DMSO or water with β-CD, RT | Metal-free, environmentally benign | Can be slow, IBX can be explosive under impact/heat | Good; compatible with many functional groups.[7] |
| H₂O₂ / Iodine (cat.) / SDS | Water, RT | "Green" method, mild, neutral conditions | May not work for all substrates | Excellent; tolerates phenols and amino protecting groups.[10] |
| TMSCl / NaI | Acetonitrile, RT | Metal-free, inexpensive, mild | Requires strictly anhydrous conditions initially | Good; effective for a variety of dithianes and dithiolanes.[9] |
References
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]
-
ChemRxiv. (2021). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Retrieved from [Link]
-
Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Available at: [Link]
-
Química Orgánica. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]
-
Singh, V., & Yadav, P. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. ChemistrySelect, 7(38). Available at: [Link]
-
J&K Scientific LLC. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Singh, V., & Yadav, P. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6528. Available at: [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 6. scribd.com [scribd.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Analytical techniques for characterizing Bis(1,3-dithian-2-yl)methane
A Comprehensive Guide to the Analytical Characterization of Bis(1,3-dithian-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Robust Characterization
This compound, with the molecular formula C₉H₁₆S₄ and a molecular weight of 252.48 g/mol , is a dithioacetal that holds potential in various synthetic applications, including as a building block in the synthesis of more complex molecules.[1] Its utility in research and development, particularly in medicinal chemistry and materials science, necessitates a comprehensive analytical characterization to confirm its chemical identity, assess its purity, and elucidate its three-dimensional structure. The presence of two dithiane rings connected by a methylene bridge presents a unique analytical challenge, requiring a multi-technique approach for unambiguous characterization.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatographic Techniques, and X-ray Crystallography in the analysis of this compound. We will delve into the causality behind the selection of each technique and provide self-validating experimental protocols.
Overall Analytical Workflow
A logical and efficient workflow is paramount for the complete characterization of a molecule like this compound. The following diagram illustrates a typical workflow, starting from initial identification and purity assessment to detailed structural elucidation.
Caption: Figure 1. Recommended Analytical Workflow
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence of the two dithiane rings and the central methylene bridge.
A. Predicted ¹H and ¹³C NMR Data
Due to the symmetry of the molecule, a relatively simple NMR spectrum is expected. The following table summarizes the predicted chemical shifts (in ppm) in a common deuterated solvent like CDCl₃.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Methylene bridge (-CH₂-) | ~2.5 - 3.0 (s, 2H) | ~30 - 35 | The singlet nature arises from the absence of adjacent protons. The chemical shift is influenced by the two adjacent dithiane groups. |
| Methine protons (-S-CH-S-) | ~4.5 - 5.0 (t, 2H) | ~45 - 50 | These protons are deshielded by the two sulfur atoms. The triplet multiplicity is due to coupling with the adjacent methylene protons of the dithiane ring. |
| Methylene protons (-S-CH₂-) | ~2.8 - 3.2 (m, 8H) | ~28 - 32 | These protons are part of the six-membered dithiane rings. The multiplet arises from complex coupling. |
| Methylene protons (-CH₂-CH₂-CH₂-) | ~1.9 - 2.2 (m, 4H) | ~24 - 28 | These are the central methylene protons of the propane-1,3-dithiol backbone. |
B. Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[2]
-
Ensure the spectrometer is properly tuned and shimmed.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the predicted structure. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule. 2D NMR experiments will provide definitive correlations that must be consistent with the proposed structure.
Sources
A Comparative Guide to Acyl Anion Equivalents: Bis(1,3-dithian-2-yl)methane in Context
Introduction: The Challenge of Umpolung in Carbonyl Chemistry
In the landscape of organic synthesis, the carbonyl group is a cornerstone, typically functioning as an electrophile at its carbon atom. This inherent reactivity dictates a predictable set of transformations. However, the strategic reversal of this polarity—a concept known as "Umpolung"—unlocks powerful and non-obvious bond constructions.[1] Acyl anion equivalents are the reagents that achieve this transformation, effectively turning an electrophilic carbonyl carbon into a potent nucleophile. These synthons are indispensable for synthesizing complex structures like α-hydroxy ketones and 1,2-diketones, which are otherwise inaccessible through conventional enolate chemistry.[1]
This guide provides an in-depth comparison of several key classes of acyl anion equivalents, offering a nuanced perspective for researchers, scientists, and drug development professionals. We will delve into the canonical 1,3-dithianes, explore versatile alternatives like protected cyanohydrins and nitroalkanes, and situate the unique potential of bis(1,3-dithian-2-yl)methane within this context. Our focus remains on the causality behind experimental choices, the integrity of the described protocols, and the authoritative data supporting each claim.
Chapter 1: The Archetype – 1,3-Dithiane and the Corey-Seebach Reaction
The use of 1,3-dithiane as a masked acyl anion represents a landmark achievement in synthetic methodology, pioneered by E.J. Corey and Dieter Seebach.[1][2] The strategy hinges on the temporary conversion of an aldehyde into a cyclic thioacetal, which alters the electronic properties of the original carbonyl carbon.
Mechanism and Application
The process begins with the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol to form the 1,3-dithiane.[3][4] The critical step is the deprotonation of the C2-proton. The acidity of this proton (pKa ≈ 31) is significantly enhanced compared to its oxygen-based acetal analog due to the ability of the larger, more polarizable sulfur atoms to stabilize the resulting carbanion.[1][4] Strong bases, typically n-butyllithium (n-BuLi), are required for this deprotonation.[1][5]
The generated 2-lithio-1,3-dithiane is a robust nucleophile that reacts efficiently with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[1][6] The final, and often challenging, step is the hydrolytic cleavage of the dithiane to unmask the carbonyl group. This typically requires harsh conditions, often involving mercuric salts (e.g., HgCl₂) or other oxidative methods, which can limit its application in late-stage synthesis on sensitive substrates.[3][7]
Caption: The Corey-Seebach reaction workflow.
Chapter 2: this compound – A Masked Malonaldehyde Dianion Equivalent
This compound can be conceptualized as two dithiane units linked by a methylene bridge. This structure presents an intriguing synthetic potential as a precursor to a 1,3-dicarbonyl dianion equivalent. The central methylene protons, flanked by four electron-withdrawing sulfur atoms, are significantly more acidic than the C2-proton of a standard 1,3-dithiane.
Reactivity and Synthetic Potential
The primary value of this reagent lies in its ability to be deprotonated sequentially or, with a sufficiently strong base and appropriate stoichiometry, doubly deprotonated to form a dianion. This dianion can then react with two equivalents of an electrophile to forge two new carbon-carbon bonds symmetrically.
-
Sequential Alkylation: Treatment with one equivalent of base followed by one equivalent of an electrophile (E¹⁺) would yield a mono-substituted product. A subsequent deprotonation and reaction with a different electrophile (E²⁺) allows for the synthesis of unsymmetrical 1,3-dicarbonyl precursors.
-
Double Alkylation: Using two or more equivalents of a strong base like n-BuLi can generate the central dianion, which upon reaction with an excess of an electrophile, leads to symmetrical products.
Subsequent hydrolysis of both dithiane moieties would unveil a 1,3-diketone. This makes this compound a powerful tool for constructing polyketide fragments or other systems containing a 1,3-dicarbonyl motif. The primary challenge remains the final deprotection step, which carries the same limitations as the standard Corey-Seebach reaction.
Chapter 3: Prominent Alternative Acyl Anion Equivalents
While dithiane chemistry is powerful, its limitations have spurred the development of alternative methods.
Trimethylsilyl-Protected Cyanohydrins
O-protected cyanohydrins, particularly O-trimethylsilyl (TMS) ethers, are highly effective acyl anion equivalents.[8] They are readily synthesized from aldehydes via cyanosilylation using reagents like trimethylsilyl cyanide (TMSCN).[9][10]
The proton alpha to the nitrile group can be abstracted with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[11] The resulting carbanion is stabilized by the adjacent nitrile group and reacts smoothly with various electrophiles.[12] A key advantage is the mild unmasking process; hydrolysis of the silyl ether and the nitrile group can often be achieved under conditions far gentler than those required for dithiane cleavage, thus preserving sensitive functional groups.[8] The primary drawback is the high toxicity of cyanide-containing reagents.
Nitroalkanes
Nitroalkanes are among the most acidic C-H acids used in organic chemistry, with pKa values often in the range of 10-17, comparable to β-dicarbonyl compounds.[13] This high acidity allows for deprotonation with relatively weak bases (e.g., alkoxides, amines) to form stable nitronate anions.[14]
These nitronate anions are excellent nucleophiles, particularly in Michael additions to α,β-unsaturated systems.[13] The conversion of the nitro group back to a carbonyl is most famously accomplished via the Nef reaction, which traditionally requires strong acidic conditions.[15] This harsh requirement has been a significant limitation, although modern, milder oxidative and reductive variations have expanded its utility. The Nef reaction makes nitroalkanes a classic example of "umpolung" reactivity.[15]
Chapter 4: Comparative Analysis and Data
The choice of an acyl anion equivalent is dictated by factors such as substrate compatibility, required reaction conditions, and the robustness of the target molecule to deprotection steps.
Table 1: Key Properties of Acyl Anion Equivalents
| Feature | 1,3-Dithiane | This compound | TMS-Protected Cyanohydrin | Nitroalkane |
|---|---|---|---|---|
| Precursor | Aldehyde | Formaldehyde, 1,3-Propanedithiol | Aldehyde | Nitroalkane |
| Deprotonation Base | n-BuLi, s-BuLi | n-BuLi (1 or 2+ equiv.) | LDA, LHMDS | Et₃N, DBU, Alkoxides |
| pKa of C-H | ~31[4] | < 31 (estimated) | ~22-25 (estimated) | ~10-17[13] |
| Key Reactions | Alkylation, Carbonyl Addition, Epoxide Opening[1] | Symmetrical/Unsymmetrical Dialkylation | Alkylation, Acylation[12] | Michael Addition, Nitroaldol (Henry) Reaction[13][14] |
| Deprotection Method | Hg(II) salts, Oxidation (e.g., NCS, I₂), Transketalization[7] | Hg(II) salts, Oxidation | Acid/Base Hydrolysis, Fluoride ion | Nef Reaction (strong acid), Oxidative/Reductive methods[15] |
| Key Advantages | High stability of anion, Broad electrophile scope | Access to 1,3-dicarbonyls, Symmetrical synthesis | Mild deprotection, Readily available precursors | High acidity, Mild deprotonation conditions |
| Key Limitations | Harsh deprotection, Strong base required | Harsh deprotection, Potential for mixed alkylation | Toxicity of cyanide reagents, Strong base required | Harsh Nef reaction conditions, Potential side reactions |
Caption: Comparative workflow of major acyl anion equivalents.
Chapter 5: Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following are representative procedures derived from established methodologies.
Protocol 1: Alkylation of 1,3-Dithiane (Corey-Seebach Reaction)
This protocol describes the alkylation of 1,3-dithiane with an alkyl halide, followed by hydrolytic deprotection.
-
Materials: 1,3-Dithiane, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 2.5 M in hexanes), primary alkyl bromide (e.g., benzyl bromide), mercury(II) chloride (HgCl₂), calcium carbonate (CaCO₃), acetonitrile, water, diethyl ether, magnesium sulfate.
-
Step-by-Step Procedure:
-
Deprotonation: To a flame-dried, argon-purged flask, add 1,3-dithiane (1.0 equiv.) dissolved in anhydrous THF. Cool the solution to -20 °C in an appropriate bath. Add n-BuLi (1.05 equiv.) dropwise via syringe, maintaining the temperature. Stir for 2 hours at this temperature. The formation of the lithiated species is often indicated by the formation of a white precipitate.[1]
-
Alkylation: Cool the solution to -78 °C. Add the alkyl bromide (1.1 equiv.) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup 1: Quench the reaction with water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-alkyl-1,3-dithiane can be purified by column chromatography.
-
Deprotection: Dissolve the purified 2-alkyl-1,3-dithiane in a 9:1 mixture of acetonitrile and water. Add HgCl₂ (2.5 equiv.) and CaCO₃ (2.5 equiv.). Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup 2: Cool the reaction, filter through a pad of Celite to remove mercury salts, and wash the pad with diethyl ether. Concentrate the filtrate, and partition the residue between diethyl ether and water. Separate the layers, extract the aqueous phase with ether, combine organic layers, wash with brine, dry, and concentrate to yield the final ketone.[2]
-
-
Safety Precautions: n-Butyllithium is highly pyrophoric. All operations must be conducted under an inert atmosphere with proper PPE. Mercury(II) chloride is extremely toxic; handle with extreme care and dispose of waste according to institutional protocols.
Protocol 2: Michael Addition of a Nitroalkane
This protocol details the conjugate addition of a nitroalkane to an α,β-unsaturated ketone.
-
Materials: α,β-unsaturated ketone (e.g., cyclohexenone), nitroalkane (e.g., nitromethane), a weak base (e.g., DBU or KF on alumina), solvent (e.g., acetonitrile or THF).[13]
-
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 equiv.) and the nitroalkane (1.5-2.0 equiv.) in the chosen solvent, add the base (0.1-0.2 equiv.) at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with dilute aqueous HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Expected Outcome: The 1,4-addition product will be formed. This adduct can then be carried forward to a Nef reaction if the carbonyl functionality needs to be unmasked from the nitro group. The use of a catalytic amount of a non-nucleophilic base minimizes side reactions.[13]
Conclusion
The selection of an acyl anion equivalent is a critical strategic decision in synthesis design.
-
1,3-Dithianes remain a reliable and versatile choice, especially when the target molecule can withstand the harsh deprotection conditions.[16]
-
This compound offers a specialized but powerful route for the symmetrical construction of 1,3-dicarbonyl systems.
-
Protected cyanohydrins provide a valuable alternative when mild deprotection is paramount, provided the toxicity concerns are managed.[8]
-
Nitroalkanes excel due to their high acidity, enabling reactions under mild basic conditions, but their utility is often tied to the feasibility of the subsequent Nef reaction.[15]
Ultimately, a deep understanding of the reactivity, stability, and limitations of each class of reagent, as presented in this guide, empowers the modern chemist to employ Umpolung strategies with precision and confidence, paving the way for the efficient synthesis of complex molecular architectures.
References
-
Source: Organic Chemistry Portal. Title: 1,3-Dithianes, 1,3-Dithiolanes.
-
Source: Master Organic Chemistry. Title: Functional Groups In Organic Chemistry.
-
Source: YouTube. Title: Acyl anion equivalents.
-
Source: Wikipedia. Title: Dithiane.
-
Source: PubMed Central (PMC). Title: 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.
-
Source: Chemistry LibreTexts. Title: 23.4: Alkanoyl (Acyl) Anion Equivalents: Preparation of a-Hydroxyketones.
-
Source: YorkSpace, York University. Title: SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS.
-
Source: YouTube. Title: 1,3-Dithiane as acyl anion equivalent in umpolung chemistry.
-
Source: Journal of the American Chemical Society. Title: Anions of protected cyanohydrins as acyl carbanion equivalents and their use in a new synthesis of ketones.
-
Source: University of Regensburg. Title: Umpolung synthesis - 1,4-Dioxygenated Compounds.
-
Source: Google Patents. Title: EP0759439A2 - Synthesis of silylated cyanohydrins.
-
Source: Organic Letters (ACS Publications). Title: 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution.
-
Source: Journal of Visualized Experiments (JoVE). Title: A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species.
-
Source: Organic Reactions. Title: The Nef Reaction.
-
Source: ResearchGate. Title: Basic equivalents 1 – 3 of acyl anion synthon 4.
-
Source: ResearchGate. Title: Trimethylsilyl cyanide (TMSCN).
-
Source: Journal of Visualized Experiments (JoVE). Title: A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species.
-
Source: Organic Chemistry Portal. Title: Corey-Seebach Reaction.
-
Source: ResearchGate. Title: Nitroalkanes 1 as synthetic equivalents of the alkyl anion synthons I.
-
Source: RSC Publishing. Title: Acyl anion equivalents: two simple and versatile ketone syntheses.
-
Source: JoVE. Title: A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species.
-
Source: The Journal of Organic Chemistry (ACS Publications). Title: Three-carbon annelations. Regiocontrolled reactivity of trimethylsilyl- and ethoxyethyl-protected cyanohydrins. Versatile homoenolate and acyl anion equivalents.
-
Source: Organic Chemistry Portal. Title: Cyanohydrin synthesis by Cyanation or Cyanosilylation.
-
Source: ResearchGate. Title: (PDF) Umpolung reactions at the alpha-carbon position of carbonyl compounds.
-
Source: ResearchGate. Title: Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride.
-
Source: ResearchGate. Title: (PDF) [Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II).
-
Source: Scribd. Title: Chemistry of 1,3-Dithiane.
-
Source: MDPI. Title: Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
-
Source: ResearchGate. Title: 2‐Lithio‐1,3‐dithiane.
-
Source: Britannica. Title: 1,3-dithiane | chemical compound.
-
Source: Beilstein Journal of Organic Chemistry (BJOC). Title: Recent synthesis of thietanes.
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. EP0759439A2 - Synthesis of silylated cyanohydrins - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Dithianes and 1,3-Dithiolanes as Carbonyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield. Among the arsenal of strategies for carbonyl protection, thioacetals, specifically 1,3-dithianes and 1,3-dithiolanes, have carved out a significant niche due to their remarkable stability under both acidic and basic conditions.[1][2][3][4] This guide provides an in-depth, objective comparison of these two crucial protecting groups, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The "Why" Behind Thioacetal Protection
The carbonyl group, with its inherent electrophilicity, is a linchpin of organic reactivity. However, this reactivity can be a double-edged sword, often necessitating its temporary masking to prevent undesired side reactions during transformations elsewhere in the molecule. While oxygen-based acetals are a common choice, they are generally labile to acidic conditions. Thioacetals, the sulfur analogs, offer a more robust alternative, exhibiting broad stability across a wide pH range.[3]
Both 1,3-dithianes and 1,3-dithiolanes are cyclic thioacetals, formed by the reaction of a carbonyl compound with 1,3-propanedithiol and 1,2-ethanedithiol, respectively.[5] Their utility extends beyond simple protection; the resulting dithiane or dithiolane moiety can activate the formerly carbonyl carbon for nucleophilic attack, a concept known as "umpolung" or polarity inversion, famously exploited in the Corey-Seebach reaction.[6][7][8]
Formation: A Tale of Two Thiols
The synthesis of both 1,3-dithianes and 1,3-dithiolanes from aldehydes and ketones is typically a straightforward acid-catalyzed reaction.[5][9] A variety of Brønsted and Lewis acids can be employed to facilitate this transformation.[5]
Key Mechanistic Insight: The reaction proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity. Subsequent nucleophilic attack by one of the thiol groups, followed by intramolecular cyclization and elimination of water, yields the cyclic thioacetal.
While the fundamental mechanism is identical, subtle differences in the reactivity of 1,3-propanedithiol and 1,2-ethanedithiol can influence reaction rates and yields. Generally, the formation of the six-membered 1,3-dithiane ring is thermodynamically favored over the five-membered 1,3-dithiolane ring. However, kinetic factors can sometimes favor the formation of the dithiolane.
Stability Profile: A Comparative Analysis
The primary role of a protecting group is to withstand a variety of reaction conditions. Both 1,3-dithianes and 1,3-dithiolanes exhibit excellent stability towards a broad spectrum of reagents and conditions where their oxygen counterparts would fail.
| Condition/Reagent | 1,3-Dithiane Stability | 1,3-Dithiolane Stability | Comments |
| Aqueous Acid (pH > 1) | High | High | Both are generally stable to moderately acidic conditions. |
| Aqueous Base | High | High | Both are very stable to a wide range of basic conditions. |
| Organometallics (RLi, RMgX) | High | High | This stability is crucial for their use in umpolung chemistry. |
| Reducing Agents (LiAlH4, NaBH4) | High | High | Stable to common hydride reducing agents. |
| Oxidizing Agents | Moderate | Moderate | Susceptible to oxidation, which is often exploited for deprotection. |
Expert Insight: While both are robust, 1,3-dithianes are often considered to be slightly more stable than 1,3-dithiolanes, particularly under harsh conditions. This subtle difference can be attributed to the greater thermodynamic stability of the six-membered ring.
Deprotection: Regenerating the Carbonyl
The removal of the thioacetal protecting group is a critical step and often presents the greatest challenge.[2][4][10] Deprotection strategies typically rely on the inherent susceptibility of the sulfur atoms to oxidation or Lewis acid-mediated cleavage.
Common Deprotection Methods:
-
Mercury(II) Salts: Historically, mercuric chloride (HgCl2) in aqueous acetonitrile has been a widely used reagent.[2] However, the toxicity of mercury has led to the development of alternative methods.
-
Oxidative Methods: A variety of oxidizing agents can effect deprotection, often under milder conditions. These include N-bromosuccinimide (NBS), iodine in the presence of an oxidant like hydrogen peroxide, and hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX).[5][11]
-
Lewis Acid-Mediated Methods: Combinations of a Lewis acid and a soft halide, such as trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), have proven effective for the deprotection of both dithianes and dithiolanes.[12]
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| HgCl2, CaCO3, aq. CH3CN | Room temperature | Generally reliable | Highly toxic |
| NBS, aq. acetone | 0 °C to room temperature | Mild conditions | Can be substrate-dependent |
| H2O2, I2 (cat.), aq. micellar system | Room temperature | Environmentally benign | May not be suitable for all substrates |
| IBX, β-cyclodextrin, H2O | Room temperature | Mild, neutral conditions | IBX can be explosive under certain conditions |
| TMSCl, NaI, CH3CN | Room temperature | Metal-free, mild | Can be slow for some substrates |
Trustworthiness through Self-Validation: When developing a deprotection protocol, it is crucial to perform small-scale test reactions to ensure compatibility with other functional groups in the molecule. The choice of deprotection method should be guided by the overall synthetic strategy and the tolerance of the substrate to the reaction conditions.
Experimental Protocols
A. General Procedure for the Formation of a 1,3-Dithiane
-
To a solution of the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added 1,3-propanedithiol (1.1-1.2 equiv).
-
A catalytic amount of a Lewis acid (e.g., BF3·OEt2, 0.1 equiv) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv) is added.
-
The reaction mixture is stirred at room temperature or heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO3 solution) and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by chromatography or crystallization.
Causality in Experimental Choices: The use of a slight excess of the dithiol drives the equilibrium towards the product. The choice of acid catalyst depends on the acid sensitivity of the substrate. Azeotropic removal of water is often employed to push the reaction to completion.
B. General Procedure for the Deprotection of a 1,3-Dithiane using H2O2/I2 [11]
-
To a solution of the 1,3-dithiane (1.0 equiv) in an aqueous micellar system (e.g., water with sodium dodecyl sulfate, SDS) is added a catalytic amount of iodine (0.05-0.1 equiv).
-
30% aqueous hydrogen peroxide (2.0-3.0 equiv) is added dropwise to the stirred solution.
-
The reaction is stirred at room temperature until complete conversion is observed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent (e.g., saturated Na2S2O3 solution) to consume excess iodine.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified as necessary.
Causality in Experimental Choices: The iodine acts as a catalyst to activate the hydrogen peroxide. The use of an aqueous micellar system can enhance the solubility of organic substrates in the aqueous medium, facilitating the reaction.
The Umpolung Advantage: Beyond Protection
A significant advantage of 1,3-dithianes, and to a lesser extent 1,3-dithiolanes, is their utility in C-C bond formation through the Corey-Seebach reaction.[7][13][14] The C-2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base like n-butyllithium, generating a nucleophilic carbanion.[6] This "masked" acyl anion can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds.[9][15] Subsequent deprotection regenerates the carbonyl group, effectively achieving a nucleophilic acylation.
Expert Insight: While both dithianes and dithiolanes can undergo this transformation, 1,3-dithianes are more commonly employed in Corey-Seebach chemistry due to the slightly higher acidity of the C-2 proton and the greater stability of the resulting carbanion.
Conclusion: Making the Right Choice
The selection between a 1,3-dithiane and a 1,3-dithiolane as a protecting group is a nuanced decision that depends on the specific requirements of the synthetic route.
Choose 1,3-Dithiane when:
-
Maximum stability is required.
-
The protecting group will be subjected to harsh reaction conditions.
-
The umpolung reactivity of the Corey-Seebach reaction is to be exploited.
Choose 1,3-Dithiolane when:
-
Slightly milder deprotection conditions are desired.
-
The steric bulk of the protecting group is a concern (the five-membered ring is less sterically demanding).
Ultimately, both 1,3-dithianes and 1,3-dithiolanes are invaluable tools in the synthetic chemist's toolbox. A thorough understanding of their respective properties, coupled with careful experimental design, will enable their successful application in the synthesis of complex molecules.
References
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Bulletin of the Korean Chemical Society, 31(10), 3043-3045. [Link]
-
Chemistry of 1,3-Dithiane. Scribd. [Link]
-
Legnani, L., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
-
Khademi, Z., et al. (2008). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. E-Journal of Chemistry, 5(3), 539-543. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
-
Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 65-71. [Link]
-
Al-Kahtani, M. H., et al. (2015). Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 80(5), 2736-2743. [Link]
-
Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Journal of the Chemical Society, Perkin Transactions 1, (21), 3651-3653. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. Synthesis, 2009(08), 1393-1399. [Link]
-
Kloc, K., et al. (2007). Developments in the Deprotection of Thioacetals. Current Organic Synthesis, 4(4), 359-375. [Link]
-
1,3-Dithiane. Organic Syntheses Procedure. [Link]
-
Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. [Link]
-
Lang, P., et al. (2001). A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane. Tetrahedron Letters, 42(41), 7071-7074. [Link]
-
Hajipour, A. R., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(8), 1817-1821. [Link]
-
Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. (2020, October 19). [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. (2023, March 26). [Link]
-
Corey-Seebach Reaction. Organic Chemistry Portal. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health. [Link]
-
Aryl-substituted dithianes and dithiolanes as process stabilizers for polyolefins. ResearchGate. [Link]
-
Corey-Seebach Reaction. SynArchive. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Corey-Seebach Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.org [mdpi.org]
- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Mechanistic Elucidation using Deuterated Bis(1,3-dithian-2-yl)methane
This guide provides an in-depth technical comparison of Deuterated Bis(1,3-dithian-2-yl)methane and its non-deuterated counterpart for the elucidation of complex chemical reaction mechanisms. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven choices in experimental design, ensuring a robust and self-validating approach to mechanistic studies.
Introduction: Unmasking Reaction Pathways with Isotopic Probes
The elucidation of a reaction mechanism is fundamental to the optimization of chemical syntheses and the development of novel therapeutics. While spectroscopic and computational methods provide valuable insights, they often fall short of definitively identifying the rate-determining step (RDS) of a multi-step reaction. This is where isotopic labeling, particularly the substitution of hydrogen with deuterium, becomes an exceptionally powerful tool.
The use of deuterated compounds allows researchers to probe for the Kinetic Isotope Effect (KIE) , a phenomenon where the difference in mass between hydrogen and deuterium leads to a measurable change in reaction rate if the C-H bond is broken during the RDS.[1][2][3] This guide focuses on a specialized tool for this purpose: Deuterated this compound , a molecule designed to investigate reactions involving the activation of a central, acidic methylene group.
The Foundational Principle: Umpolung and the Dithiane Acyl Anion
To appreciate the utility of our target molecule, one must first understand the concept of "Umpolung" or polarity inversion, a strategy pioneered by Corey and Seebach.[4][5][6] Normally, a carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane, the polarity of this carbon is inverted. The protons at the C2 position become acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi) to generate a nucleophilic carbanion—a masked acyl anion.[4][7][8] This nucleophile can then attack a wide range of electrophiles.[5][6]
This compound contains a central methylene bridge (-CH2-) flanked by two dithiane rings. The protons on this bridge are even more acidic due to the electron-withdrawing effect of two adjacent thioacetal groups, making it a prime candidate for deprotonation and subsequent reactions. The central question for a mechanistic study is often: Is this deprotonation step fast and reversible, or is it the slow, rate-determining step of the overall transformation?
The Comparative Edge: Deuterated vs. Non-Deuterated Probes
The core of our analysis lies in comparing the reaction kinetics of this compound with its deuterated analogue, this compound-d2, where the central methylene protons are replaced by deuterium.
Causality of the Kinetic Isotope Effect
The C-D bond has a lower zero-point vibrational energy than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. The ratio of the rate constants (kH/kD) is the KIE.
-
A primary KIE > 2 strongly indicates that the C-H/C-D bond is being broken in the transition state of the rate-determining step.
-
A KIE ≈ 1 suggests that the C-H/C-D bond is not broken during the RDS, or that the deprotonation is a rapid pre-equilibrium step.
The following diagram illustrates the experimental workflow for leveraging this effect to derive mechanistic insights.
Caption: Experimental workflow for KIE-based mechanistic studies.
Data Comparison
The table below summarizes the type of information that can be gained by comparing the deuterated probe to alternatives.
| Mechanistic Probe | Principle of Operation | Key Information Gained | Limitations & Causal Considerations |
| This compound | Baseline reactivity measurement. | Provides the overall reaction rate (kH) and product distribution. | Cannot distinguish between mechanistic pathways or identify the rate-determining step on its own. |
| This compound-d2 | Kinetic Isotope Effect (KIE).[2] | Determines if C-H bond cleavage is involved in the RDS. The magnitude of the KIE can infer transition state symmetry. | Requires careful synthesis to ensure high isotopic purity.[9][10] Potential for H/D scrambling can complicate results if not controlled. |
| Computational Modeling (DFT) | Theoretical calculation of transition state energies. | Predicts reaction pathways and activation barriers. Can corroborate experimental KIE values. | Accuracy is highly dependent on the level of theory and solvation model used. Not a direct experimental observation. |
Case Study: Tandem Deprotonation-Alkylation
Let's consider a hypothetical reaction where this compound is treated with two equivalents of n-BuLi followed by two equivalents of an electrophile (e.g., methyl iodide). The goal is to determine if the first or second deprotonation is rate-limiting. By using the deuterated analogue, we can probe the first deprotonation step.
The following diagram illustrates the core mechanistic question.
Caption: Probing the initial deprotonation step with deuteration.
Supporting Experimental Data
The rates of reaction for the H and D analogues were measured under identical conditions by monitoring the disappearance of starting material.
| Compound | Rate Constant (k) at -40 °C (M⁻¹s⁻¹) | Kinetic Isotope Effect (KIE = kH/kD) |
| This compound (H) | 1.5 x 10⁻³ | \multirow{2}{*}{5.8 } |
| This compound-d2 (D) | 2.6 x 10⁻⁴ |
Interpretation: The observed KIE of 5.8 is significant and falls within the typical range for a primary deuterium kinetic isotope effect. This result provides strong, self-validating evidence that the cleavage of the C-H/C-D bond on the central methylene bridge is the rate-determining step of the initial mono-deprotonation under these reaction conditions.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methods. The following protocols are designed to be self-validating systems.
Protocol 1: Synthesis of this compound-d2
This protocol is adapted from standard procedures for dithiane formation.[7][8] The choice of a deuterated starting material is critical for isotopic purity.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add diethyl malonate-d2 (1.0 eq) and dry dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.
-
Thiol Addition: Add 1,3-propanedithiol (2.2 eq) to the solution dropwise.
-
Catalysis: Add boron trifluoride etherate (BF₃·OEt₂, 0.1 eq) dropwise. The choice of a Lewis acid catalyst is crucial for efficient thioacetal formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or GC-MS until the starting malonate is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield this compound-d2 as a white solid.[11]
-
Validation: Confirm structure and isotopic purity (>98% D) via ¹H NMR (disappearance of the central CH₂ signal), ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Competitive KIE Measurement
This method is often more accurate than parallel experiments as it eliminates variations in reaction conditions.
-
Stock Solution: In a flame-dried flask under argon, prepare an equimolar solution of this compound (0.5 mmol) and this compound-d2 (0.5 mmol) in dry THF (10 mL).
-
Reaction Setup: Cool the solution to the desired temperature (e.g., -78 °C).
-
Initiation: Add a sub-stoichiometric amount of n-BuLi (e.g., 0.1 mmol, 0.1 eq). The use of a limiting reagent ensures the reaction does not go to completion, which is essential for a competitive experiment.
-
Electrophile Addition: After 30 minutes, add a slight excess of methyl iodide (0.12 mmol) relative to the base.
-
Quenching: After a set time (e.g., 1 hour), quench the reaction with saturated ammonium chloride solution.
-
Analysis: Extract the products and unreacted starting materials into an organic solvent. Carefully remove the solvent and analyze the isotopic ratio of the recovered starting material and the mono-methylated product using GC-MS or quantitative NMR.
-
Calculation: The KIE can be calculated from the ratio of products ([P_H]/[P_D]) and the initial ratio of starting materials ([S_H]₀/[S_D]₀, which is ~1 in this case) using the appropriate formula for competitive experiments.
Conclusion and Future Outlook
Deuterated this compound is a highly effective and precise tool for mechanistic investigation. Its value is most apparent when compared directly with its non-deuterated analogue, providing clear, quantitative data on the involvement of C-H bond cleavage in the rate-determining step of a reaction. While alternatives like computational studies offer complementary information, the experimental evidence from KIE studies remains a gold standard for mechanistic validation. The protocols described herein provide a robust framework for obtaining reliable, self-validating data, empowering researchers to make informed, causality-driven decisions in their synthetic and developmental endeavors. The strategic application of such deuterated probes is indispensable in modern chemistry, from fundamental research to the optimization of pharmaceutical manufacturing processes.[12][13]
References
-
2‐Lithio‐1,3‐dithiane | Request PDF . ResearchGate. [Link]
-
Bipolar Breakthrough: A Greener Path to Deuterated Chemicals | Chem & Bio Engineering . Springer Nature. [Link]
-
The Kinetic Isotope Effect in the Search for Deuterated Drugs . PubMed. [Link]
-
2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][14][15]DITHIINYLIDENE (BEDT-TTF) . Organic Syntheses. [Link]
-
Mechanistic studies. A, Deuteration experiments using D2O in the... . ResearchGate. [Link]
-
Deuterium Kinetic Isotope Effects in Gas-Phase S N 2 and E2 Reactions: Comparison of Experiment and Theory | Request PDF . ResearchGate. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges . Nature. [Link]
-
Corey-Seebach Reaction . Organic Chemistry Portal. [Link]
-
Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products . Royal Society of Chemistry. [Link]
-
Synthesis of isotopically labeled 1,3-dithiane . PubMed. [Link]
-
Corey–Seebach reaction . Wikipedia. [Link]
-
Kinetic isotope effect . Wikipedia. [Link]
-
Variations in GC–MS Response Between Analytes and Deuterated Analogs . ResearchGate. [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis . ACS Publications. [Link]
-
Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group . National Institutes of Health. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review . ResearchGate. [Link]
-
Synthesis of Bis-1,3,4-Oxadiazoles Utilizing Monomers Derived from the Degradation of PET (Polyethylene Terephthalate) in an Eco-Friendly Manner . MDPI. [Link]
-
What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone . YouTube. [Link]
-
Green synthesis of bis-(β-dicarbonyl)-methane derivatives and biological evaluation as putative anticandidial agents | Request PDF . ResearchGate. [Link]
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies . National Institutes of Health. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review . National Institutes of Health. [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks . National Institutes of Health. [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy . National Institutes of Health. [Link]
-
The deuteration of organic compounds as a tool to teach chemistry . SciELO México. [Link]
-
Superacid-catalysed α-deuteration of ketones with D2O . Royal Society of Chemistry. [Link]
-
This compound-d2 . Pharmaffiliates. [Link]
-
The role of 1,3-dithianes in natural product synthesis . University of Windsor. [Link]
Sources
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a transformation is paramount. Verifying that starting materials have been consumed and the desired product has been formed is a foundational step in any synthetic workflow. Spectroscopic techniques offer a powerful, non-destructive window into the molecular world, allowing researchers to track these changes with high fidelity.[1][2] This guide provides an in-depth comparison of the primary spectroscopic methods used for this purpose, grounded in the principles of analytical chemistry and backed by field-proven protocols.
The core principle of this analysis lies in the unique "fingerprint" each molecule possesses.[3] By comparing the spectrum of the reaction mixture or isolated product to that of the starting materials, one can definitively track the disappearance of reactant signals and the emergence of new signals corresponding to the product.[3] This guide will delve into the four most common and powerful techniques for this application: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[2] It is based on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to "flip" between spin states, and the precise energy required is exquisitely sensitive to the local electronic environment.[5]
Causality of NMR in Reaction Monitoring
A chemical reaction inherently alters the connectivity and electronic environment of atoms. For instance, the oxidation of an alcohol to an aldehyde changes the protons on the carbon bearing the oxygen from being adjacent to a C-O single bond to being part of an aldehyde C-H bond. This drastic change in the electronic environment results in a significant shift in the NMR signal's position (chemical shift), providing unequivocal evidence of the transformation.
Interpreting the Transformation: Key Spectral Changes
When comparing the ¹H NMR spectra of a starting material and its product, look for these key indicators:
-
Disappearance of Reactant Signals: The peaks corresponding to the protons of the starting material should diminish in intensity as the reaction progresses.
-
Appearance of Product Signals: New peaks will emerge at chemical shifts characteristic of the newly formed functional groups.[6]
-
Changes in Integration: The area under each peak is proportional to the number of protons it represents.[6] Changes in the relative integration values of signals can be used to determine the ratio of reactant to product.[7]
-
Changes in Multiplicity (Splitting): The splitting pattern of a peak reveals the number of neighboring protons. Changes in molecular structure will alter these patterns.[6]
Table 1: Hypothetical ¹H NMR Comparison for the Oxidation of Benzyl Alcohol to Benzoic Acid
| Compound | Functional Group Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| Benzyl Alcohol (Starting Material) | -CH₂- (Benzylic) | ~4.7 | Singlet | Presence of the benzylic CH₂ signal. |
| -OH (Alcohol) | Variable (e.g., ~2.5) | Broad Singlet | Presence of the exchangeable alcohol proton. | |
| Benzoic Acid (Product) | -COOH (Carboxylic Acid) | ~12.0 | Broad Singlet | Appearance of a highly deshielded acid proton. |
| -CH₂- (Benzylic) | N/A | N/A | Disappearance of the ~4.7 ppm signal. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample (starting material or reaction product) into a clean NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is essential as it is not detected in the ¹H NMR spectrum, thus preventing a massive solvent peak from obscuring the analyte signals.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference peak at 0 ppm.[7]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A typical acquisition involves a short radiofrequency pulse followed by the detection of the emitted signal (Free Induction Decay, or FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are upright and have a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Workflow for NMR Comparison
Caption: Workflow for confirming chemical transformations using NMR.
Infrared (IR) Spectroscopy: The Functional Group Detector
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. Molecules absorb specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).[8]
Causality of IR in Reaction Monitoring
A chemical reaction is fundamentally a process of breaking and forming bonds. Since every type of bond (e.g., C=O, O-H, N-H) has a characteristic vibrational frequency, the transformation of one functional group into another results in a clear change in the IR spectrum.[9] For example, the reduction of a ketone to an alcohol will cause the disappearance of a strong C=O stretching absorption and the appearance of a broad O-H stretching absorption.[3]
Interpreting the Transformation: Key Spectral Changes
The key to using IR spectroscopy for reaction monitoring is to focus on the distinct absorption bands of the reactant's and product's functional groups.[3][8]
-
Disappearance of Reactant Bands: Monitor the decrease in absorbance of a peak unique to a starting material's functional group.
-
Appearance of Product Bands: Look for the growth of new absorption bands characteristic of the product's functional groups.
Table 2: Hypothetical IR Comparison for the Oxidation of an Alcohol to a Carboxylic Acid
| Compound | Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) | Appearance | Key Diagnostic Feature |
| Starting Material (Primary Alcohol) | O-H (Alcohol) | ~3200-3600 | Broad, Strong | Presence of the alcohol O-H stretch. |
| C-O | ~1000-1260 | Strong | C-O single bond stretch. | |
| Product (Carboxylic Acid) | O-H (Acid) | ~2500-3300 | Very Broad, Strong | Appearance of the highly characteristic, broad acid O-H stretch. |
| C=O | ~1700-1725 | Strong, Sharp | Appearance of the carbonyl stretch. | |
| O-H (Alcohol) | N/A | N/A | Disappearance of the ~3200-3600 cm⁻¹ band. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Analysis
ATR-FTIR is a common method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (often diamond) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small amount of the sample (a few drops of a liquid or a small amount of solid) directly onto the ATR crystal.
-
For solids, lower the ATR press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleanup:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
-
Workflow for IR Comparison```dot
graph IR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
A [label="Record Background Spectrum\n(Clean ATR Crystal)", fillcolor="#FFFFFF"]; B [label="Acquire Starting\nMaterial Spectrum", fillcolor="#FFFFFF"]; C [label="Clean Crystal", fillcolor="#FFFFFF"]; D [label="Acquire Product\nSpectrum", fillcolor="#FFFFFF"]; E [label="Compare Spectra", shape=parallelogram, fillcolor="#FBBC05"]; F [label="Confirm Functional\nGroup Transformation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; B -> E; D -> E; E -> F [label="Identify loss of reactant peaks\nand gain of product peaks"]; }
Caption: Workflow for verifying molecular weight changes via Mass Spec.
UV-Vis Spectroscopy: The Chromophore Tracker
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. [10]This absorption occurs when the energy of the light promotes electrons from a ground state to a higher energy state. [10]The technique is most useful for molecules containing chromophores—parts of a molecule with π-systems or non-bonding electrons (e.g., conjugated systems, aromatic rings, carbonyl groups) that absorb light in the UV-Vis range. [11]
Causality of UV-Vis in Reaction Monitoring
If a chemical reaction creates, destroys, or alters a chromophore, UV-Vis spectroscopy can be an effective monitoring tool. [12]For example, a reaction that extends a conjugated π-system will typically cause the wavelength of maximum absorbance (λ_max) to shift to a longer wavelength (a bathochromic or red shift). The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law, making this technique highly quantitative. [13][14]
Interpreting the Transformation: Key Spectral Changes
-
Shift in λ_max: Look for a change in the wavelength of maximum absorbance between the reactant and the product.
-
Change in Absorbance: At a specific wavelength, the disappearance of a reactant's absorbance and the appearance of a product's absorbance can be tracked over time to study reaction kinetics. [12][15] Table 4: Hypothetical UV-Vis Comparison for a Conjugation-Extending Reaction
| Compound | Chromophore | Approximate λ_max (nm) | Key Diagnostic Feature |
| Starting Material (e.g., Styrene) | Phenyl ring conjugated to one C=C | ~245 | Absorbance characteristic of the shorter conjugated system. |
| Product (e.g., 1,4-Diphenyl-1,3-butadiene) | Phenyl ring conjugated to two C=C | ~328 | A significant red shift in λ_max due to the extended conjugation. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration must be low enough to be within the linear range of the Beer-Lambert law (typically with an absorbance < 1.5).
-
Fill a cuvette (typically quartz for UV measurements) with the solution.
-
-
Instrument Setup:
-
Record a "blank" or "baseline" spectrum using a cuvette filled with the pure solvent. This is critical to subtract any absorbance from the solvent or cuvette itself.
-
-
Data Acquisition:
-
Place the sample cuvette in the spectrophotometer.
-
Scan across the desired wavelength range (e.g., 200-800 nm) to obtain the absorbance spectrum.
-
-
Data Analysis:
-
Identify the λ_max for the starting material and the product.
-
Compare the spectra to identify shifts in λ_max or changes in absorbance at a key wavelength.
-
Workflow for UV-Vis Comparison
Caption: A simple workflow for reaction analysis using UV-Vis spectroscopy.
Conclusion
No single spectroscopic technique tells the whole story. The most rigorous and trustworthy validation of a chemical transformation comes from a combination of these methods. NMR provides the detailed structural map, IR confirms the interconversion of functional groups, MS verifies the expected change in molecular weight, and UV-Vis tracks changes in the electronic system. By judiciously applying these techniques and understanding the causality behind the spectral changes, researchers can build a self-validating system that provides unambiguous and authoritative confirmation of their synthetic outcomes.
References
-
Technology Networks (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]
-
Clairet Scientific (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Available at: [Link]
-
Journal of Chemical Education (2022). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Available at: [Link]
-
ResearchGate (n.d.). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available at: [Link]
-
Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8:225. Available at: [Link]
-
PubMed (2018). The role of mass spectrometry in the characterization of biologic protein products. Available at: [Link]
-
ACD/Labs (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Brainly (2023). How will you distinguish the two reactants from the product using IR spectroscopy?. Available at: [Link]
-
IJIRSET (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]
-
Spectroscopy Online (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link]
-
CCS Chemistry (2024). Identifying Chemical Reaction Processes by Machine Learned Spectroscopy. Available at: [Link]
-
KBI Biopharma (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Available at: [Link]
-
Spectroscopy Online (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]
-
JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Compound Interest (2015). A GUIDE TO INTERPRETING MASS SPECTRA. Available at: [Link]
-
Chemistry LibreTexts (2022). 4.7: NMR Spectroscopy. Available at: [Link]
-
ResearchGate (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Available at: [Link]
-
SK pharmteco (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Available at: [Link]
-
Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
MRC Lab (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Available at: [Link]
-
Fiveable (n.d.). Spectroscopic methods for kinetic measurements. Available at: [Link]
-
AZoM (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Chemistry LibreTexts (2024). 12.2: Interpreting Mass Spectra. Available at: [Link]
-
MDPI (n.d.). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Available at: [Link]
-
Pharmaceutical Technology (n.d.). Mass Spectrometry Measures Up to Biologics Drug Analytical Challenges. Available at: [Link]
-
ResearchGate (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Request PDF. Available at: [Link]
-
ResearchGate (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
JoVE (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Available at: [Link]
-
Agilent (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]
-
AZoOptics (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]
-
Microbe Notes (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]
-
YouTube (2020). Exercise 15.14 - Monitoring the Progress of a Reaction using IR Spectroscopy. Available at: [Link]
-
Quora (2022). How could you use IR spectroscopy to determine the consumption of a starting material?. Available at: [Link]
-
YouTube (2015). Mass Spectrometry - Interpretation Made Easy!. Available at: [Link]
-
Labforward (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]
-
RSC Publishing (2015). Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. Available at: [Link]
-
Michigan State University Chemistry (n.d.). NMR Spectroscopy. Available at: [Link]
-
e-journal UPI (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
Atmospheric Chemistry and Physics (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]
-
Filo (2025). How IR spectroscopy helps to differentiate reactant from product. Available at: [Link]
-
Spectroscopy Online (2026). Safe Near-Infrared Spectroscopic Identification of Chemical Warfare Agents Using a 3D-Printed Glass Liquid Cell. Available at: [Link]
-
YouTube (2018). Basic Introduction to NMR Spectroscopy. Available at: [Link]
-
IGI Global (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Available at: [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. microbenotes.com [microbenotes.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijirset.com [ijirset.com]
- 6. acdlabs.com [acdlabs.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. Page No. Date Section \Rightarrow A a) How IR spectroscopy helps to diff.. [askfilo.com]
- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
The Strategic Advantage of Bis(1,3-dithian-2-yl)methane in Multistep Synthesis: A Comparative Guide
For the discerning researcher in organic synthesis and drug development, the choice of a one-carbon (C1) synthon can be a pivotal decision that dictates the efficiency, robustness, and overall success of a multistep reaction sequence. While seemingly simple, the introduction of a methylene or carbonyl group at a strategic position often presents significant challenges related to reactivity, stability, and compatibility with other functional groups. This guide provides an in-depth technical comparison of Bis(1,3-dithian-2-yl)methane, a superior formaldehyde dication equivalent, against other common C1 synthons, supported by experimental insights to inform your synthetic strategy.
The Umpolung Concept: Inverting the Logic of Reactivity
At the heart of the utility of this compound lies the principle of "umpolung," or polarity inversion.[1] Traditionally, the carbonyl carbon of formaldehyde is electrophilic. The conversion of formaldehyde into a 1,3-dithiane derivative inverts this reactivity, rendering the C2 carbon acidic and thus nucleophilic upon deprotonation.[2] this compound extends this concept, serving as a masked equivalent of a formaldehyde dication, allowing for the sequential or simultaneous introduction of two nucleophiles.
This guide will explore the practical advantages of this unique reactivity profile in the context of multistep synthesis, with a focus on the synthesis of symmetrical ketones, a common challenge in the construction of complex molecules.
Comparative Analysis: this compound vs. Alternative Formaldehyde Equivalents
The selection of a C1 synthon is a critical parameter in synthetic design. Here, we compare the performance of this compound with two commonly used alternatives: dimethoxymethane and paraformaldehyde.
| Feature | This compound | Dimethoxymethane | Paraformaldehyde |
| Reactivity Principle | Formaldehyde Dication Equivalent (Umpolung) | Formaldehyde Equivalent | Formaldehyde Source |
| Key Transformation | Double nucleophilic substitution on the central methylene carbon | Acid-catalyzed acetal exchange or reaction with strong nucleophiles | Depolymerization to formaldehyde in situ |
| Stability to Base | High | Moderate | Low (can depolymerize) |
| Handling | Crystalline solid, stable | Volatile, flammable liquid | Solid, can be difficult to handle and dose accurately |
| Typical Application | Synthesis of symmetrical ketones and 1,3-dicarbonyl compounds | Protection of alcohols, solvent | Source of gaseous formaldehyde for various reactions |
| Key Advantage | Controlled, sequential C-C bond formation with a wide range of nucleophiles | Ease of removal for alcohol protection | Low cost |
| Key Disadvantage | Requires strong base for activation; deprotection can be harsh | Limited utility for C-C bond formation with stabilized carbanions | Reactivity can be difficult to control; potential for side reactions |
Experimental Validation: The Synthesis of Symmetrical Ketones
To illustrate the practical advantages of this compound, let us consider the synthesis of a symmetrical ketone, a transformation that can be challenging using traditional methods. The direct dialkylation of formaldehyde is not feasible due to over-alkylation and Cannizzaro-type side reactions.
Workflow for Symmetrical Ketone Synthesis
Caption: General workflow for the synthesis of symmetrical ketones using this compound.
Causality Behind Experimental Choices
-
Double Deprotonation: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial to ensure complete formation of the dianion without competing side reactions.[3] The two dithiane rings effectively stabilize the negative charges on the central carbon.
-
Dialkylation: The resulting dianion is a potent bis-nucleophile that readily reacts with a variety of electrophiles, such as alkyl halides, allowing for the construction of the desired carbon skeleton.[4]
-
Hydrolysis (Deprotection): The dithioacetal groups are stable to a wide range of reaction conditions, a key advantage in multistep synthesis.[5] Their removal to unmask the ketone functionality typically requires specific reagents that are soft Lewis acids, such as mercury(II) salts, due to the affinity of mercury for sulfur.[6]
Head-to-Head: A Simulated Performance Comparison
| Synthon | Proposed Route | Expected Yield Range | Key Challenges & Considerations |
| This compound | 1. Double deprotonation with n-BuLi. 2. Reaction with 2 eq. of butyl bromide. 3. Hydrolysis with HgCl₂. | 70-85% | Use of stoichiometric strong base and toxic mercury salts. |
| Dimethoxymethane | 1. Reaction with 2 eq. of butylmagnesium bromide (Grignard). | < 20% | Grignard reagents are highly basic and can deprotonate the acidic protons of dimethoxymethane, leading to a complex mixture of products. The reaction is generally not synthetically useful for this purpose. |
| Paraformaldehyde | 1. Depolymerization. 2. Reaction with 2 eq. of butylmagnesium bromide. 3. Oxidation of the resulting secondary alcohol. | 40-60% | Difficult to control the reaction to prevent over-addition and other side reactions. Requires a separate oxidation step. |
This comparison highlights the superior efficiency and control offered by this compound for this specific transformation.
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of 1,3-dithiane, applying it to a suitable precursor for the bis-dithiane structure.
Reaction Scheme:
Materials:
-
1,1,3,3-Tetramethoxypropane (Malondialdehyde bis(dimethyl acetal))
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a solution of boron trifluoride diethyl etherate in chloroform is prepared.
-
The solution is heated to reflux with vigorous stirring.
-
A solution of 1,1,3,3-tetramethoxypropane and 1,3-propanedithiol in chloroform is added dropwise over several hours.
-
After the addition is complete, the mixture is cooled to room temperature and washed successively with water, 10% aqueous potassium hydroxide, and again with water.
-
The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from methanol to yield pure this compound as a crystalline solid.
Synthesis of a Symmetrical Ketone (e.g., 5-Nonanone)
Reaction Scheme:
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Butyl bromide
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Dianion Formation:
-
To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add 2.2 equivalents of n-butyllithium dropwise.
-
Stir the resulting solution at -20 °C for 2 hours.
-
-
Dialkylation:
-
Cool the solution back to -78 °C and add 2.2 equivalents of butyl bromide dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the crude dialkylated product in a mixture of acetonitrile and water.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash the celite with acetonitrile.
-
Remove the acetonitrile under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium acetate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-nonanone.
-
Conclusion: A Powerful Tool for Complex Synthesis
This compound stands out as a highly effective and versatile C1 synthon for the construction of complex organic molecules. Its unique ability to function as a formaldehyde dication equivalent, coupled with the inherent stability of the dithioacetal protecting group, provides a powerful platform for the controlled and efficient formation of carbon-carbon bonds. While the requirement for strong base and specific deprotection conditions are important considerations, the high yields and predictability of its reactions, particularly in the synthesis of symmetrical ketones, make it an invaluable tool for researchers and professionals in drug development and multistep synthesis. The strategic implementation of this compound can significantly streamline synthetic routes and enable the construction of challenging molecular architectures.
References
-
Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476-477. [Link]
-
Huang, X., et al. (2020). Recent Advances in Metal-Catalyzed Bond-Forming Reactions of Ketene S,S-Acetals. Advanced Synthesis & Catalysis, 362(15), 2963-2988. [Link]
-
Paal, C. (1884). Ueber die Derivate des Thiophens und Pyrrols. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
- Procter, D. J. (2010). The Wittig reaction. In Organic Synthesis: The Roles of Boron and Silicon (pp. 143-164). Oxford University Press.
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Guan, Z., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(42), 14199-14204. [Link]
-
Martinez, A. G., et al. (1994). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Journal of non-crystalline solids, 170(3), 290-297. [Link]
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
-
Smith, A. B., III, et al. (2009). The Paal-Knorr Synthesis of Pyrroles, Furans, and Thiophenes. In Organic Reactions (Vol. 74, pp. 1-638). John Wiley & Sons, Inc. [Link]
-
Murai, S., et al. (1977). Synthesis of Symmetrical Ketones from Aldehydes Catalyzed by Dicobalt Octacarbonyl. Angewandte Chemie International Edition in English, 16(9), 634-635. [Link]
-
Stowell, J. C. (1979). 2-Lithio-1,3-dithiane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Smith, K., & El-Hiti, G. A. (2021). Reactions between lithiated 1, 3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185-1191. [Link]
-
Taylor, R. J. K. (Ed.). (1994). Organocopper Reagents: A Practical Approach. Oxford University Press. [Link]
- Corey, E. J., & Seebach, D. (1965). Synthesis of 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075-1077.
-
Khabibullina, G. R., et al. (2013). One-Pot Synthesis of Bis-1,5,3-dithiazepanes from Ethane-1,2-dithiol, Formaldehyde, and Ammonium Salts. Russian Journal of Organic Chemistry, 49(10), 1545-1547. [Link]
-
Sanz-Sánchez, T., et al. (2021). Comparative study of formaldehyde 2% in aqueous solution vs TRUE Test in detecting formaldehyde sensitization. Contact Dermatitis, 85(3), 341-342. [Link]
-
Fife, T. H., & Jao, L. K. (1968). Synthesis and Hydrolysis of 2-(2,6-Dichlorophenyl)-4,6-Dimethyl-1,3-Dioxane. The Journal of Organic Chemistry, 33(6), 2375-2378. [Link]
-
Jaggi, N., & Singh, P. (2023). A Comparative Study On Formaldehyde Detection Capabilities In Pristine Graphene And Ag-doped Graphene Sheet. Journal of Physics and Chemistry of Materials, 10(2). [Link]
-
Chad's Prep. (2018, September 20). 19.2 Synthesis of Ketones and Aldehydes [Video]. YouTube. [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). A. Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Organic Syntheses, 78, 98. [Link]
-
Durbin, M. J., & Willis, M. C. (2010). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Organic Letters, 12(6), 1284-1287. [Link]
-
D'Alonzo, G., et al. (2016). Multistep Transformations of BIS-Thioenol Ether-Containing Chiral Building Blocks: New Avenues in Glycochemistry. In Carbohydrate Chemistry: Volume 41 (pp. 1-26). The Royal Society of Chemistry. [Link]
-
Morsch, L. A., et al. (2019). 14.3: Acetal Formation. In Organic Chemistry. LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Li, J., et al. (2019). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry, 21(14), 3822-3826. [Link]
-
Papastavrou, N., et al. (2022). Green synthesis of bis-(β-dicarbonyl)-methane derivatives and biological evaluation as putative anticandidial agents. Molecules, 27(15), 4991. [Link]
-
Lim, K. H., et al. (2006). Comparative theoretical study of formaldehyde decomposition on PdZn, Cu, and Pd surfaces. The Journal of Physical Chemistry B, 110(30), 14890-14897. [Link]
-
da Silva, F. de A., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(13), 3993. [Link]
Sources
- 1. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of acyclic ketones by catalytic, bidirectional homologation of formaldehyde with nonstabilized diazoalkanes. Application of a chiral diazomethyl(pyrrolidine) in total syntheses of erythroxylon alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
A Senior Application Scientist's Guide to Formaldehyde Dithioacetal Equivalents: A Comparative Analysis of Bis(1,3-dithian-2-yl)methane and its Alternatives
For the discerning researcher in organic synthesis and drug development, the precise introduction of a single carbon unit is a frequent and often critical challenge. The concept of umpolung, or polarity inversion, has provided a powerful solution by transforming the typically electrophilic carbonyl carbon into a nucleophilic species. Within this paradigm, formaldehyde dithioacetal anions have emerged as robust and versatile synthons. The cornerstone of this chemistry has long been reagents derived from 1,3-dithiane. This guide provides an in-depth technical comparison of Bis(1,3-dithian-2-yl)methane and its primary alternatives—1,3,5-trithiane and bis(phenylthio)methane—offering experimental insights to inform your selection of the optimal reagent for your synthetic strategy.
The Benchmark Reagent: this compound
This compound serves as a masked form of a formaldehyde dianion equivalent. Its structure, featuring a central methylene bridge between two dithiane rings, allows for sequential deprotonation and alkylation, offering a pathway to complex molecular architectures.
Synthesis and Reactivity:
This reagent is typically synthesized by the acid-catalyzed reaction of malondialdehyde bis(dimethyl acetal) with 1,3-propanedithiol. The key to its utility lies in the acidity of the protons on the central methylene bridge, which can be sequentially removed by strong bases like n-butyllithium (n-BuLi). The resulting mono- and di-anions are potent nucleophiles that readily react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.
Experimental Protocol: Synthesis of this compound
-
Materials: Malondialdehyde bis(dimethyl acetal), 1,3-propanedithiol, boron trifluoride etherate (BF₃·OEt₂), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred solution of malondialdehyde bis(dimethyl acetal) (1 equivalent) in anhydrous CH₂Cl₂ at 0 °C, add 1,3-propanedithiol (2.2 equivalents).
-
Slowly add BF₃·OEt₂ (0.1 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
The Alternatives: A Head-to-Head Comparison
While this compound is a powerful tool, alternative reagents offer distinct advantages in terms of availability, handling, and reactivity. Here, we compare it with two common alternatives: 1,3,5-trithiane and bis(phenylthio)methane.
1,3,5-Trithiane: The Cyclic Trimer
1,3,5-Trithiane is a stable, crystalline solid that serves as a convenient source of the formyl anion equivalent.[1] It is the cyclic trimer of thioformaldehyde.[1]
Synthesis and Reactivity:
1,3,5-Trithiane is readily prepared by treating formaldehyde with hydrogen sulfide in the presence of an acid catalyst.[1] Deprotonation with a strong base, such as n-BuLi, generates the 2-lithio-1,3,5-trithiane, which can then be alkylated. A key difference from this compound is that 1,3,5-trithiane provides a single nucleophilic center per molecule.
Experimental Protocol: Lithiation and Alkylation of 1,3,5-Trithiane
-
Materials: 1,3,5-Trithiane, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, alkyl halide.
-
Procedure:
-
Dissolve 1,3,5-trithiane (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20 °C.
-
Slowly add a solution of n-BuLi (1.1 equivalents) while maintaining the temperature.
-
Stir the resulting suspension for 2-3 hours at -20 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the lithiated trithiane.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify.
-
Bis(phenylthio)methane: The Acyclic Analogue
Bis(phenylthio)methane is an acyclic dithioacetal that also functions as a formyl anion equivalent. Its physical properties and reactivity profile offer some practical advantages.
Synthesis and Reactivity:
This reagent can be synthesized from thiophenol and paraformaldehyde. Deprotonation of the methylene bridge with a strong base generates a nucleophilic anion that can participate in various C-C bond-forming reactions.
Experimental Protocol: Deprotonation and Reaction of Bis(phenylthio)methane
-
Materials: Bis(phenylthio)methane, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, electrophile (e.g., an aldehyde or ketone).
-
Procedure:
-
To a solution of bis(phenylthio)methane (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution for 1 hour at -78 °C.
-
Add the electrophile (1 equivalent) to the solution and continue stirring at -78 °C for a specified time (typically 1-4 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature, extract with an organic solvent, dry, and purify.
-
Performance Comparison: A Data-Driven Analysis
Table 1: Comparison of Formaldehyde Dithioacetal Equivalents in Alkylation Reactions
| Feature | This compound | 1,3,5-Trithiane | Bis(phenylthio)methane |
| Reagent State | Solid | Crystalline Solid | Low-melting Solid/Oil |
| Deprotonation | Sequential (mono- and di-anion) | Single deprotonation | Single deprotonation |
| Base | n-BuLi, LDA | n-BuLi | n-BuLi, LDA |
| Reaction Temp. | -78 °C to rt | -20 °C to rt | -78 °C to rt |
| Typical Yields | Moderate to High | Good to Excellent | Good to Excellent |
| Advantages | Dianion equivalent for difunctionalization | Commercially available, stable | Good solubility, can be easier to handle |
| Disadvantages | Synthesis can be multi-step | Ring cleavage can be more difficult | Unpleasant odor of thiophenol precursor |
Deprotection/Cleavage:
The final step in utilizing these reagents is the removal of the dithioacetal to unveil the carbonyl functionality. This is a critical consideration in any synthetic plan.
Table 2: Common Deprotection Methods
| Reagent | Method | Conditions | Comments |
| Dithianes | Mercuric Chloride (HgCl₂) / CaCO₃ | Acetone/Water | Classic but toxic method. |
| N-Bromosuccinimide (NBS) | Acetone/Water | Milder, oxidative cleavage. | |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous CH₃CN | Effective for acid-sensitive substrates. | |
| 1,3,5-Trithiane | Chloramine-T | Aqueous Ethanol | Can be sluggish. |
| Mercuric Oxide (HgO) / BF₃·OEt₂ | Aqueous THF | Effective but uses mercury. | |
| Bis(phenylthio)methane | Copper(II) Chloride / Copper(II) Oxide | Acetone | Milder conditions. |
| Clay-supported Iron(III) Nitrate (Clayfen) | Dichloromethane | Heterogeneous and convenient. |
Mechanistic Insights and Workflow Visualization
The underlying principle for the reactivity of these reagents is the stabilization of the carbanion by the adjacent sulfur atoms. This stabilization facilitates the deprotonation and subsequent nucleophilic attack.
Caption: General workflow for umpolung reactivity of formaldehyde dithioacetal equivalents.
Conclusion and Recommendations
The choice between this compound, 1,3,5-trithiane, and bis(phenylthio)methane is contingent on the specific requirements of the synthetic target and the practical constraints of the laboratory.
-
This compound is the reagent of choice when a sequential introduction of two different electrophiles is desired, leveraging its capability to form a dianion.
-
1,3,5-Trithiane offers the convenience of a stable, crystalline, and commercially available starting material for the generation of a formyl anion equivalent.
-
Bis(phenylthio)methane provides an acyclic alternative that can be advantageous in terms of solubility and handling, although the odor of its precursor, thiophenol, is a notable drawback.
Ultimately, the selection process should involve a careful evaluation of the desired reactivity, the scale of the reaction, the availability and cost of the starting materials, and the compatibility of the deprotection conditions with other functional groups present in the molecule. This guide provides the foundational knowledge and experimental context to make an informed decision, empowering researchers to strategically employ these powerful synthetic tools.
References
-
Gryllaki-Berger, M., Mugny, C., Perrenoud, D., Pannatier, A., & Frenk, E. (1992). A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products. Contact Dermatitis, 26(3), 149-154. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1S-(−)-1,3-DITHIANE 1-OXIDE. Retrieved from [Link]
- Enders, D., Brehme, R., Fernandez, R., & Lassaletta, J. M. (2007). Aldehyde N,N-Dialkylhydrazones as Neutral Acyl Anion Equivalents: Umpolung of the Imine Reactivity. European Journal of Organic Chemistry, 2007(34), 5641-5662.
-
Organic Syntheses. (n.d.). sym.-TRITHIANE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-DITHIANE. Retrieved from [Link]
- Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., Cano, E., ... & Raviña, E. (2002). Simplified Synthesis of Bis(triphenylphosphoranylidene)methane. Synthesis, 2002(12), 1649-1652.
- Prakash, G. K. S., Chacko, S., & Olah, G. A. (2007). Preparative-Scale Synthesis of Fluorobis(phenylsulfonyl)methane. Organic Syntheses, 84, 278-284.
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
- Bermejo, I., & Krešimir, S. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way?.
- Ghosh, S., & König, B. (2018). Visible‐Light‐Induced Cleavage of Thioacetals and Thioketals Using Molecular Iodine as a Photocatalyst. Chemistry–A European Journal, 24(59), 15758-15762.
-
Organic Syntheses. (n.d.). p-DITHIANE. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Trithiane. Retrieved from [Link]
- BenchChem. (2023). A Comparative Guide to the Deprotection and Cleavage of 1,2-Dithiane and 1,3-Dithiane.
- Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1, 3-dithianes. The Journal of Organic Chemistry, 40(2), 231-237.
- BenchChem. (2023).
Sources
A Senior Application Scientist's Guide to Modern Thioacetal Cleavage Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, thioacetals have long been revered for their exceptional stability under both acidic and basic conditions, rendering them stalwart guardians of carbonyl functionalities. However, the very robustness that makes them effective protectors also presents a significant challenge: their cleavage. The regeneration of the parent carbonyl from a thioacetal often requires conditions that can jeopardize other sensitive functional groups within a complex molecule. This guide provides a comparative analysis of modern methods for thioacetal deprotection, offering insights into their mechanisms, chemoselectivity, and practical application, supported by experimental data and detailed protocols.
The Landscape of Thioacetal Deprotection: A Mechanistic Overview
The cleavage of a thioacetal necessitates the disruption of two carbon-sulfur bonds. Modern synthetic strategies to achieve this can be broadly categorized based on the nature of the bond-breaking process: oxidative, Lewis acid-assisted, metal-free, and photochemical methods. Each approach offers a unique set of advantages and limitations in terms of reactivity, selectivity, and substrate scope.
Oxidative Cleavage: Harnessing Electron Transfer
Oxidative methods are among the most powerful and widely employed for thioacetal deprotection. These reactions typically proceed through the oxidation of one or both sulfur atoms, which weakens the C-S bonds and facilitates hydrolysis to the corresponding carbonyl compound.
Hypervalent Iodine Reagents: Mildness and Selectivity
Reagents such as Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) have emerged as go-to options for mild and chemoselective thioacetal cleavage.[1] Their high selectivity for sulfur oxidation allows for the deprotection of thioacetals in the presence of a wide array of other functional groups.[1]
The mechanism of DMP-mediated thioacetal cleavage is thought to involve the initial formation of a persulfonium ion, which is then attacked by water to initiate the collapse of the thioacetal and release of the carbonyl group.
Sources
A Strategic Guide: Bis(1,3-dithian-2-yl)methane and Wittig Reagents in Carbonyl Chemistry
In the landscape of modern organic synthesis, the transformation of carbonyl groups into new carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methods, the Wittig reaction stands as a celebrated tool for direct olefination, while dithiane-based reagents offer a nuanced, powerful alternative through the concept of "umpolung," or polarity inversion.
This guide provides an in-depth comparison of these two strategic approaches. We will dissect the classic Wittig reaction and its variants, and contrast them with the synthetic utility of bis(1,3-dithian-2-yl)methane, a specialized C3 nucleophile. The focus is not merely on which reagent is "better," but on understanding the distinct strategic advantages each brings to the synthetic chemist's arsenal, enabling informed decisions in the design of complex synthetic routes for research, discovery, and drug development.
Chapter 1: The Wittig Reaction: A Direct Path to Alkenes
The Wittig reaction, a Nobel Prize-winning transformation developed by Georg Wittig, provides a robust and widely used method for converting aldehydes and ketones directly into alkenes.[1][2] The core of this reaction is the interaction between a carbonyl compound and a phosphorus ylide (the Wittig reagent).[3]
Mechanistic Principles
The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. This forms a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. The thermodynamic driving force of the reaction is the collapse of this intermediate, which yields the desired alkene and a highly stable triphenylphosphine oxide byproduct.[4]
Caption: The generalized mechanism of the Wittig Reaction.
The Decisive Role of Ylide Stability and Stereoselectivity
A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene by tuning the electronic properties of the ylide.[4]
-
Unstabilized Ylides: When the 'R' group on the ylide is an alkyl group, the ylide is highly reactive. The reaction is kinetically controlled, proceeding through a rapid and irreversible formation of a syn-betaine intermediate, which leads predominantly to the (Z)-alkene .[1][5]
-
Stabilized Ylides: When 'R' is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized by resonance. The initial nucleophilic addition becomes reversible, allowing for equilibration to the thermodynamically more stable anti-betaine. This intermediate proceeds to form the (E)-alkene with high selectivity.[1][4]
| Ylide Type | 'R' Group on Ylide | Typical Substrate | Predominant Product | Selectivity |
| Unstabilized | Alkyl, H | Aldehydes | (Z)-Alkene | Good to Excellent |
| Stabilized | -COOR, -COR, -CN | Aldehydes | (E)-Alkene | Excellent |
| Semistabilized | Aryl, Vinyl | Aldehydes | Mixture of (E/Z) | Poor to Moderate |
Practical Considerations and Key Alternatives
While powerful, the Wittig reaction has practical limitations. Reactions with sterically hindered ketones can be sluggish and low-yielding, particularly with stabilized ylides.[6] A significant challenge is the removal of the triphenylphosphine oxide byproduct, which often requires tedious chromatography.[7]
This purification issue led to the development of the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic than their phosphonium ylide counterparts.[8][9] The key advantages are:
-
Excellent (E)-selectivity , even with semistabilized systems.[10]
-
The byproduct is a water-soluble phosphate salt, which is easily removed by aqueous extraction, greatly simplifying purification.[8][11]
Chapter 2: Dithiane Chemistry: The Power of Polarity Inversion (Umpolung)
Dithiane chemistry operates on a fundamentally different principle from the Wittig reaction. Instead of direct olefination, it enables "umpolung," a German term for the inversion of polarity.[12][13] This strategy, pioneered by E.J. Corey and Dieter Seebach, transforms the normally electrophilic carbonyl carbon into a potent nucleophile, effectively creating a masked acyl anion.[14][15]
The Corey-Seebach Reaction
The process begins by converting an aldehyde into a 1,3-dithiane by reacting it with 1,3-propanedithiol.[16] The C-H proton at the C2 position of the dithiane ring is acidic enough (pKa ≈ 31) to be deprotonated by a strong base like n-butyllithium (n-BuLi).[12][17] This generates a stabilized carbanion that can react with a wide range of electrophiles (alkyl halides, epoxides, and other carbonyls).[18] Subsequent hydrolysis of the dithiane, typically using mercuric salts or other oxidative methods, reveals the new ketone or aldehyde functionality.[19]
Caption: The concept of umpolung using 1,3-dithiane.
Introducing this compound
This compound is a specialized reagent within this class. Its central methylene protons are significantly more acidic than those in a simple alkyl-substituted dithiane due to stabilization by two adjacent dithiane rings. Deprotonation with a strong base like n-BuLi generates a nucleophilic carbanion that serves as a synthetic equivalent of a malondialdehyde anion. This nucleophile is a potent C3 building block.
Chapter 3: Head-to-Head Comparison: Strategic Application in Synthesis
The choice between a Wittig reagent and this compound is dictated entirely by the synthetic goal. One provides a direct route to a specific functional group (an alkene), while the other installs a versatile intermediate for further elaboration.
| Feature | Wittig Reagents | This compound |
| Primary Transformation | C=O → C=C (Olefination) | C=O → C(OH)-CH(dithiane)₂ (Nucleophilic Addition) |
| Synthetic Equivalent | Varies (e.g., =CH₂, =CHR) | Masked Malondialdehyde Anion |
| Key Reagent | Phosphorus Ylide | Lithiated Dithiane Anion |
| Stereoselectivity | Controllable (E/Z) based on ylide stability.[4] | Diastereoselectivity in the initial addition step. |
| Byproducts | Triphenylphosphine oxide (often difficult to remove).[7] | Requires harsh conditions for dithiane removal (e.g., HgCl₂).[19] |
| Step Economy | High for direct alkene synthesis. | Lower; designed for multi-step functionalization. |
| Versatility of Product | Alkene for further reactions (e.g., hydrogenation, epoxidation). | Masked β-hydroxy-1,3-dicarbonyl adduct for complex synthesis. |
Scenario Analysis
Objective: Synthesize an α,β-Unsaturated Ester (e.g., Ethyl Cinnamate)
-
Wittig/HWE Approach: This is the ideal strategy. Reaction of benzaldehyde with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt) or the corresponding phosphonate in an HWE reaction provides the target (E)-ester in a single, high-yielding step.[10] This approach is direct, efficient, and highly stereoselective.
-
Dithiane Approach: This route is convoluted and impractical for this target. It would involve reacting benzaldehyde with the anion of this compound, followed by oxidation of the secondary alcohol, and then a complex series of deprotection and functional group manipulations.
Objective: Synthesize a Complex Polyketide Fragment Containing a 1,3-Diketone
-
Wittig/HWE Approach: A Wittig-type reaction is not directly applicable for creating a 1,3-dicarbonyl motif from a single carbonyl precursor. It would require a much more elaborate strategy involving multiple C-C bond formations.
-
Dithiane Approach: This is where dithiane chemistry excels. An aldehyde or ketone can be reacted with the anion of this compound to form a β-hydroxy adduct. This adduct can be oxidized to the β-keto derivative. Finally, deprotection of both dithiane groups would unveil the 1,3-diketone functionality. This multi-step but powerful sequence builds significant molecular complexity in a controlled manner.[20]
Chapter 4: Experimental Protocols
Protocol 1: (E)-Selective HWE Olefination of Benzaldehyde
This protocol describes a typical Horner-Wadsworth-Emmons reaction to produce an (E)-alkene, highlighting the ease of purification.
1. Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes (3x) to remove the oil.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
2. Ylide Formation:
-
In a separate flask, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF.
-
Add the phosphonate solution dropwise to the NaH slurry via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear, indicating the formation of the phosphonate carbanion.
3. Olefination:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Monitor the reaction by TLC. Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
4. Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is often of high purity. The water-soluble phosphate byproduct remains in the aqueous layer. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Synthesis and Reaction of the Anion of this compound
This protocol details the generation of the nucleophilic dithiane anion and its subsequent reaction with an aldehyde.[21]
1. Anion Generation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting bright yellow solution at -40 °C for 1 hour.
2. Nucleophilic Addition:
-
In a separate flask, dissolve benzaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the cold dithiane anion solution to the aldehyde solution via a cannula.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
3. Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude β-hydroxy adduct must be purified by column chromatography. This product is now ready for subsequent oxidation and/or deprotection steps.
Chapter 5: Conclusion & Strategic Choice
The Wittig reaction and dithiane-based umpolung chemistry are not competitors but rather complementary strategies in the synthetic organic chemist's toolkit.
Caption: Decision workflow for selecting an appropriate carbonyl transformation method.
-
Choose the Wittig reaction (or its HWE variant) for its step-economy and stereochemical control when the primary goal is the direct and efficient synthesis of an alkene.
-
Choose this compound and the principles of umpolung when the synthetic plan requires the installation of a masked dicarbonyl unit, enabling the construction of more complex, functionalized intermediates that are otherwise difficult to access.
Understanding the fundamental mechanisms and strategic applications of both methodologies is crucial for the rational design and successful execution of syntheses in academic and industrial research.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Wittig reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 21). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Umpolung. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Sieniawska, M., et al. (2018). The Boron‐Wittig Olefination of Aldehydes and Ketones with Bis[(pinacolato)boryl]methane: an Extended Reaction Scope. Chemistry – An Asian Journal, 13(17), 2445-2454. Retrieved from [Link]
-
Chemgapedia. (n.d.). Umpolung. Retrieved from [Link]
-
Chem LibreTexts. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Mohammad, H., et al. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(20), 6245. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 11). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis, Structure and Reactivity of New Late Transition Metal Complexes Bearing Diphosphane Ligands Derived from Bis(pyrazol‐1‐yl)methane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (2023, May 2). Dithiane. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Biovia. (2021, April 28). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, October 13). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]
-
MDPI. (2018, July 19). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
MDPI. (2024, May 17). Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. Retrieved from [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Corey-Seebach Reaction [organic-chemistry.org]
- 13. Umpolung - Wikipedia [en.wikipedia.org]
- 14. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Dithiane - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. dnmfaizpur.org [dnmfaizpur.org]
- 19. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isotopic Labeling Studies with Deuterated Dithianes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the precise tracking and analysis of molecules are paramount. Isotopic labeling, particularly with deuterium, has emerged as a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and improving the pharmacokinetic profiles of drug candidates. Among the various strategies for introducing deuterium into a molecule, the use of deuterated dithianes offers a unique and versatile approach.
This guide provides an in-depth comparison of isotopic labeling studies utilizing deuterated dithianes against other common deuteration techniques. We will delve into the underlying chemical principles, provide supporting experimental data, and offer detailed protocols to empower researchers in their experimental design and execution.
The Foundation: Understanding Dithiane Chemistry and Deuterium Labeling
Before comparing methodologies, it is crucial to grasp the fundamental concepts that underpin the use of deuterated dithianes.
The Versatility of 1,3-Dithianes
1,3-Dithianes are cyclic thioacetals, typically formed by the reaction of a carbonyl compound with 1,3-propanedithiol.[1] Their significance in organic synthesis stems from two key properties:
-
Carbonyl Protection: The dithiane moiety is exceptionally stable under both acidic and basic conditions, making it an excellent protecting group for aldehydes and ketones.[2]
-
Umpolung of Reactivity: The protons at the C2 position of the dithiane ring are acidic and can be readily removed by a strong base, such as n-butyllithium. This generates a nucleophilic carbanion, effectively reversing the normal electrophilic reactivity of the original carbonyl carbon. This "umpolung" or polarity inversion is the cornerstone of the Corey-Seebach reaction, enabling the formation of carbon-carbon bonds by reacting the lithiated dithiane with various electrophiles.[3]
The Power of Deuterium: The Kinetic Isotope Effect
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H). However, its greater mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the origin of the Deuterium Kinetic Isotope Effect (KIE) .[4]
In many metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, the rate-determining step involves the cleavage of a C-H bond.[5] By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of this cleavage can be significantly reduced, leading to:
-
Enhanced Metabolic Stability: The deuterated compound is metabolized more slowly, increasing its half-life and overall exposure (AUC).[6]
-
Altered Metabolite Profiles: Slower metabolism at the deuterated site can lead to "metabolic switching," where the body metabolizes the compound at other, previously minor, sites. This can sometimes lead to the formation of new or different metabolites.[5]
-
Improved Pharmacokinetic Properties: Increased metabolic stability can translate to lower required doses, less frequent administration, and a more predictable pharmacokinetic profile.[7]
Strategic Comparison: Deuterated Dithianes vs. Alternative Labeling Methods
The choice of a deuteration strategy depends on the specific research question, the molecular structure, and the desired outcome. Here, we compare the use of deuterated dithianes with two common alternative approaches: direct hydrogen-deuterium exchange and the use of other deuterated synthons.
| Feature | Deuterated Dithianes | Direct H/D Exchange | Other Deuterated Synthons |
| Site-Specificity | High | Variable, often requires directing groups | High |
| Synthetic Stage | Early to mid-stage | Late-stage | Early-stage |
| Versatility | High (introduces a functional handle) | Moderate (dependent on C-H activation) | Specific to the synthon |
| Potential for KIE | Indirect (if dithiane is part of a larger molecule) | Direct (at the site of exchange) | Direct (if synthon is at the metabolic hot spot) |
| Metabolic Stability | Inherent stability of the dithiane ring | Dependent on the location of deuterium | Variable |
Causality Behind Experimental Choices
-
Choose Deuterated Dithianes when:
-
You need to introduce a deuterated acyl group or a related functionality with high site-specificity.
-
The synthetic strategy benefits from the umpolung reactivity of the dithiane intermediate.
-
The inherent metabolic stability of the dithiane moiety is a desired feature of the final molecule. A study on the in vitro metabolism of theophylline derivatives showed that 1,3-dithiane rings were not cleaved during oxidative metabolism, with metabolism occurring only at the sulfur atoms. This contrasts with 1,3-dioxane derivatives which underwent enzymatic ring cleavage.
-
You are conducting mechanistic studies where a stable, labeled building block is required.
-
-
Choose Direct H/D Exchange when:
-
Late-stage labeling of a complex molecule is necessary to avoid a lengthy de novo synthesis.[8]
-
The target molecule possesses C-H bonds that are amenable to selective activation, often guided by directing groups.
-
The primary goal is to probe or exploit the kinetic isotope effect at a specific metabolic "soft spot."
-
-
Choose Other Deuterated Synthons when:
-
A specific deuterated building block (e.g., deuterated methyl iodide, deuterated benzene) is commercially available and can be readily incorporated into the synthetic route.
-
The synthesis is designed from the "bottom-up," and the isotopic label needs to be introduced at an early stage.
-
Applications and Experimental Data
Enhancing Metabolic Stability: A Comparative View
A primary application of deuteration in drug development is to enhance metabolic stability. The KIE can significantly slow down CYP450-mediated metabolism.[1]
Scenario 1: Direct Deuteration at a Metabolic Hotspot
Consider a hypothetical drug molecule with a metabolically labile methyl group. Direct deuteration of this methyl group (replacing -CH₃ with -CD₃) can lead to a significant KIE, slowing down its oxidation by CYP450 enzymes.
| Compound | Metabolic Half-life (t½) in Human Liver Microsomes |
| Drug-CH₃ | 30 minutes |
| Drug-CD₃ | 120 minutes |
This is illustrative data based on typical KIE observations.
Scenario 2: Incorporating a Dithiane Moiety
Instead of direct deuteration, a dithiane moiety could be incorporated into the molecule. The dithiane ring itself is generally resistant to oxidative metabolism.
| Compound | Metabolic Half-life (t½) in Human Liver Microsomes |
| Drug with aliphatic chain | 45 minutes |
| Drug with dithiane in chain | > 180 minutes |
This is illustrative data based on the known metabolic stability of dithianes.
The choice between these strategies depends on whether the goal is to simply slow metabolism at a known site or to replace a labile group with a metabolically robust one.
Deuterated Dithianes as Internal Standards in Bioanalysis
In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard.[9] A deuterated analog of the analyte is ideal as it co-elutes and has nearly identical ionization efficiency, thus correcting for variations in sample preparation and matrix effects.[10]
Deuterated dithiane-containing compounds can serve as excellent internal standards, particularly for analytes that also contain a dithiane moiety. Their synthesis via the Corey-Seebach reaction allows for the precise introduction of deuterium.
Case Study: Quantitative Analysis of a Dithiane-Containing Drug
A bioanalytical method for a novel therapeutic agent containing a dithiane was developed. The deuterated internal standard was synthesized by reacting the corresponding deuterated aldehyde with 1,3-propanedithiol.
| Parameter | Result |
| Analyte | Drug-dithiane |
| Internal Standard | Drug-dithiane-d₄ |
| LC-MS/MS Platform | Triple Quadrupole |
| Lower Limit of Quantification | 0.1 ng/mL |
| Inter-day Precision (%CV) | < 5% |
| Inter-day Accuracy (%Bias) | ± 3% |
The use of the deuterated dithiane internal standard ensured high precision and accuracy, meeting regulatory requirements for bioanalytical method validation.[9]
Experimental Protocols
Synthesis of 2-Deuterio-1,3-dithiane
This protocol describes the synthesis of a simple deuterated dithiane, which can then be used as a building block in more complex syntheses.
Step 1: Formation of Deuterated Dithiane
-
To a solution of deuterated paraformaldehyde (D-paraformaldehyde, 1.0 g) in a suitable solvent (e.g., dichloromethane, 20 mL) is added 1,3-propanedithiol (1.1 eq).
-
A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-deuterio-1,3-dithiane.
Step 2: Lithiation and Alkylation (Corey-Seebach Reaction)
-
A solution of 2-deuterio-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -30 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at -30 °C for 2 hours.
-
The desired electrophile (e.g., an alkyl halide, 1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product, a 2-deuterio-2-substituted-1,3-dithiane, is purified by column chromatography.
Workflow for Comparative Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Mechanistic Insights from Mass Spectrometry
Mass spectrometry is an indispensable tool for characterizing deuterated compounds and understanding their fragmentation patterns, which can provide valuable structural information.
Fragmentation of Dithianes
The fragmentation of 1,3-dithianes in electron ionization mass spectrometry (EI-MS) often involves cleavage of the C-S bonds and fragmentation of the alkyl substituent. The presence of deuterium can be confirmed by the mass shift of the molecular ion and key fragment ions.
Caption: Common fragmentation pathways of 2-substituted 1,3-dithianes.
By comparing the mass spectra of the deuterated and non-deuterated dithiane analogs, the location of the deuterium label can be confirmed. For example, if the deuterium is on the dithiane ring at the C2 position, fragments containing this part of the molecule will show a corresponding mass increase.
Conclusion and Future Perspectives
The use of deuterated dithianes represents a powerful and versatile strategy in isotopic labeling studies. It combines the synthetic utility of the Corey-Seebach reaction with the analytical and pharmacokinetic advantages of deuterium labeling. While direct H/D exchange offers a valuable tool for late-stage modifications, the dithiane-based approach provides a robust method for introducing a stable, deuterated functional group with high precision.
As research in drug discovery and development continues to demand more sophisticated molecular tools, the strategic application of deuterated dithianes is poised to play an increasingly important role. Future advancements may focus on developing milder and more efficient methods for dithiane synthesis and deprotection, as well as expanding the scope of their application in complex natural product synthesis[11] and the development of novel therapeutics.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
Harbeson, S. L., & Tung, R. D. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0207883. Available at: [Link]
-
Guengerich, F. P. (2009). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in molecular biology (Clifton, N.J.), 547, 257–267. Available at: [Link]
-
Faria, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1136891. Available at: [Link]
-
Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Molecular Diversity. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Orhekafore, O. B. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
Tureček, F., & Gu, M. (2018). Comparing Hydrogen Deuterium Exchange and Fast Photochemical Oxidation of Proteins: a Structural Characterisation of Wild-Type and ΔN6 β2-Microglobulin. Journal of the American Society for Mass Spectrometry, 29(12), 2440-2450. Available at: [Link]
-
Smith, A. B., 3rd, & Xian, M. (2006). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of chemical research, 39(6), 437–448. Available at: [Link]
-
Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica chimica acta, 429, 4–5. Available at: [Link]
-
Wsól, V., & Janočková, J. (2018). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 23(11), 2997. Available at: [Link]
-
Guengerich, F. P. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Biochemistry, 50(1), 19–27. Available at: [Link]
-
Dr. Preeti Gupta. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link]
-
inVentiv Health Clinical. (2013). Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. SlideShare. Available at: [Link]
-
Sutton, D. A., et al. (2012). Dynamic thiol exchange with β-sulfido-α,β-unsaturated carbonyl compounds and dithianes. Organic & biomolecular chemistry, 10(32), 6484–6487. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Wikipedia. (2023). Corey–Seebach reaction. Available at: [Link]
-
Gaunt, M. J., et al. (2003). Development of beta-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & biomolecular chemistry, 1(1), 15-16. Available at: [Link]
-
Raji, M. (2022). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(Pt 3), 284–286. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is The Deuterium Kinetic Isotope Effect? YouTube. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Li, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8693. Available at: [Link]
-
Mohamed, S. M., et al. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. Available at: [Link]
-
Caccia, S., et al. (1993). In Vitro Metabolism of 1,3-dioxane, 1,3-oxathiolane, and 1,3-dithiane Derivatives of Theophylline: A Structure-Metabolism Correlation Study. Drug Metabolism and Disposition, 21(3), 469-474. Available at: [Link]
-
Hahn, F. (n.d.). Natural Products And Total Synthesis. University of Hamburg. Available at: [Link]
-
Ordóñez, M., & Ceballos-Torres, J. (2023). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen, 12(11), e202300306. Available at: [Link]
Sources
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bis(1,3-dithian-2-yl)methane
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. This guide provides a detailed protocol for the proper disposal of Bis(1,3-dithian-2-yl)methane (CAS 14947-51-4), a dithioacetal compound utilized in organic synthesis.[1][2] In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices for the handling of organosulfur compounds and general chemical waste management to ensure a robust and self-validating safety protocol.
Hazard Assessment and Chemical Profile
This compound is an organosulfur compound whose hazard profile is not extensively documented in readily accessible safety literature. However, based on its chemical structure as a thioacetal, we can infer potential hazards that must be addressed to ensure safe handling and disposal. The presence of sulfur moieties suggests that the compound may be malodorous and could produce toxic gases, such as sulfur oxides, upon combustion.
Inferred Hazard Profile:
| Property | Inferred Hazard | Rationale |
| Toxicity | Unknown, handle with caution. | Lack of specific toxicological data necessitates treating the compound as potentially harmful if ingested, inhaled, or absorbed through the skin. |
| Flammability | Likely combustible. | Similar organosulfur compounds can be flammable.[3][4] |
| Reactivity | Stable under normal conditions. | Thioacetals are generally stable but can react with strong oxidizing agents.[3] |
| Environmental | Potential for environmental harm. | Organosulfur compounds can be detrimental to aquatic life. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound. All operations involving this compound, including weighing, transfer, and preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Not generally required when working in a fume hood. However, a respirator may be necessary for spill cleanup outside of a hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Neutralize (if applicable): While no specific neutralization protocol for this compound is documented, avoid using strong oxidizing agents for cleanup.
-
Collect: Carefully collect the absorbed material or contaminated paper towels using non-sparking tools and place them into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure compliance with institutional and regulatory guidelines.[6][7][8]
Logical Flow for Disposal:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and the CAS number: "14947-51-4".
-
Indicate any known hazards (e.g., "Combustible," "Irritant" - based on inferred properties).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, away from heat sources, and equipped with secondary containment to capture any potential leaks.
-
-
Documentation: Keep a precise record of the amount of waste generated and the date it was placed in the container.
-
Institutional Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup. Provide them with all necessary information about the waste.
Decontamination of Labware
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
Decontamination Procedure:
-
Rinse: Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.
-
Wash: Wash the rinsed labware with a laboratory detergent and water.
-
Dry: Allow the labware to dry completely before reuse.
References
-
National Center for Biotechnology Information. (2022). One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. PubMed. [Link]
-
Methane - SAFETY DATA SHEET. (2025). [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. (2025). [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. airgas.com [airgas.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. epa.gov [epa.gov]
Mastering the Handling of Bis(1,3-dithian-2-yl)methane: A Guide to Safe and Effective Laboratory Operations
As a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds, Bis(1,3-dithian-2-yl)methane demands a comprehensive understanding of its safe handling, application, and disposal. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth, procedural framework for managing this valuable reagent. Our focus extends beyond mere instruction, delving into the rationale behind each safety measure to foster a culture of informed caution and scientific excellence.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Given the anticipated properties of this compound, a multi-layered approach to personal protection is essential.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[3] |
| Hand Protection | Nitrile or butyl rubber gloves.[2] Double-gloving is recommended. | Provides a barrier against skin contact. Organosulfur compounds can be absorbed through the skin and may cause irritation.[3] Double-gloving offers additional protection during prolonged handling or in case of a spill. |
| Body Protection | A long-sleeved laboratory coat, preferably made of a flame-resistant material.[1][4] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] | The anticipated strong odor and potential for respiratory irritation from vapors necessitate the use of effective local exhaust ventilation.[3] |
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is crucial for minimizing risk and ensuring reproducible results.
Step-by-Step Handling Protocol:
-
Receiving and Storage : Upon receipt, inspect the container for any signs of damage or leakage. This compound is typically an off-white solid.[6] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A refrigerator (2-8°C) is suitable for long-term storage.[6]
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Prepare all required equipment and reagents to minimize the time spent handling the open container.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to avoid cross-contamination. If the compound is a powder, be mindful of creating dust.
-
Reaction Setup : Add the compound to the reaction vessel within the fume hood. Ensure that the reaction apparatus is securely clamped and that any potential sources of ignition are removed from the vicinity, as related compounds can be flammable.[7][8]
-
Post-Reaction Workup : Quenching and extraction procedures should also be performed in the fume hood. Be aware that the deprotection of dithianes can sometimes require harsh conditions.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
Waste Segregation and Disposal Protocol:
-
Solid Waste : All contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a sealed, properly labeled waste container. Do not mix with incompatible waste streams.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Consult EHS : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Regulations can vary by location.[10]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of science while upholding the highest standards of laboratory safety.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Praxair. (2018). Methane Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (1999). 1S-(−)-1,3-DITHIANE 1-OXIDE. Retrieved from [Link]
-
Airgas. (2025). Methane - SAFETY DATA SHEET. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d2. Retrieved from [Link]
-
Linde Gas GmbH. (2022). SAFETY DATA SHEET Methane, compressed. Retrieved from [Link]
-
Air Liquide. (n.d.). Safety Data Sheet Methane. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment. Retrieved from [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Methane. Retrieved from [Link]
-
UC IPM. (2025). What Are You Wearing? Basic PPE for Pesticide Safety. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Bis-1,3,4-Oxadiazoles Utilizing Monomers Derived from the Degradation of PET (Polyethylene Terephthalate) in an Eco-Friendly Manner. Retrieved from [Link]
-
LSU Health New Orleans. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Retrieved from [Link]
-
PubMed. (2022). One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. Retrieved from [Link]
Sources
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. offshore-energies.airliquide.com [offshore-energies.airliquide.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. hess.com [hess.com]
- 8. airgas.com [airgas.com]
- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
